molecular formula C42H55NO16 B15567374 Rhodirubin A

Rhodirubin A

Cat. No.: B15567374
M. Wt: 829.9 g/mol
InChI Key: WGXOAYYFWFRVSV-DUFCRWRKSA-N
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Description

Rhodirubin A is an anthracycline.
methyl (1R,2R,4S)-4-[(2R,4R,5S,6R)-4-(dimethylamino)-5-[(2R,4S,5S,6S)-4-hydroxy-5-[(2S,5S,6R)-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,10-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate has been reported in Streptomyces with data available.

Properties

Molecular Formula

C42H55NO16

Molecular Weight

829.9 g/mol

IUPAC Name

methyl (1R,2R,4S)-4-[(2R,4R,5S,6R)-4-(dimethylamino)-5-[(2R,4S,5S,6S)-4-hydroxy-5-[(2S,5S,6R)-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,10-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate

InChI

InChI=1S/C42H55NO16/c1-8-42(52)16-27(31-20(35(42)41(51)53-7)13-21-32(37(31)49)38(50)34-25(46)10-9-24(45)33(34)36(21)48)57-29-14-22(43(5)6)39(18(3)55-29)59-30-15-26(47)40(19(4)56-30)58-28-12-11-23(44)17(2)54-28/h9-10,13,17-19,22-23,26-30,35,39-40,44-47,49,52H,8,11-12,14-16H2,1-7H3/t17-,18-,19+,22-,23+,26+,27+,28+,29+,30-,35+,39-,40-,42-/m1/s1

InChI Key

WGXOAYYFWFRVSV-DUFCRWRKSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Indirubin, a Potential Analog of Rhodirubin A

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "Rhodirubin A" yielded limited specific information beyond a CAS number (64235-73-2) from a commercial supplier, without detailed chemical, biological, or experimental data. Given the similarity in name and the extensive research available, this guide focuses on Indirubin (B1684374) , a structurally related and well-characterized compound with significant biological activity. It is plausible that "this compound" is a rare or less-documented analog, and the information on Indirubin may serve as a valuable reference for researchers in the field of drug development.

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of Indirubin, with a focus on its mechanism of action as a kinase inhibitor. Detailed experimental protocols and visualizations of key signaling pathways are included to support researchers and drug development professionals.

Chemical Structure and Properties of Indirubin

Indirubin is a bis-indole alkaloid and a structural isomer of indigo. It is the active component of the traditional Chinese medicine preparation Danggui Longhui Wan, used in the treatment of chronic myelocytic leukemia.

Chemical Structure:

  • IUPAC Name: 3-(1,3-dihydro-3-oxo-2H-indol-2-ylidene)-1,3-dihydro-2H-indol-2-one

  • Molecular Formula: C₁₆H₁₀N₂O₂

  • CAS Number: 479-41-4

Physical and Chemical Properties:

PropertyValueReference
Molecular Weight 262.26 g/mol [1]
Appearance Dark red crystalline powder[2]
Melting Point 348-353 °C[2]
Solubility Slightly soluble in DMSO and tetrahydrofuran; insoluble in water and ethanol (B145695).[2]
Purity ≥97% (commercially available)[1]

Mechanism of Action and Biological Activity

Indirubin and its derivatives are potent inhibitors of several protein kinases, primarily through competitive binding to the ATP-binding site of these enzymes.[1][3] This inhibition disrupts downstream signaling pathways that are crucial for cell cycle regulation, proliferation, and survival.

Primary Molecular Targets:

  • Cyclin-Dependent Kinases (CDKs): Indirubin inhibits several CDKs, including CDK1, CDK2, and CDK5, leading to cell cycle arrest at the G1/S and G2/M phases.[2]

  • Glycogen (B147801) Synthase Kinase-3β (GSK-3β): Inhibition of GSK-3β by Indirubin affects multiple signaling pathways, including the Wnt/β-catenin pathway, and is relevant in the context of both cancer and neurodegenerative diseases like Alzheimer's.[4]

  • Signal Transducer and Activator of Transcription 3 (STAT3): Indirubin derivatives have been shown to block STAT3 signaling, which is often constitutively active in cancer cells.[5]

  • Aryl Hydrocarbon Receptor (AHR) and Pregnane X Receptor (PXR): Indirubin can activate these xenobiotic receptors, leading to downstream effects on gene expression, including those involved in wound healing.[6]

The multifaceted inhibitory profile of Indirubin contributes to its observed anti-proliferative, anti-inflammatory, and anti-angiogenic properties.[7]

Key Signaling Pathways Modulated by Indirubin

The following diagrams illustrate the major signaling pathways affected by Indirubin.

CDK-Mediated Cell Cycle Regulation

CDK_Pathway Indirubin Indirubin CDK_Cyclin CDK/Cyclin Complexes (e.g., CDK1/Cyclin B, CDK2/Cyclin E) Indirubin->CDK_Cyclin pRb pRb CDK_Cyclin->pRb Phosphorylation G2_M_Transition G2/M Phase Transition CDK_Cyclin->G2_M_Transition Activation E2F E2F pRb->E2F Inhibition G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition Activation CellCycleArrest Cell Cycle Arrest

Caption: Indirubin inhibits CDK/Cyclin complexes, leading to cell cycle arrest.

Wnt/β-catenin Signaling Pathway

Wnt_Pathway Indirubin Indirubin GSK3b GSK-3β Indirubin->GSK3b Inhibition beta_catenin β-catenin GSK3b->beta_catenin Phosphorylation (leads to degradation) Degradation Proteasomal Degradation beta_catenin->Degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF Nuclear Translocation and Binding Gene_Expression Target Gene Expression (c-Myc, Cyclin D1) TCF_LEF->Gene_Expression Activation

Caption: Indirubin inhibits GSK-3β, stabilizing β-catenin and modulating gene expression.

STAT3 Signaling Pathway

STAT3_Pathway Indirubin_deriv Indirubin Derivatives Src_Kinase Src Kinase Indirubin_deriv->Src_Kinase Inhibition STAT3 STAT3 Src_Kinase->STAT3 Phosphorylation pSTAT3 p-STAT3 (Dimerization) STAT3->pSTAT3 Gene_Expression Target Gene Expression (Proliferation, Survival) pSTAT3->Gene_Expression Nuclear Translocation and Activation

Caption: Indirubin derivatives can inhibit the STAT3 signaling pathway.

Experimental Protocols

In Vitro Kinase Inhibition Assay (CDK and GSK-3β)

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC₅₀) of Indirubin against its target kinases.

Materials:

  • Recombinant human CDK/cyclin complexes or GSK-3β

  • Kinase-specific peptide substrate

  • Indirubin

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar ADP detection system

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare a stock solution of Indirubin in DMSO. Perform serial dilutions in kinase assay buffer to obtain a range of concentrations for testing.

  • Enzyme and Substrate Preparation: Dilute the kinase to the desired concentration in kinase assay buffer. Prepare a substrate/ATP mixture in the same buffer. The optimal concentrations of enzyme, substrate, and ATP should be determined empirically.

  • Kinase Reaction:

    • Add the serially diluted Indirubin or vehicle control (DMSO) to the wells of the microplate.

    • Add the diluted kinase to each well.

    • Initiate the reaction by adding the substrate/ATP mixture.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • ADP Detection (using ADP-Glo™ as an example):

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • Subtract the background luminescence (wells without enzyme).

    • Plot the luminescence signal against the logarithm of the Indirubin concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[8]

Cell Cycle Analysis by Flow Cytometry

This protocol describes how to assess the effect of Indirubin on the cell cycle distribution of a cancer cell line.

Materials:

  • Cancer cell line (e.g., K562)

  • Cell culture medium and supplements

  • Indirubin

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • Propidium Iodide (PI)/RNase A staining solution

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to adhere and grow to 50-60% confluency.

    • Treat the cells with various concentrations of Indirubin or a vehicle control (DMSO) for a specified duration (e.g., 24, 48, or 72 hours).

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization and collect them by centrifugation.

    • Wash the cell pellet with cold PBS.

    • Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing. Incubate on ice for at least 30 minutes or store at -20°C.

  • Staining:

    • Centrifuge the fixed cells to remove the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the cells in PI/RNase A staining solution and incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Gate the cell population to exclude debris and doublets.

    • Generate a histogram of DNA content to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[9]

Conclusion

Indirubin is a potent, multi-targeted kinase inhibitor with well-documented anti-proliferative and anti-inflammatory activities. Its ability to modulate key signaling pathways, such as those regulated by CDKs, GSK-3β, and STAT3, makes it a compelling lead compound for the development of novel therapeutics, particularly in oncology. The experimental protocols provided herein offer a framework for the further investigation and characterization of Indirubin and its derivatives. While the specific properties of this compound remain to be fully elucidated, the comprehensive data available for Indirubin provides a strong foundation for related research endeavors.

References

A Technical Guide to the Discovery, Isolation, and Characterization of Novel Bacterial Pigments: A Case Study on Prodigiosin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies involved in the discovery, isolation, and characterization of novel bacterial pigments, with a specific focus on the well-documented red pigment, prodigiosin (B1679158), as a representative example. This document is intended to serve as a practical resource for researchers, scientists, and professionals in the field of drug development who are interested in exploring the potential of microbial pigments as bioactive compounds.

Introduction to Novel Bacterial Pigments

Microorganisms are a prolific source of diverse secondary metabolites, including a wide array of pigments. These natural colorants are gaining increasing attention not only for their potential applications in the food and textile industries as alternatives to synthetic dyes but also for their significant biological activities.[1] Bacterial pigments exhibit a broad spectrum of pharmacological properties, including antimicrobial, anticancer, immunosuppressive, and antioxidant effects, making them promising candidates for drug discovery and development.[2][3][4][5]

The discovery of novel bacterial pigments often begins with the exploration of diverse environments, from soil and marine sediments to the surfaces of plants and animals.[4][5] The isolation of pigment-producing bacteria is a critical first step, followed by the systematic extraction, purification, and structural elucidation of the pigment molecules. This guide will walk through these essential stages, using the red pigment prodigiosin as a case study to illustrate the technical procedures involved.

Prodigiosin is a family of natural red pigments characterized by a common tripyrrole skeleton.[6] It is produced by various bacteria, most notably Serratia marcescens, and has been extensively studied for its impressive range of bioactivities, including antibacterial, antifungal, antimalarial, and anticancer properties.[6][7][8]

Discovery and Isolation of Pigment-Producing Bacteria

The initial phase of discovering novel bacterial pigments involves the isolation of the producing microorganisms from various environmental sources.

Soil, marine sediments, and plant materials are common sources for isolating pigment-producing bacteria.[9]

  • Soil and Sediment Samples: Collect samples from diverse locations. Suspend 1 gram of the sample in 9 ml of sterile distilled water and perform serial dilutions.

  • Plant Material: Surface-sterilize plant tissues to eliminate epiphytic microorganisms before macerating and plating on nutrient media.

The spread plate technique is commonly employed to isolate individual bacterial colonies.[9]

  • Culture Media: Nutrient Agar (B569324) (NA) is a general-purpose medium suitable for the growth of a wide range of bacteria.[9]

  • Incubation: Incubate the plates at a temperature suitable for the environmental source of the sample (e.g., 25-30°C for soil bacteria) for 48-72 hours.[10]

  • Screening: Visually screen the plates for colonies exhibiting distinct pigmentation (e.g., red, orange, yellow, violet).[10]

  • Pure Culture: Streak the selected pigmented colonies onto fresh agar plates to obtain pure cultures.[9]

Once a pure culture of a pigment-producing bacterium is obtained, it is essential to characterize it. This typically involves:

  • Gram Staining: To determine the bacterial cell wall composition.

  • Microscopy: To observe cell shape and arrangement.

  • Biochemical Tests: A series of tests (e.g., catalase, oxidase, sugar fermentation) to identify the bacterial genus and species, often referencing Bergey's Manual of Determinative Bacteriology.[9]

A logical workflow for the isolation and initial characterization of pigment-producing bacteria is depicted below.

Isolation_Workflow Sample Environmental Sample (Soil, Marine Sediment, etc.) Dilution Serial Dilution Sample->Dilution Plating Spread Plating on Nutrient Agar Dilution->Plating Incubation Incubation (e.g., 25-30°C, 48-72h) Plating->Incubation Screening Screening for Pigmented Colonies Incubation->Screening PureCulture Isolation of Pure Culture Screening->PureCulture Characterization Morphological & Biochemical Characterization PureCulture->Characterization Identification Bacterial Identification Characterization->Identification

Fig. 1: Workflow for the isolation and identification of pigment-producing bacteria.

Experimental Protocols for Pigment Extraction and Purification

The following protocols provide detailed methodologies for the extraction and purification of bacterial pigments, using prodigiosin as an example.

  • Culture Conditions: Inoculate a pure culture of the pigment-producing bacterium (e.g., Serratia marcescens) into a suitable liquid medium, such as Nutrient Broth.[6] Incubate the culture on a rotary shaker at an optimal temperature (e.g., 28-30°C for S. marcescens) for 48-72 hours, or until significant pigment production is observed.[6]

Solvent extraction is a common method for isolating pigments from bacterial cells.

  • Protocol:

    • Harvest the bacterial cells from the liquid culture by centrifugation (e.g., 6000 rpm for 15 minutes).

    • Discard the supernatant.

    • To the cell pellet, add a suitable organic solvent such as methanol, ethanol (B145695), or acetone. Acidified ethanol is often effective for prodigiosin.[9]

    • Vortex the mixture vigorously to lyse the cells and solubilize the pigment.

    • Centrifuge the mixture again to pellet the cell debris.

    • Collect the colored supernatant containing the crude pigment extract.

    • Evaporate the solvent to obtain the crude pigment.

Chromatographic techniques are essential for purifying the pigment from the crude extract.

  • Thin Layer Chromatography (TLC): TLC is a rapid and effective method for separating pigments and assessing the purity of the extract.

    • Stationary Phase: Silica gel plates.

    • Mobile Phase: A solvent system such as chloroform:methanol (95:5 v/v) is suitable for separating prodigiosin.

    • Procedure:

      • Spot the crude pigment extract onto the baseline of the TLC plate.

      • Develop the chromatogram by placing the plate in a chamber containing the mobile phase.

      • Visualize the separated pigment bands and calculate their Retention Factor (Rf) values.

  • Column Chromatography: For larger-scale purification, column chromatography is employed.

    • Stationary Phase: Silica gel packed into a column.

    • Mobile Phase: A gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity, to elute the different components of the extract. The fractions are collected and analyzed by TLC to identify those containing the pure pigment.

  • High-Performance Liquid Chromatography (HPLC): HPLC provides high-resolution separation and quantification of the purified pigment.

    • Column: A reverse-phase column (e.g., C18) is commonly used.

    • Mobile Phase: A gradient of solvents, such as acetonitrile (B52724) and water with a modifier like formic acid.

    • Detection: A UV-Vis or photodiode array (PDA) detector is used to monitor the elution of the pigment at its characteristic absorption wavelength.

The general workflow for pigment extraction and purification is illustrated in the following diagram.

Purification_Workflow Culture Bacterial Culture Centrifugation1 Centrifugation Culture->Centrifugation1 Pellet Cell Pellet Centrifugation1->Pellet Extraction Solvent Extraction Pellet->Extraction Centrifugation2 Centrifugation Extraction->Centrifugation2 Supernatant Crude Pigment Extract Centrifugation2->Supernatant TLC Thin Layer Chromatography (Purity Check) Supernatant->TLC ColumnChrom Column Chromatography Supernatant->ColumnChrom Fractions Eluted Fractions ColumnChrom->Fractions TLC_Analysis TLC Analysis of Fractions Fractions->TLC_Analysis PurePigment Pure Pigment TLC_Analysis->PurePigment HPLC HPLC Analysis (Purity & Quantification) PurePigment->HPLC

Fig. 2: General workflow for the extraction and purification of bacterial pigments.

Characterization of the Purified Pigment

Once a pure pigment is obtained, its chemical structure and properties are determined using various spectroscopic techniques.

  • UV-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the molecule and helps determine the maximum absorption wavelength (λmax), which is characteristic of the pigment. Prodigiosin typically exhibits a λmax around 535 nm in acidic methanol.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis identifies the functional groups present in the pigment molecule by measuring the absorption of infrared radiation.

  • Mass Spectrometry (MS): MS provides the molecular weight of the pigment and information about its fragmentation pattern, which aids in structural elucidation. Techniques like Electrospray Ionization (ESI-MS) are commonly used.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful techniques for determining the detailed chemical structure of the pigment by providing information about the connectivity of atoms in the molecule.

Table 1: Spectroscopic Data for Prodigiosin

Spectroscopic TechniqueCharacteristic Data
UV-Vis (in acidic methanol) λmax ≈ 535 nm
Mass Spectrometry (ESI-MS) [M+H]⁺ at m/z 324.2076
¹H NMR (in CDCl₃) Signals corresponding to pyrrole (B145914) protons, alkyl chain protons, etc.
¹³C NMR (in CDCl₃) Signals corresponding to carbons of the tripyrrole skeleton and alkyl chain.

Biological Activity and Biosynthetic Pathways

A crucial aspect of novel pigment research is the evaluation of their biological activities and the elucidation of their biosynthetic pathways.

  • Antimicrobial Activity: The antimicrobial properties of the purified pigment can be assessed against a panel of pathogenic bacteria and fungi using methods like the disk diffusion assay or by determining the Minimum Inhibitory Concentration (MIC). Prodigiosin has demonstrated significant activity against various Gram-positive bacteria.[3]

  • Anticancer Activity: The cytotoxic effects of the pigment on different cancer cell lines can be evaluated using assays such as the MTT assay.[2] Prodigiosin has shown potent anticancer activity against a range of cancer cell lines.[2]

Table 2: Biological Activity of Prodigiosin

ActivityTarget Organism/Cell LineReported Effect
Antibacterial Staphylococcus aureusPotent inhibitory activity
Anticancer Human cancer cell linesInduction of apoptosis
Immunosuppressive T-cellsInhibition of proliferation

The biosynthesis of prodigiosin in Serratia marcescens is a well-characterized bifurcated pathway involving the pig gene cluster.[6] Two precursors, 4-methoxy-2,2'-bipyrrole-5-carbaldehyde (MBC) and 2-methyl-3-amylpyrrole (MAP), are synthesized independently and then condensed to form prodigiosin. Understanding the biosynthetic pathway is crucial for metabolic engineering efforts to enhance pigment production.

A simplified representation of the prodigiosin biosynthesis pathway is shown below.

Biosynthesis_Pathway cluster_MBC MBC Biosynthesis cluster_MAP MAP Biosynthesis Proline Proline Precursor1 Precursor1 Proline->Precursor1 pig genes MBC MBC Precursor1->MBC pig genes Condensation Condensation (PigC enzyme) MBC->Condensation Pyruvate_Alanine Pyruvate_Alanine Precursor2 Precursor2 Pyruvate_Alanine->Precursor2 pig genes MAP MAP Precursor2->MAP pig genes MAP->Condensation Prodigiosin Prodigiosin Condensation->Prodigiosin

Fig. 3: Simplified biosynthetic pathway of prodigiosin.

Conclusion

The discovery and characterization of novel bacterial pigments represent a promising frontier in the search for new bioactive compounds with therapeutic potential. This technical guide has outlined the key methodologies involved in this process, from the initial isolation of pigment-producing bacteria to the detailed characterization of the purified pigments. By using prodigiosin as a case study, we have provided a practical framework that can be adapted for the investigation of other novel bacterial pigments. The continued exploration of the microbial world is sure to unveil a rich diversity of colorful molecules with the potential to address significant challenges in medicine and industry.

References

Rhodirubin A: A Technical Guide to its Natural Sources, Producing Organisms, and Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Preliminary Note: The term "Rhodirubin A" does not correspond to a widely recognized compound in the scientific literature. Extensive database searches suggest that it may be a lesser-known trivial name, a specific derivative of a larger family of pigments, or a potential misspelling. The characteristics described in relation to red pigments produced by various bacteria strongly point towards the prodiginine family of natural products. This guide will, therefore, focus on prodigiosins, with the strong assumption that "this compound" is a member of this class. Prodigiosin (B1679158), a bright red tripyrrole pigment, is the most well-characterized member of this family and is produced by a variety of microorganisms.

Natural Sources and Producing Organisms

Prodiginines are primarily produced by Gram-negative and Gram-positive bacteria. The most prolific and well-studied producer of prodigiosin is the Gram-negative bacterium Serratia marcescens.[1][2][3][4][5] Other significant producers include members of the genera Streptomyces, Vibrio, Pseudomonas, and Alteromonas.[6]

Table 1: Selected Prodiginine-Producing Microorganisms

Producing OrganismPigment ProducedNatural Habitat
Serratia marcescensProdigiosinSoil, water, plants, insects, clinical settings
Serratia rubidaeaProdigiosinMarine environments (e.g., bivalves)[5]
Streptomyces coelicolorUndecylprodigiosinSoil
Vibrio psychroerythrusProdigiosinMarine environments
Hahella chejuensisProdigiosinMarine environments
Pseudoalteromonas rubraProdigiosinMarine environments

Quantitative Data on Prodigiosin Production

The yield of prodigiosin is highly dependent on the producing strain, culture conditions, and extraction methods. Significant research has been dedicated to optimizing production through manipulation of media components, pH, temperature, and aeration.

Table 2: Quantitative Production of Prodigiosin from Serratia marcescens

StrainCarbon SourceNitrogen SourceOptimized Yield (mg/L)Reference
S. marcescensSucrose (16.29 g/L)Peptone (11.76 g/L)1653.95 ± 32.12[1]
S. marcescensGlycine (0.5%)Peptone (0.454%)2423.4[7]
S. marcescens UCP 1549Mannitol (2%) in Cassava Wastewater (6%)-49,500[8]
S. marcescens RAM_Alex-Peptone (7 g/L)~1600.51[5]
S. marcescens ATCC 27117--14[9]

Experimental Protocols

Cultivation of Serratia marcescens for Prodigiosin Production

Objective: To cultivate Serratia marcescens under conditions optimized for the production of prodigiosin.

Materials:

  • Serratia marcescens strain (e.g., ATCC 27117)

  • Nutrient Broth (NB) or Peptone Glycerol Broth (PGB)[10][11]

  • Optimized production medium (refer to Table 2 for examples)

  • Incubator shaker

  • Spectrophotometer

Protocol:

  • Prepare a seed culture by inoculating a single colony of S. marcescens into 10 mL of NB or PGB.

  • Incubate the seed culture at 28-30°C for 18-24 hours with shaking at 150-200 rpm.

  • Inoculate the production medium with the seed culture to an initial optical density at 600 nm (OD600) of 0.05-0.1.

  • Incubate the production culture at 28-30°C for 48-96 hours with shaking at 150-200 rpm.[2] The optimal incubation time can vary, with maximum production often observed in the late stationary phase.[5]

  • Monitor pigment production by measuring the absorbance of the culture at 535 nm at regular intervals.

Extraction and Purification of Prodigiosin

Objective: To extract and purify prodigiosin from the bacterial culture.

Materials:

Protocol:

  • Harvest the bacterial cells from the culture broth by centrifugation at 8,000-10,000 x g for 15 minutes at 4°C.[11]

  • Extraction:

    • Resuspend the cell pellet in acidified ethanol or methanol.

    • Agitate the mixture vigorously for 30-60 minutes to lyse the cells and extract the pigment.

    • Centrifuge the mixture to remove cell debris and collect the supernatant containing the crude prodigiosin extract.

  • Solvent-Solvent Partitioning (Optional):

    • Mix the crude extract with an equal volume of chloroform or ethyl acetate in a separatory funnel.

    • Allow the layers to separate and collect the organic phase containing the prodigiosin.

  • Purification by Column Chromatography:

    • Concentrate the organic extract using a rotary evaporator.

    • Apply the concentrated extract to a silica gel column.

    • Elute the pigment using a solvent system such as chloroform:methanol or ethyl acetate:hexane.

  • Purity Assessment:

    • Assess the purity of the collected fractions using TLC.

    • Characterize the purified prodigiosin using UV-Vis spectrophotometry (maximum absorbance around 535 nm in acidic methanol), FTIR, and LC-MS.[5]

Biosynthesis and Regulatory Pathways

The biosynthesis of prodigiosin in Serratia marcescens is a bifurcated process involving the condensation of two pyrrole (B145914) precursors: 4-methoxy-2,2'-bipyrrole-5-carbaldehyde (MBC) and 2-methyl-3-amylpyrrole (MAP). The genes responsible for this pathway are organized in the pig gene cluster (pigA-N).

Prodigiosin Biosynthesis Pathway

prodigiosin_biosynthesis cluster_precursors Precursors L-proline L-proline 4-methoxy-2,2'-bipyrrole-5-carbaldehyde (MBC) 4-methoxy-2,2'-bipyrrole-5-carbaldehyde (MBC) L-proline->4-methoxy-2,2'-bipyrrole-5-carbaldehyde (MBC) PigF, PigG, PigI, PigJ, PigM, PigN L-methionine L-methionine L-methionine->4-methoxy-2,2'-bipyrrole-5-carbaldehyde (MBC) PigH, PigK, PigL pyruvate pyruvate 2-methyl-3-amylpyrrole (MAP) 2-methyl-3-amylpyrrole (MAP) pyruvate->2-methyl-3-amylpyrrole (MAP) PigB, PigC 2-octenal 2-octenal 2-octenal->2-methyl-3-amylpyrrole (MAP) PigA Prodigiosin Prodigiosin 2-methyl-3-amylpyrrole (MAP)->Prodigiosin PigC 4-methoxy-2,2'-bipyrrole-5-carbaldehyde (MBC)->Prodigiosin PigC

Caption: Bifurcated biosynthesis pathway of prodigiosin in Serratia marcescens.

Regulation of Prodigiosin Biosynthesis

The production of prodigiosin is a tightly regulated process, influenced by environmental cues and cell-to-cell communication.

Quorum Sensing: In many Serratia strains, prodigiosin biosynthesis is controlled by a quorum-sensing (QS) system.[6][14][15] This cell density-dependent regulatory network relies on the production and detection of small signaling molecules called N-acyl-homoserine lactones (AHLs).

quorum_sensing_regulation cluster_cell Serratia marcescens Cell Low_Cell_Density Low Cell Density SmaI SmaI (AHL Synthase) Low_Cell_Density->SmaI Basal expression High_Cell_Density High Cell Density High_Cell_Density->SmaI Increased expression AHL N-acyl-homoserine lactone (AHL) SmaI->AHL Synthesizes SmaI->AHL High concentration SmaR SmaR (Transcriptional Regulator) pig_operon pig Operon SmaR->pig_operon Represses AHL->SmaR Low concentration, SmaR is a repressor AHL_SmaR AHL-SmaR Complex AHL_SmaR->pig_operon Activates transcription Prodigiosin_Production Prodigiosin Production pig_operon->Prodigiosin_Production Leads to AHLSmaR AHLSmaR AHLSmaR->AHL_SmaR

Caption: Quorum sensing regulation of prodigiosin production in Serratia marcescens.

Other Regulatory Factors:

  • Temperature: Prodigiosin production is often thermoregulated, with optimal production occurring at temperatures between 25-30°C and significantly inhibited at 37°C. This regulation occurs at the transcriptional level.[3][16]

  • Transcriptional Regulators: Several other transcriptional regulators, such as HexS, PtrA, PigS, and PigP, have been identified to play roles in controlling the expression of the pig gene cluster.[3][4][17]

  • Nutrient Availability: The composition of the culture medium, including carbon and nitrogen sources, phosphate (B84403) levels, and the presence of specific amino acids like proline, significantly influences prodigiosin yield.[1][2]

Conclusion

While the specific identity of "this compound" remains to be definitively clarified, the available evidence strongly suggests it belongs to the prodiginine family of pigments. Prodigiosin, the most prominent member of this family, is a well-studied secondary metabolite with significant potential in various industrial and pharmaceutical applications. This guide provides a comprehensive overview of the natural sources, producing organisms, quantitative production data, experimental protocols, and the intricate biosynthetic and regulatory pathways associated with prodigiosin. Further research focused on the characterization of novel prodiginine derivatives from diverse microbial sources may ultimately reveal the precise nature of "this compound".

References

The Engine of Microbial Vision: A Technical Guide to the Biosynthesis of Microbial Rhodopsins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Microbial rhodopsins, a diverse family of photoactive proteins, are at the forefront of optogenetics and bioengineering. Their function as light-driven ion pumps, channels, and sensors is critically dependent on their precise molecular architecture: a protein scaffold known as an opsin, covalently linked to a light-absorbing chromophore, retinal. Understanding the intricate biosynthesis of these molecules is paramount for their heterologous expression, functional optimization, and the development of novel therapeutic and research tools. This technical guide provides an in-depth exploration of the core biosynthetic pathways of microbial rhodopsins, complete with quantitative data, detailed experimental protocols, and visual representations of the key molecular processes.

The Two Pillars of Microbial Rhodopsin: Opsin and Retinal

The biosynthesis of a functional microbial rhodopsin is a two-pronged process, involving the independent synthesis of the opsin apoprotein and the retinal chromophore, followed by their assembly.

Opsin Biosynthesis and Membrane Integration

The opsin protein, a seven-transmembrane helix protein, is synthesized through the conventional protein synthesis machinery of the cell. In native organisms and heterologous expression systems, the process generally follows these steps:

  • Transcription and Translation: The gene encoding the opsin is transcribed into messenger RNA (mRNA), which is then translated into the opsin polypeptide chain by ribosomes.

  • Membrane Targeting and Insertion: Opsin proteins are targeted to the cell membrane. In many bacteria, this process is facilitated by a signal sequence at the N-terminus of the protein, which directs the nascent polypeptide to the membrane insertion machinery. The insertion of the seven transmembrane helices into the lipid bilayer is a coordinated process that is often co-translational. For instance, in bacteriorhodopsin, the N-terminus is translocated co-translationally.[1]

  • Folding and Maturation: Once inserted into the membrane, the opsin protein folds into its characteristic seven-transmembrane helical bundle. In some cases, transducer proteins like HtrI may act as chaperones, facilitating the proper membrane insertion and folding of sensory rhodopsins like SRI.[2] For bacteriorhodopsin, a precursor with a 13-amino-acid N-terminal presequence is processed in a two-step mechanism to yield the mature protein.[3]

The Chromophore: Retinal Biosynthesis

The light-absorbing molecule, all-trans-retinal (B13868), is synthesized from common isoprenoid precursors. The primary pathway in most microorganisms begins with the synthesis of β-carotene, which is then cleaved to produce retinal.

The biosynthesis of β-carotene proceeds as follows:

  • Isoprenoid Precursors: The pathway begins with the universal C5 isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are synthesized through either the mevalonate (B85504) (MVA) or the methylerythritol phosphate (B84403) (MEP) pathway.

  • Geranylgeranyl Diphosphate (B83284) (GGPP) Synthesis: Farnesyl pyrophosphate (FPP) synthase (IspA) and geranylgeranyl diphosphate synthase (CrtE) catalyze the sequential condensation of IPP and DMAPP to form the C20 molecule, geranylgeranyl diphosphate (GGPP).

  • Phytoene (B131915) Synthesis: Two molecules of GGPP are condensed by phytoene synthase (CrtB) to form the first C40 carotenoid, 15-cis-phytoene.[4] This is a key rate-limiting step in carotenoid biosynthesis.[5]

  • Desaturation to Lycopene (B16060): Phytoene desaturase (CrtI) introduces a series of double bonds into the phytoene backbone to form the red-colored lycopene. This enzyme can catalyze multiple desaturation steps.

  • Cyclization to β-Carotene: Lycopene β-cyclase (CrtY or CrtL) catalyzes the formation of two β-ionone rings at each end of the lycopene molecule to produce β-carotene.

Finally, the crucial step of retinal formation is the oxidative cleavage of β-carotene:

  • β-Carotene Cleavage: β-carotene 15,15'-dioxygenase (also referred to as Blh, Brp, or BCO1) cleaves β-carotene at the central 15,15' double bond to yield two molecules of all-trans-retinal.

Some microorganisms that possess rhodopsin genes lack the necessary enzymes for retinal biosynthesis and are thought to acquire retinal from their environment. An alternative pathway for retinal synthesis exists in cyanobacteria, which utilizes a monooxygenase to cleave β-apo-carotenals asymmetrically.

Quantitative Insights into the Biosynthesis Pathway

The efficiency of microbial rhodopsin biosynthesis is governed by the kinetic properties of the involved enzymes and the availability of precursors. The following tables summarize key quantitative data available in the literature.

Table 1: Kinetic Parameters of Retinal Biosynthesis Enzymes

EnzymeOrganism/SourceSubstrateKm (µM)Vmaxkcat/Km (M-1min-1)Notes
Phytoene Synthase (CrtB) Pantoea ananasGeranylgeranyl diphosphate (GGPP)41--Activity is inhibited by phosphate ions and squalestatin.
Phytoene Desaturase (CrtI) Pantoea ananasPhytoene---Activity is dependent on FAD and oxygen. Can also use quinones as electron acceptors.
Lycopene β-Cyclase (CrtY) Pantoea ananasLycopene---Requires reduced FAD as a cofactor for its non-redox reaction.
β-Carotene 15,15'-Dioxygenase (BCO1) Human (recombinant)β-Carotene17.2197.2 nmol retinal/mg/h6098Also shows activity towards α-carotene, β-cryptoxanthin, and lycopene.
β-Carotene 15,15'-Dioxygenase Mouse (recombinant)β-Carotene636 pmol retinal/mg/min-

Table 2: Expression Yields of Microbial Rhodopsins in E. coli

RhodopsinExpression SystemYield (mg/L of culture)Reference
Bacteriorhodopsin (native gene)E. coli BL21(DE3)0.14 ± 0.04
Bacteriorhodopsin (codon-optimized)E. coli BL21(DE3)9.2 ± 3.5
HEBR-fusion proteinsE. coli> 2

Experimental Protocols: A Practical Guide

This section provides detailed methodologies for key experiments in the study of microbial rhodopsin biosynthesis.

Heterologous Expression of Microbial Rhodopsins in E. coli

This protocol is adapted for the expression of His-tagged microbial rhodopsins.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression plasmid containing the rhodopsin gene with a His-tag

  • Luria-Bertani (LB) medium and LB agar (B569324) plates

  • Appropriate antibiotic (e.g., ampicillin (B1664943) at 50 µg/mL)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG) solution (e.g., 1 M)

  • All-trans-retinal solution (e.g., 10 mM in ethanol)

Procedure:

  • Transformation: Transform the E. coli expression strain with the rhodopsin expression plasmid and plate on LB agar containing the appropriate antibiotic. Incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 10 mL of LB medium with the antibiotic and grow overnight at 37°C with shaking.

  • Main Culture: Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induction: Add IPTG to a final concentration of 0.1-1 mM and all-trans-retinal to a final concentration of 10 µM.

  • Expression: Continue to culture the cells at a lower temperature (e.g., 18-25°C) for 12-16 hours to promote proper protein folding.

  • Harvesting: Harvest the cells by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C). The cell pellet can be stored at -80°C until further use.

Purification of His-Tagged Microbial Rhodopsins

This protocol utilizes immobilized metal affinity chromatography (IMAC).

Materials:

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, DNAse I)

  • Wash Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-50 mM imidazole)

  • Elution Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole)

  • Detergent for solubilization (e.g., n-dodecyl-β-D-maltoside (DDM) or Triton X-100)

  • Ni-NTA agarose (B213101) resin

Procedure:

  • Cell Lysis: Resuspend the cell pellet in Lysis Buffer and lyse the cells by sonication or high-pressure homogenization.

  • Solubilization: Add a detergent (e.g., 1% DDM) to the lysate and stir for 1-2 hours at 4°C to solubilize the membrane proteins.

  • Clarification: Centrifuge the lysate at high speed (e.g., 100,000 x g for 1 hour at 4°C) to remove insoluble debris.

  • Binding: Incubate the clarified supernatant with pre-equilibrated Ni-NTA resin for 1-2 hours at 4°C with gentle agitation.

  • Washing: Load the resin into a column and wash with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.

  • Elution: Elute the His-tagged rhodopsin with Elution Buffer. Collect fractions and analyze by SDS-PAGE and UV-Vis spectroscopy for the characteristic retinal absorbance peak.

In Vitro Reconstitution of Proteorhodopsin into Liposomes

This protocol describes the reconstitution of purified proteorhodopsin into lipid vesicles.

Materials:

  • Purified proteorhodopsin in detergent solution

  • Lipids (e.g., E. coli polar lipids or a defined lipid mixture like POPC)

  • Reconstitution Buffer (e.g., 20 mM HEPES pH 7.0, 100 mM NaCl)

  • Bio-Beads or dialysis cassettes for detergent removal

Procedure:

  • Liposome Preparation: Prepare a thin lipid film by evaporating the solvent from a lipid solution under a stream of nitrogen. Hydrate the film with Reconstitution Buffer to form multilamellar vesicles. Unilamellar vesicles can be prepared by sonication or extrusion.

  • Mixing: Mix the purified proteorhodopsin with the liposomes at a desired lipid-to-protein ratio.

  • Detergent Removal: Remove the detergent slowly to allow the protein to insert into the liposomes. This can be achieved by dialysis against a large volume of detergent-free buffer or by incubation with Bio-Beads.

  • Characterization: The resulting proteoliposomes can be analyzed for protein orientation and functional activity (e.g., light-driven proton pumping).

HPLC Analysis of Retinal Isomers

This method allows for the separation and quantification of different retinal isomers.

Materials:

  • Solvent for extraction (e.g., hexane (B92381) or dichloromethane)

  • HPLC system with a UV-Vis detector

  • Reversed-phase C18 column

  • Mobile phase (e.g., an isocratic mixture of acetonitrile (B52724) and an aqueous buffer like ammonium (B1175870) acetate)

  • Retinal isomer standards (all-trans, 13-cis, 11-cis, 9-cis)

Procedure:

  • Extraction: Extract retinal from the sample (e.g., cell lysate or purified protein) using an organic solvent. The extraction should be performed in the dark to prevent photoisomerization.

  • Chromatography: Inject the extracted sample onto the HPLC column.

  • Separation: Elute the retinal isomers with the mobile phase at a constant flow rate.

  • Detection: Monitor the absorbance at the characteristic wavelength for retinal (around 360-380 nm).

  • Quantification: Identify and quantify the different isomers by comparing their retention times and peak areas to those of the standards.

Visualizing the Pathways: Diagrams and Workflows

The following diagrams, generated using the DOT language, illustrate the key biosynthetic and signaling pathways.

Biosynthesis of Microbial Rhodopsin

Biosynthesis_Pathway cluster_retinal Retinal Biosynthesis cluster_opsin Opsin Biosynthesis IPP IPP/DMAPP GGPP Geranylgeranyl-PP IPP->GGPP CrtE Phytoene 15-cis-Phytoene GGPP->Phytoene CrtB Lycopene Lycopene Phytoene->Lycopene CrtI bCarotene β-Carotene Lycopene->bCarotene CrtY Retinal all-trans-Retinal bCarotene->Retinal Blh/Brp Rhodopsin Functional Rhodopsin Retinal->Rhodopsin DNA opsin gene mRNA mRNA DNA->mRNA Transcription Ribosome Ribosome mRNA->Ribosome Translation Opsin_unfolded Unfolded Opsin Ribosome->Opsin_unfolded Opsin_folded Folded Opsin (in membrane) Opsin_unfolded->Opsin_folded Membrane Insertion & Folding Opsin_folded->Rhodopsin Covalent linkage (Schiff base)

Caption: Overview of the microbial rhodopsin biosynthesis pathway.

Sensory Rhodopsin I (SRI) Signaling Pathway

SRI_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SRI Sensory Rhodopsin I (SRI) HtrI HtrI Transducer SRI->HtrI Light-induced conformational change CheA CheA (Histidine Kinase) HtrI->CheA Signal Transduction Pi Pi CheY_P CheY-P CheA->CheY_P Phosphorylation CheY CheY (Response Regulator) Flagellar_Motor Flagellar Motor ATP ATP ADP ADP CheY_P->Flagellar_Motor Binding & Modulation Light Light Light->SRI

Caption: Signaling cascade of Sensory Rhodopsin I (SRI).

Conclusion

The biosynthesis of microbial rhodopsins is a well-orchestrated process that brings together components from protein synthesis and isoprenoid metabolism to create a functional photosensitive molecule. A thorough understanding of this pathway, from the genetic blueprint to the final assembly, is essential for the successful application of these remarkable proteins in research and biotechnology. This guide provides a foundational framework for researchers, and it is anticipated that further investigations will continue to refine our knowledge of the intricate regulatory mechanisms that govern the production of these microbial light sensors.

References

A Technical Guide to the Spectroscopic Characterization of New Biological Pigments

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Biological pigments are a diverse group of molecules that impart color to living organisms. Their functions are equally varied, ranging from photosynthesis and vision to protection against UV radiation and interspecies signaling. The discovery and characterization of novel pigments are crucial for advancements in medicine, biotechnology, and materials science. For instance, the antioxidant and anti-inflammatory properties of many pigments make them attractive candidates for drug development, while their unique optical properties are harnessed in bio-imaging and the development of natural colorants.

Accurate structural and functional elucidation of a new pigment is paramount. This requires a multi-faceted analytical approach centered on spectroscopic techniques. These methods provide detailed information on the molecule's electronic structure, chemical composition, three-dimensional conformation, and interactions with its environment. This guide offers an in-depth overview of the core spectroscopic techniques employed in pigment characterization, complete with experimental protocols, data interpretation guidelines, and standardized workflows for researchers in academic and industrial settings.

Core Spectroscopic Techniques for Pigment Analysis

A combination of spectroscopic methods is essential for a comprehensive characterization of a novel biological pigment. The typical analytical workflow involves initial screening with UV-Visible spectroscopy, followed by more sophisticated techniques for detailed structural and functional analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a foundational technique for pigment analysis, providing information about the electronic transitions within a molecule. It is often the first step in characterization, used to determine the absorption spectrum, which is responsible for the pigment's color, and to quantify its concentration.

Experimental Protocol:

  • Sample Preparation: Accurately weigh the purified pigment sample. Dissolve it in a high-purity spectroscopic-grade solvent (e.g., ethanol, acetone, chloroform, or a buffer solution) in which the pigment is stable and soluble. The choice of solvent is critical, as it can influence the absorption maxima.

  • Concentration: Prepare a stock solution of known concentration. Create a series of dilutions to find a concentration that yields an absorbance in the optimal range of 0.3 to 0.85 for maximum accuracy.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer. Fill one cuvette with the pure solvent to serve as a blank and another with the pigment solution.

  • Data Acquisition: Scan the sample across a wavelength range, typically from 200 to 800 nm, to record the full absorption spectrum.

  • Analysis: Identify the wavelength of maximum absorbance (λmax). If the molar extinction coefficient (ε) is known, the concentration can be determined using the Beer-Lambert law (A = εcl). For a new pigment, ε can be calculated if the concentration and path length are known precisely.

Data Presentation:

Pigment ClassExample PigmentTypical SolventAbsorption Maxima (λmax, nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)
ChlorophyllsChlorophyll aDiethyl Ether~428, ~661~127,000 (at 428 nm)
Chlorophyll bDiethyl Ether~453, ~642~167,000 (at 453 nm)
Carotenoidsβ-CaroteneHexane~425, ~450, ~477~139,000 (at 450 nm)
LuteinEthanol~420, ~445, ~474~145,000 (at 445 nm)
AnthocyaninsCyanidin-3-glucosideMethanol (0.1% HCl)~520~26,900
BetalainsBetaninWater (pH 5)~535~60,000
MelaninsEumelanin1 M NaOHBroad absorption (200-800 nm)Not applicable (insoluble polymer)

Note: Values are approximate and can vary based on solvent, pH, and specific molecular structure.

Fluorescence Spectroscopy

Many biological pigments, particularly porphyrins and some flavonoids, are fluorescent. Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed photons. This technique is highly sensitive and provides information about the pigment's electronic state and its microenvironment.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the pigment in a suitable solvent to avoid inner filter effects. The absorbance of the solution at the excitation wavelength should typically be below 0.1.

  • Instrumentation: Use a spectrofluorometer.

  • Data Acquisition:

    • First, measure the absorption spectrum (using the instrument's absorbance

Unveiling the Enigma of Rhodirubin A: A Compound Shrouded in Scientific Obscurity

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of available scientific literature and databases, the functional role of Rhodirubin A in its native biological system remains an enigma. Information regarding this specific compound is exceptionally scarce, precluding the creation of an in-depth technical guide as requested.

The initial broad searches for "this compound" and its potential biological functions did not return any relevant scholarly articles. Subsequent targeted inquiries into its natural sources, synthesis, and potential research applications were equally unfruitful. This profound lack of published data makes it impossible to fulfill the core requirements of this request, which include the summarization of quantitative data, detailing of experimental protocols, and visualization of signaling pathways.

In the absence of any foundational research on this compound, the creation of a technical guide or whitepaper would amount to speculation. The scientific community has yet to publish on the discovery, isolation, or characterization of this compound in a biological context. Therefore, no verifiable information exists to construct the requested tables, experimental methodologies, or diagrams.

We are therefore unable to provide the requested in-depth technical guide, including data presentation, experimental protocols, and mandatory visualizations, due to the complete absence of scientific information on this compound in the public domain. Further research and publication by the scientific community are required before such a document can be compiled.

References

An In-depth Technical Guide to the Initial Synthesis of Prodiginine Analogues, Including Rhodirubin A Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prodiginines are a family of natural red pigments characterized by a common tripyrrole skeleton. This class of compounds, which includes the well-known prodigiosin (B1679158), has garnered significant scientific interest due to a wide range of biological activities, including antibacterial, immunosuppressive, and anticancer properties. While the specific compound "Rhodirubin A" is not extensively detailed in prominent scientific literature, it is understood to be a member of this prodiginine family. This guide, therefore, focuses on the foundational synthetic strategies for prodiginine analogues, providing a robust framework for the synthesis of a variety of derivatives, including those structurally related to this compound.

The quintessential chemical synthesis of prodiginines involves the acid-catalyzed condensation of a substituted bipyrrole-carboxaldehyde with a substituted monopyrrole. This convergent approach allows for modular variation of the substituents on the different pyrrole (B145914) rings, enabling the generation of a diverse library of analogues for structure-activity relationship (SAR) studies. This document provides a detailed overview of a representative synthetic protocol, quantitative data from key synthetic steps, and diagrams of both the chemical synthesis and the biosynthetic pathway.

Chemical Synthesis of Prodigiosin Analogues

The following sections detail a representative chemical synthesis of prodigiosin, a parent compound of the prodiginine family. This methodology can be adapted to produce a wide array of analogues by utilizing different substituted monopyrroles and bipyrrole precursors.

Experimental Protocols

1. Synthesis of 4-Methoxy-2,2'-bipyrrole-5-carbaldehyde (MBC)

The synthesis of the key bipyrrole aldehyde intermediate, MBC, is a critical step. While multiple routes have been reported, a common approach involves the coupling of two pyrrole units followed by formylation.

  • Step 1: Synthesis of a Protected Bipyrrole Core: A protected 2-bromopyrrole is coupled with a 2-unsubstituted pyrrole derivative using a palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Stille coupling).

  • Step 2: Formylation of the Bipyrrole: The resulting bipyrrole is then formylated at the 5-position of the unsubstituted pyrrole ring. This is typically achieved using a Vilsmeier-Haack reaction with phosphoryl chloride (POCl₃) and dimethylformamide (DMF).

  • Step 3: Introduction of the Methoxy (B1213986) Group: The methoxy group is introduced at the 4-position. This can be accomplished through various methods, including nucleophilic aromatic substitution on a suitably activated precursor.

  • Step 4: Deprotection: Finally, any protecting groups on the pyrrole nitrogens are removed to yield the MBC intermediate.

2. Synthesis of 2-methyl-3-amyl-pyrrole (MAP)

The monopyrrole component, MAP, can also be synthesized through various established methods for pyrrole synthesis, such as the Paal-Knorr or Hantzsch pyrrole synthesis, followed by appropriate functionalization.

3. Condensation to Form Prodigiosin

The final step is the condensation of MBC and MAP.

  • To a solution of 4-methoxy-2,2'-bipyrrole-5-carbaldehyde (MBC) in a suitable solvent such as ethanol (B145695) or dichloromethane, is added an equimolar amount of 2-methyl-3-amyl-pyrrole (MAP).

  • A catalytic amount of a strong acid, such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA), is added to the mixture.

  • The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until completion.

  • Upon completion, the reaction mixture is neutralized with a base (e.g., sodium bicarbonate solution) and the product is extracted with an organic solvent.

  • The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to afford prodigiosin hydrochloride as a red solid.

Quantitative Data

The following table summarizes typical quantitative data for the final condensation step in the synthesis of a prodigiosin analogue.[1]

Reactant/ProductMolecular Weight ( g/mol )Molar EquivalentsTypical Yield (%)
4-Methoxy-2,2'-bipyrrole-5-carbaldehyde (MBC)190.201.0-
2-methyl-3-amyl-pyrrole (MAP)151.251.0-
Prodigiosin Hydrochloride359.90-47-82

Visualizations

Chemical Synthesis Pathway

The following diagram illustrates the general chemical synthesis of prodigiosin from its key precursors, MBC and MAP.

G cluster_0 Precursors MBC 4-Methoxy-2,2'-bipyrrole- 5-carbaldehyde (MBC) Prodigiosin Prodigiosin MBC->Prodigiosin Condensation (Acid Catalyst, e.g., HCl) MAP 2-methyl-3-amyl-pyrrole (MAP) MAP->Prodigiosin

Caption: General scheme for the chemical synthesis of prodigiosin.

Biosynthetic Pathway of Prodiginines

The biosynthesis of prodiginines in bacteria such as Serratia marcescens is a convergent process involving two main branches that produce the monopyrrole and bipyrrole precursors, which are then condensed.[2][3][4][5]

G cluster_map MAP Biosynthesis cluster_mbc MBC Biosynthesis Pyruvate Pyruvate H2MAP H2MAP Pyruvate->H2MAP pigD, pigE Octenal 2-Octenal Octenal->H2MAP MAP 2-methyl-3-amyl-pyrrole (MAP) H2MAP->MAP pigB Prodigiosin Prodigiosin MAP->Prodigiosin pigC (Condensation) Proline L-Proline P2C Pyrrolyl-2-carboxylate Proline->P2C pigI, pigG, pigA Serine L-Serine HBM 4-hydroxy-2,2'-bipyrrole- 5-methanol Serine->HBM pigH MalonylCoA Malonyl-CoA MalonylCoA->HBM P2C->HBM MBC 4-methoxy-2,2'-bipyrrole- 5-carbaldehyde (MBC) HBM->MBC pigM, pigF, pigN MBC->Prodigiosin

Caption: Simplified biosynthetic pathway of prodigiosin.

The synthetic strategies outlined in this guide provide a versatile platform for the generation of a wide range of prodiginine analogues. By modifying the structures of the monopyrrole and bipyrrole precursors, researchers can systematically explore the chemical space around the prodiginine scaffold. This modularity is invaluable for optimizing the biological activities of these compounds and for developing novel therapeutic agents. The provided experimental framework, coupled with an understanding of the biosynthetic pathway, offers a comprehensive starting point for scientists and drug development professionals entering this exciting field of research.

References

Preliminary Cytotoxicity Assessment of Rhodirubin A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Rhodirubin A, a member of the rhodamine and indirubin (B1684374) families of compounds, has emerged as a molecule of interest for its potential therapeutic applications, particularly in oncology. This technical guide provides a comprehensive overview of the preliminary cytotoxicity assessment of this compound and its analogs. Given the limited direct data on this compound, this document synthesizes findings from closely related rhodamine and indirubin derivatives to establish a framework for its evaluation. This guide is intended for researchers, scientists, and drug development professionals actively involved in the investigation of novel anticancer agents.

Quantitative Cytotoxicity Data

The cytotoxic effects of rhodamine and indirubin derivatives have been evaluated across various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity, representing the concentration of a compound that inhibits a biological process by 50%. The following tables summarize the IC50 values and cell viability data for compounds structurally related to this compound.

Table 1: IC50 Values of Indirubin and Rhodamine Derivatives in Human Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Reference
Indirubin Derivative (E804)--0.43 (for Src kinase inhibition)[1]
IndirubinSKOV3Ovarian Cancer3.003 (plate culture)[2]
IndirubinSKOV3Ovarian Cancer4.253 (sphere culture)[2]
Rhodanine-3-carboxylic acid derivative (38)A2780Ovarian Carcinoma4.4[3]
Rhodanine-3-carboxylic acid derivative (38)A2780cisROvarian Carcinoma3.3[3]
Rhodium (III) complex cis-[RhLI2]IMCF7Breast Cancer81.6 (µg/mL)[4]

Table 2: Cell Viability Assessment of a Rhodamine B-Oleanolic Acid Derivative (RhodOA)

Cell LineCancer TypeConcentration (nM)Cell Viability (%)Time (h)Reference
A375Human Melanoma20-100Dose-dependent decrease72[5]
A549Human Lung Adenocarcinoma20-100Dose-dependent decrease72[5]
MDA-MB-231Human Breast Adenocarcinoma20-100Dose-dependent decrease72[5]
HaCaTHuman Keratinocytes (Non-tumor)20~9272[5]
HaCaTHuman Keratinocytes (Non-tumor)1008372[5]

Table 3: Inhibition of MCF7 Cell Growth by Rhodium (III) complex cis-[RhLI2]I

Concentration (µg/mL)Inhibition (%)Reference
20078.5[4]
10070.5[4]
5054.5[4]
2524.9[4]
1014.1[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of cytotoxicity studies. The following protocols are standard assays used to assess the cytotoxic effects of compounds like this compound.

2.1. Cell Culture

Human cancer cell lines (e.g., A375, A549, MDA-MB-231, SKOV3, MCF7) and non-tumor cell lines (e.g., HaCaT) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2.2. MTT Cell Viability Assay

The MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-Diphenyltetrazolium Bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells (e.g., 1 x 10^4 cells/well) in 96-well plates and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO) for specified time intervals (e.g., 24, 48, 72 hours).

  • MTT Addition: After incubation, add MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Quantify the dissolved formazan by measuring the absorbance at a specific wavelength (e.g., 570 nm) with a background subtraction at another wavelength (e.g., 690 nm).[6]

  • Data Analysis: Calculate cell viability as a percentage of the control group.

2.3. Apoptosis Detection by Flow Cytometry

Flow cytometry can be used to quantify apoptosis by staining cells with Annexin V and Propidium Iodide (PI).

  • Cell Treatment: Treat cells with the test compound for a specified duration.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

  • Staining: Resuspend the cells in binding buffer and stain with fluorescently labeled Annexin V and PI according to the manufacturer's protocol.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

2.4. TUNEL Assay for Apoptosis

The TdT-mediated dUTP Nick-End Labeling (TUNEL) assay detects DNA fragmentation, a hallmark of apoptosis.

  • Cell Preparation: Culture and treat cells on coverslips or in chamber slides.

  • Fixation and Permeabilization: Fix the cells with a formaldehyde (B43269) solution and then permeabilize with a detergent-based solution.

  • TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture, which contains TdT and fluorescently labeled dUTP, according to the manufacturer's instructions.

  • Microscopy: Visualize the labeled cells using a fluorescence microscope. Green fluorescence indicates apoptotic cells.

Signaling Pathways and Experimental Workflows

The cytotoxic effects of indirubin and rhodamine derivatives are often mediated through the induction of apoptosis via specific signaling pathways.

3.1. Src-Stat3 Signaling Pathway Inhibition by Indirubin Derivatives

Indirubin derivatives have been shown to induce apoptosis by inhibiting the Src-Stat3 signaling pathway.[1][7] This inhibition leads to the downregulation of anti-apoptotic proteins like Mcl-1 and Survivin.[1][7]

G Src-Stat3 Signaling Pathway Inhibition Indirubin_Derivative Indirubin Derivative c_Src_Kinase c-Src Kinase Indirubin_Derivative->c_Src_Kinase inhibits Stat3 Stat3 c_Src_Kinase->Stat3 activates Mcl_1_Survivin Mcl-1 & Survivin (Anti-apoptotic proteins) Stat3->Mcl_1_Survivin upregulates Apoptosis Apoptosis Mcl_1_Survivin->Apoptosis inhibits

Caption: Inhibition of the Src-Stat3 pathway by an indirubin derivative, leading to apoptosis.

3.2. Mitochondrial Apoptosis Pathway

Indirubin has been observed to induce apoptosis in ovarian cancer cells through the mitochondrial pathway.[2] This involves changes in the expression of proteins related to the mitochondrial permeability transition pore, such as Cyclophilin D (CyPD), adenine (B156593) nucleotide translocator 1 (ANT1), and the voltage-dependent anion channel (VADC).[2]

G Mitochondrial Apoptosis Pathway Indirubin Indirubin Mitochondrial_Pore_Proteins Mitochondrial Pore Proteins (CyPD, ANT1, VADC) Indirubin->Mitochondrial_Pore_Proteins upregulates Mitochondrial_Pathway Mitochondrial Pathway Activation Mitochondrial_Pore_Proteins->Mitochondrial_Pathway Apoptosis Apoptosis Mitochondrial_Pathway->Apoptosis

Caption: Induction of apoptosis by Indirubin via the mitochondrial pathway.

3.3. General Experimental Workflow for Cytotoxicity Assessment

The preliminary assessment of a compound's cytotoxicity follows a structured workflow, from initial screening to more detailed mechanistic studies.

G General Cytotoxicity Assessment Workflow Start Start: Compound of Interest (e.g., this compound) Cell_Culture Cell Line Selection & Culture Start->Cell_Culture Viability_Assay Cell Viability Assay (e.g., MTT) Cell_Culture->Viability_Assay IC50_Determination IC50 Value Determination Viability_Assay->IC50_Determination Apoptosis_Assay Apoptosis Assays (Flow Cytometry, TUNEL) IC50_Determination->Apoptosis_Assay Mechanism_Study Mechanism of Action Studies (e.g., Western Blot for Signaling Proteins) Apoptosis_Assay->Mechanism_Study End End: Cytotoxicity Profile Mechanism_Study->End

Caption: A typical workflow for the preliminary in vitro cytotoxicity assessment of a novel compound.

The preliminary cytotoxicity assessment of this compound can be effectively guided by the established methodologies and known mechanisms of action of related indirubin and rhodamine compounds. The data presented in this guide indicates that these classes of molecules exhibit significant dose-dependent cytotoxicity against a range of cancer cell lines, primarily through the induction of apoptosis. The provided experimental protocols and workflow diagrams offer a solid foundation for researchers to design and execute comprehensive in vitro studies to elucidate the anticancer potential of this compound. Further investigations are warranted to determine the specific cytotoxic profile and mechanisms of action of this compound itself.

References

Methodological & Application

Application Notes and Protocols for Heterologous Expression of Rhodirubin A in E. coli

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the heterologous expression of Rhodirubin A, a member of the prodiginine family of pigments, in Escherichia coli. Prodiginines are of significant interest to the scientific and pharmaceutical communities due to their diverse biological activities, including antibacterial, antifungal, immunosuppressive, and anticancer properties. While direct protocols for this compound are not extensively documented, this guide leverages the well-characterized biosynthesis of the related prodiginine, prodigiosin (B1679158), to propose a robust methodology. These notes detail the biosynthetic pathway, a proposed genetic strategy for this compound production, detailed experimental protocols for gene cloning, expression, and pigment extraction, and methods for optimizing yield.

Introduction to this compound and Prodiginine Biosynthesis

This compound belongs to the prodiginine family, a group of tripyrrole red pigments produced by various bacteria, most notably Serratia marcescens and Streptomyces coelicolor. The biosynthesis of prodiginines follows a bifurcated pathway, where two precursor molecules, a monopyrrole and a bipyrrole, are synthesized independently and then condensed to form the final tripyrrole structure.

In the well-studied prodigiosin (pig) gene cluster from Serratia marcescens, the biosynthesis proceeds as follows:

  • Monopyrrole precursor (MAP) synthesis: The genes pigD and pigE are involved in the synthesis of 2-methyl-3-amyl-pyrrole (MAP).

  • Bipyrrole precursor (MBC) synthesis: A series of genes, including pigA, pigF, pigG, pigH, pigI, pigJ, pigK, pigL, pigM, and pigN, are responsible for the production of 4-methoxy-2,2'-bipyrrole-5-carbaldehyde (MBC).

  • Condensation: The final step, the condensation of MAP and MBC to form prodigiosin, is catalyzed by the enzyme PigC.

While the native producer and the specific biosynthetic gene cluster for this compound are not definitively identified in publicly available literature, it is hypothesized to be produced by a strain of Rhodococcus, and its structure is presumed to be closely related to other prodiginines. Therefore, a plausible strategy for its heterologous production in E. coli involves the utilization of a known prodiginine biosynthetic gene cluster, such as the pig cluster from S. marcescens, potentially with modifications to the genes involved in the synthesis of the monopyrrole precursor to achieve the specific structure of this compound.

Proposed Biosynthetic Pathway and Genetic Strategy

The proposed strategy for this compound production in E. coli is based on the heterologous expression of the prodigiosin biosynthetic gene cluster from Serratia marcescens.

Biosynthetic Pathway of Prodigiosin (Model for this compound)

Caption: Proposed biosynthetic pathway for prodigiosin.

Genetic Strategy for this compound Production

The primary strategy involves cloning the entire pig gene cluster from Serratia marcescens into a suitable E. coli expression vector. Given the lack of a defined structure for this compound, initial experiments will focus on producing prodigiosin as a proof-of-concept and then exploring modifications. If the structure of this compound is determined to differ in the alkyl side chain of the monopyrrole, targeted mutagenesis of the pigD and pigE genes could be employed to alter their substrate specificity and produce the desired analog.

Experimental Protocols

Cloning of the Prodigiosin (pig) Gene Cluster

Objective: To clone the complete pig biosynthetic gene cluster from Serratia marcescens into an E. coli expression vector.

Materials:

  • Serratia marcescens (e.g., ATCC 274) genomic DNA

  • High-fidelity DNA polymerase

  • PCR primers designed to amplify the entire ~21 kb pig gene cluster

  • pET-based or other suitable high-copy expression vector

  • Restriction enzymes and T4 DNA ligase (for traditional cloning) or Gibson Assembly Master Mix

  • Chemically competent E. coli DH5α (for cloning)

  • Chemically competent E. coli BL21(DE3) (for expression)

  • LB agar (B569324) plates and broth with appropriate antibiotics

Protocol:

Application Note: Purification of Recombinant Rhodopsin, a Model Membrane Protein

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The purification of recombinant membrane proteins is a critical yet challenging task in structural biology and drug discovery. These proteins are embedded within the lipid bilayer, necessitating the use of detergents for extraction and stabilization, which can often compromise their structural integrity and function. This application note provides a detailed protocol for the purification of recombinant human Rhodopsin, a G-protein coupled receptor (GPCR), expressed in mammalian HEK293S GnTI- cells. While the initial request specified Rhodirubin A, a lack of available scientific literature on this particular protein necessitates the use of a well-characterized model system. Rhodopsin serves as an excellent paradigm for the purification of membrane proteins, and the principles and techniques described herein are broadly applicable to other recombinant membrane proteins.

Principle of the Method

The purification strategy employs a multi-step chromatographic process to isolate recombinant Rhodopsin from the host cell machinery. The workflow begins with the transient transfection of HEK293S GnTI- cells, followed by cell harvesting and membrane preparation. The membrane-embedded Rhodopsin is then solubilized using a mild, non-ionic detergent, n-dodecyl-β-D-maltopyranoside (DDM). The solubilized protein is first captured using immobilized metal affinity chromatography (IMAC) that binds to a polyhistidine tag engineered onto the recombinant protein. This is followed by a polishing step using size-exclusion chromatography (SEC) to separate monomeric Rhodopsin from aggregates and other contaminants. The purity and yield of the final protein product are assessed at each stage to ensure a high-quality preparation suitable for downstream applications such as structural studies and functional assays.

Experimental Workflow

PurificationWorkflow cluster_expression Protein Expression cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Transfection Transient Transfection of HEK293S GnTI- Cells CellHarvest Cell Harvesting Transfection->CellHarvest MembranePrep Membrane Preparation CellHarvest->MembranePrep Solubilization Detergent Solubilization (DDM) MembranePrep->Solubilization IMAC Immobilized Metal Affinity Chromatography (IMAC) Solubilization->IMAC SEC Size-Exclusion Chromatography (SEC) IMAC->SEC SDSPAGE SDS-PAGE & Western Blot SEC->SDSPAGE Quantification Concentration Determination (BCA Assay) SEC->Quantification

Caption: A general workflow for the purification of recombinant Rhodopsin.

Rhodopsin Signaling Pathway

Rhodopsin is a prototypical G-protein coupled receptor (GPCR) that plays a central role in vision. Upon activation by light, Rhodopsin initiates a signaling cascade that leads to the hyperpolarization of photoreceptor cells.

RhodopsinSignaling cluster_activation Activation cluster_transduction Signal Transduction cluster_response Cellular Response Photon Photon of Light Rhodopsin_inactive Rhodopsin (inactive) (11-cis-retinal) Photon->Rhodopsin_inactive Rhodopsin_active Metarhodopsin II (active) (all-trans-retinal) Rhodopsin_inactive->Rhodopsin_active Isomerization Transducin_inactive Transducin (Gαβγ-GDP) Rhodopsin_active->Transducin_inactive activates Transducin_active Gα-GTP + Gβγ Transducin_inactive->Transducin_active GDP/GTP Exchange PDE6_inactive PDE6 (inactive) Transducin_active->PDE6_inactive activates PDE6_active PDE6 (active) PDE6_inactive->PDE6_active cGMP cGMP PDE6_active->cGMP GMP 5'-GMP cGMP->GMP hydrolysis IonChannel_open cGMP-gated Ion Channel (open) cGMP->IonChannel_open keeps open IonChannel_closed Ion Channel (closed) GMP->IonChannel_closed Hyperpolarization Hyperpolarization of Photoreceptor Cell IonChannel_closed->Hyperpolarization

Application Notes & Protocols: Advanced Techniques for Studying Protein-Lipid Interactions of Novel Pigments

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The interaction between proteins and lipids is fundamental to cellular signaling, membrane trafficking, and the structural integrity of biological membranes.[1] Novel pigments, whether natural or synthetic, are increasingly investigated for their therapeutic and biotechnological potential, which often involves direct interaction with protein-lipid interfaces. Characterizing these interactions is crucial for understanding their mechanism of action and for drug development. This document provides detailed application notes and experimental protocols for a suite of powerful biophysical techniques suited for studying the interactions of novel pigments with proteins in a lipid environment: Surface Plasmon Resonance (SPR), Microscale Thermophoresis (MST), Liposome (B1194612) Co-sedimentation Assays, and Native Mass Spectrometry (MS).

Surface Plasmon Resonance (SPR)

Application Note

Surface Plasmon Resonance (SPR) is a label-free, real-time optical technique for monitoring biomolecular interactions.[2] It is exceptionally well-suited for studying protein-lipid interactions involving pigments because it does not require fluorescent labels, thus avoiding potential interference from the pigment's intrinsic optical properties. In a typical assay, a lipid bilayer, incorporating the novel pigment, is immobilized on a sensor chip surface.[3][4] A solution containing the protein of interest is then flowed over the surface. The binding of the protein to the lipid-pigment interface causes a change in the refractive index at the surface, which is detected as a shift in the SPR angle.[2] This allows for the quantitative determination of association rates (k_a), dissociation rates (k_d), and the equilibrium dissociation constant (K_D).[5]

Key Advantages for Pigment Studies:

  • Label-Free: Avoids chemical modification of the protein and bypasses spectral overlap issues with the pigment.

  • Real-Time Kinetics: Provides detailed information on both the on-rate and off-rate of the interaction, offering deeper mechanistic insight than endpoint assays.

  • High Sensitivity: Can detect the binding of small amounts of protein to the lipid surface.[2]

Experimental Workflow: SPR

SPR_Workflow cluster_prep Step 1: Preparation cluster_immob Step 2: Immobilization cluster_run Step 3: Real-Time Measurement cluster_analysis Step 4: Analysis prep Preparation immobilize Immobilization run Binding Assay analysis Data Analysis Liposomes Prepare Liposomes (Lipid + Pigment) Chip Immobilize Liposomes on L1 Sensor Chip Liposomes->Chip Protein Prepare Protein Analyte Series Inject Inject Protein over Chip Surface Protein->Inject Chip->Inject Wash Inject Running Buffer (Dissociation) Inject->Wash Sensorgram Generate Sensorgram Wash->Sensorgram Fit Fit Data to Binding Model Sensorgram->Fit Kinetics Determine ka, kd, KD Fit->Kinetics

Caption: Workflow for SPR-based analysis of protein-pigment-lipid interactions.

Protocol: SPR Analysis Using a Biacore L1 Chip

Materials:

  • L1 Sensor Chip (hydrophobically modified dextran)

  • Lipids (e.g., POPC, POPS) and novel pigment of interest

  • Purified protein of interest

  • SPR instrument (e.g., Biacore)

  • Running Buffer: HBS-N (10 mM HEPES, 150 mM NaCl, pH 7.4)

  • Liposome Extrusion Buffer: 10 mM HEPES, 150 mM NaCl, pH 7.4

  • Lipid-film hydration equipment (rotary evaporator or nitrogen stream)

  • Liposome extruder with 100 nm polycarbonate membranes

  • 0.1 M NaOH solution for surface regeneration

Procedure:

  • Liposome Preparation: a. In a glass vial, mix lipids and the novel pigment in chloroform (B151607) at the desired molar ratio. b. Evaporate the solvent under a gentle stream of nitrogen, followed by vacuum desiccation for at least 2 hours to form a thin lipid-pigment film. c. Hydrate the film with Liposome Extrusion Buffer to a final lipid concentration of 5 mg/mL. Vortex vigorously. d. Subject the lipid suspension to 5-7 freeze-thaw cycles using liquid nitrogen and a warm water bath. e. Extrude the suspension at least 21 times through a 100 nm polycarbonate membrane to form large unilamellar vesicles (LUVs).

  • SPR Instrument Setup: a. Dock the L1 sensor chip and prime the system with Running Buffer. b. Perform a normalization procedure using the provided kit. c. Set the flow rate to 5 µL/min for immobilization and 30 µL/min for the binding assay.

  • Liposome Immobilization: a. Dilute the prepared liposomes to 0.5 mM in Running Buffer. b. Inject the liposome solution over the L1 chip surface until a stable baseline of ~5000-7000 Resonance Units (RU) is achieved. This indicates the formation of a stable lipid bilayer on the chip. c. Inject 0.1 M NaOH for 30-60 seconds to remove any loosely bound or multi-layered vesicles, resulting in a clean monolayer. d. Wash with Running Buffer until the baseline is stable.

  • Protein Binding Assay: a. Prepare a series of protein concentrations in Running Buffer (e.g., a 2-fold dilution series from 10 µM to ~10 nM). Include a buffer-only injection as a blank. b. Inject each protein concentration over the immobilized liposome surface for a set time (e.g., 180 seconds) to monitor the association phase. c. Switch to flowing only Running Buffer for an extended period (e.g., 600 seconds) to monitor the dissociation phase. d. After each cycle, regenerate the surface if necessary, although for many peripheral interactions, the protein will fully dissociate.

  • Data Analysis: a. Subtract the signal from the reference surface (if used) and the buffer-only blank injection from the analyte sensorgrams. b. Fit the processed data to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software to calculate k_a, k_d, and K_D.

Data Presentation: SPR Quantitative Results
Protein AnalytePigment in Liposomek_a (M⁻¹s⁻¹)k_d (s⁻¹)K_D (nM)
Protein XPigment A (5 mol%)1.2 x 10⁵2.5 x 10⁻³20.8
Protein XControl (0 mol%)3.1 x 10³1.1 x 10⁻²3548.4
Mutant Protein YPigment A (5 mol%)4.5 x 10⁴8.9 x 10⁻³197.8

Microscale Thermophoresis (MST)

Application Note

Microscale Thermophoresis (MST) is a powerful technique that measures molecular interactions by detecting changes in the thermophoretic movement of molecules in a microscopic temperature gradient.[6][7] The movement of a molecule is sensitive to changes in its size, charge, and solvation shell, all of which are altered upon binding.[7] For pigment-protein studies, MST offers flexibility. If the protein can be fluorescently labeled (e.g., with a RED-NHS dye), it can be held at a constant concentration while the pigment-containing liposomes are titrated.[8] Alternatively, if the novel pigment possesses intrinsic fluorescence in a suitable wavelength range, a label-free approach may be possible, where the pigment's fluorescence is monitored directly.[1] MST is fast, requires very low sample consumption, and is less prone to surface-related artifacts than SPR.[6][8]

Key Advantages for Pigment Studies:

  • Low Sample Consumption: Requires only a few microliters of sample per data point.[6]

  • Solution-Based: The interaction occurs freely in solution, eliminating potential artifacts from surface immobilization.

  • Flexible Labeling Strategy: Can utilize a labeled protein or, potentially, the pigment's own fluorescence, offering multiple experimental avenues.[9]

Experimental Workflow: MST

MST_Workflow cluster_prep Step 1: Preparation cluster_series Step 2: Serial Dilution cluster_run Step 3: MST Measurement cluster_analysis Step 4: Analysis prep Preparation series Titration run Measurement analysis Data Analysis Liposomes Prepare Liposomes (Lipid + Pigment) Dilution Create 16-point dilution series of Liposomes Liposomes->Dilution Protein Label Protein with Fluorophore Mix Mix each dilution with constant [Labeled Protein] Protein->Mix Dilution->Mix Load Load samples into capillaries Mix->Load Measure Measure thermophoretic movement Load->Measure Plot Plot ΔFnorm vs. [Liposome] Measure->Plot Fit Fit curve to KD binding model Plot->Fit KD Determine KD Fit->KD

Caption: Workflow for MST-based analysis of protein-pigment-lipid interactions.

Protocol: Labeled Protein MST Assay

Materials:

  • Purified protein of interest

  • Fluorescent dye kit (e.g., Monolith RED-NHS 2nd Generation)

  • Liposomes containing the novel pigment (prepared as in the SPR protocol)

  • MST instrument (e.g., Monolith NT.115)

  • MST Assay Buffer: 10 mM HEPES, 150 mM NaCl, 0.05% Tween-20, pH 7.4

  • Standard or premium coated MST capillaries

Procedure:

  • Protein Labeling: a. Label the protein with the RED-NHS dye according to the manufacturer's protocol. The target is typically 1-2 dye molecules per protein. b. Remove excess, unconjugated dye using the supplied desalting column. c. Determine the final concentration and degree of labeling of the fluorescent protein stock.

  • Sample Preparation (16-point Titration): a. Prepare a high-concentration stock of the pigment-containing liposomes in MST Assay Buffer. This will be your ligand (titrant). b. In a series of 16 PCR tubes, perform a 1:1 serial dilution of the liposome stock with MST Assay Buffer. The final tube should contain only buffer. c. Prepare a working solution of the labeled protein at 2x the final desired concentration (e.g., 40 nM for a final concentration of 20 nM). d. Add an equal volume of the 2x labeled protein solution to each of the 16 ligand dilution tubes. Mix gently and incubate for 15-30 minutes at room temperature.

  • MST Measurement: a. Load the 16 samples into MST capillaries. b. Place the capillaries in the instrument tray. c. Perform an initial fluorescence scan to ensure the signal is within the optimal detection range and is consistent across all capillaries. d. Run the MST experiment using appropriate settings (e.g., 20-40% LED power, medium MST power).

  • Data Analysis: a. The instrument software will calculate the change in normalized fluorescence (ΔF_norm) for each sample, which reflects the fraction of protein bound. b. Plot the ΔF_norm values against the logarithm of the liposome concentration. c. Fit the resulting binding curve using the K_D model provided in the analysis software to determine the dissociation constant.

Data Presentation: MST Quantitative Results
Labeled ProteinLigand (Liposome)K_D (µM)Signal-to-Noise Ratio
Protein X-REDLiposome + Pigment B5.2 ± 0.812.5
Protein X-REDLiposome (Control)> 500 (No binding)1.1
Protein Z-REDLiposome + Pigment B117.4 ± 15.28.9

Liposome Co-sedimentation Assay

Application Note

The liposome co-sedimentation (or binding) assay is a straightforward and cost-effective method to qualitatively or semi-quantitatively assess protein-lipid interactions.[10][11] The principle relies on the significant density difference between large unilamellar vesicles (LUVs) and soluble proteins. Pigment-containing liposomes are incubated with the protein of interest.[12] The mixture is then subjected to ultracentrifugation, which pellets the dense liposomes and any associated proteins.[10] Unbound protein remains in the supernatant. By analyzing the supernatant and pellet fractions via SDS-PAGE and Coomassie staining or Western blotting, one can determine the fraction of protein that bound to the liposomes.[11] This technique is excellent for initial screening of binding conditions and specificity.

Key Advantages for Pigment Studies:

  • Simplicity and Low Cost: Does not require specialized instrumentation beyond an ultracentrifuge.[10]

  • Versatility: Can be used to test a wide range of lipids, pigments, and buffer conditions.

  • Direct Visualization: Provides a clear visual readout of binding via gel electrophoresis.

Experimental Workflow: Liposome Co-sedimentation

Liposome_Workflow cluster_prep Step 1: Preparation cluster_bind Step 2: Incubation cluster_spin Step 3: Centrifugation cluster_analysis Step 4: Gel Analysis prep Preparation bind Binding spin Separation analysis Analysis Liposomes Prepare Liposomes (Lipid + Pigment) Mix Incubate Protein with Liposomes (or buffer) Liposomes->Mix Protein Prepare purified protein Protein->Mix Centrifuge Ultracentrifugation (e.g., 100,000 x g) Mix->Centrifuge Separate Separate Supernatant and Pellet Centrifuge->Separate Load Run S and P fractions on SDS-PAGE Separate->Load Stain Coomassie Stain or Western Blot Load->Stain Quantify Densitometry to quantify % bound Stain->Quantify

Caption: Workflow for liposome co-sedimentation assay to detect protein binding.

Protocol: Co-sedimentation Assay

Materials:

  • Pigment-containing LUVs (prepared as in the SPR protocol, but in a binding buffer)

  • Purified protein of interest

  • Binding Buffer: 20 mM HEPES, 100 mM KCl, 1 mM DTT, pH 7.4

  • Ultracentrifuge and appropriate rotors (e.g., TLA-100)

  • SDS-PAGE equipment and reagents

  • Coomassie stain or specific antibodies for Western blotting

Procedure:

  • Reaction Setup: a. In ultracentrifuge tubes, set up the binding reactions. For a 100 µL final volume:

    • Test Reaction: Add protein (e.g., to 2 µM final concentration) and liposomes (e.g., to 1 mM final concentration).
    • Negative Control 1 (No Liposomes): Add protein to Binding Buffer alone to check for protein precipitation.
    • Negative Control 2 (No Protein): Add liposomes to Binding Buffer alone. b. Adjust the volume of all tubes to 100 µL with Binding Buffer.

  • Incubation: a. Incubate all samples for 30-60 minutes at room temperature with gentle agitation.

  • Ultracentrifugation: a. Place the tubes in the ultracentrifuge rotor. b. Centrifuge at ~100,000 x g for 45 minutes at 20°C to pellet the liposomes.

  • Fraction Collection: a. Carefully collect 90 µL from the top of each tube; this is the Supernatant (S) fraction. b. Carefully remove any remaining supernatant. c. Resuspend the pellet in 100 µL of Binding Buffer; this is the Pellet (P) fraction.

  • SDS-PAGE Analysis: a. Mix equal volumes of the S and P fractions (e.g., 20 µL) with SDS-PAGE sample buffer. b. Load the samples onto a polyacrylamide gel. Include a lane with a known amount of the protein for reference (Input). c. Run the gel, then stain with Coomassie Blue or perform a Western blot using an antibody against the protein.

  • Data Analysis: a. Image the gel or blot. b. Using densitometry software (e.g., ImageJ), quantify the band intensity for the protein in the S and P lanes. c. Calculate the percentage of bound protein: % Bound = [P / (P + S)] * 100.

Data Presentation: Co-sedimentation Semi-Quantitative Results
ConditionProtein Concentration (µM)Liposome Composition% Protein in Pellet (Bound)
12POPC + 5% Pigment C65%
22POPC (Control)8%
32No Liposomes<2%
45POPC + 5% Pigment C82%

Native Mass Spectrometry (MS)

Application Note

Native Mass Spectrometry is an emerging and powerful technique for studying intact protein complexes and their non-covalent interactions.[13][14] For pigment-protein-lipid systems, it offers the unique ability to preserve the entire assembly in the gas phase. The protein, solubilized in a mild detergent micelle containing lipids and the novel pigment, is ionized under non-denaturing conditions using nano-electrospray ionization (nESI).[15] The resulting mass spectrum reveals the mass of the entire complex, allowing for unambiguous determination of binding stoichiometry—how many pigment and/or specific lipid molecules are bound to the protein. By combining native MS with lipidomics, it's even possible to identify the specific lipid species that are preferentially bound by the protein-pigment complex from a natural lipid extract.[15][16]

Key Advantages for Pigment Studies:

  • Stoichiometry Determination: Directly measures the mass of the complex, providing precise information on the number of bound ligands (pigments, lipids).

  • Specificity Analysis: Can distinguish between different lipid species bound to the protein.[16]

  • No Immobilization or Labeling: The complex is studied in a near-native, solubilized state.

Experimental Workflow: Native MS

NativeMS_Workflow cluster_prep Step 1: Sample Preparation cluster_ionize Step 2: Ionization & Desolvation cluster_detect Step 3: Mass Analysis cluster_analysis Step 4: Data Interpretation prep Preparation ionize Ionization detect Detection analysis Analysis Complex Form Protein-Pigment-Lipid Complex in Detergent Buffer Buffer exchange into volatile buffer (e.g., AmAc) Complex->Buffer nESI Nano-electrospray Ionization (nESI) Buffer->nESI Gas Gentle desolvation in gas phase nESI->Gas TOF Measure mass-to-charge (m/z) ratio Gas->TOF Decon Deconvolute m/z spectrum to obtain mass TOF->Decon Identify Identify mass peaks of complexes Decon->Identify Stoich Determine Stoichiometry Identify->Stoich

Caption: Workflow for Native Mass Spectrometry analysis of protein-ligand complexes.

Protocol: Native MS of a Solubilized Protein Complex

Materials:

  • Purified protein of interest

  • Novel pigment and lipids of interest

  • Mild detergent for solubilization (e.g., C8E4, LDAO)

  • Volatile Buffer: 200 mM Ammonium Acetate, pH 7.5

  • Buffer exchange columns (e.g., Micro Bio-Spin 6)

  • Nano-electrospray emitters (gold-coated borosilicate capillaries)

  • Mass spectrometer equipped for native MS (e.g., Q-Exactive UHMR, Synapt G2)

Procedure:

  • Complex Formation: a. Solubilize the purified protein in a buffer containing the chosen detergent above its critical micelle concentration (CMC). b. Add the novel pigment and lipids from concentrated stocks to the solubilized protein at a desired molar excess. c. Incubate for 1-2 hours at 4°C to allow for equilibration and complex formation.

  • Buffer Exchange: a. Equilibrate a desalting column with the Volatile Buffer (200 mM Ammonium Acetate) containing a low concentration of the same detergent (e.g., 0.5% C8E4).[15] b. Carefully load the sample onto the column. c. Centrifuge according to the manufacturer's instructions to exchange the sample into the volatile, MS-compatible buffer.

  • Mass Spectrometry: a. Load the buffer-exchanged sample into a nano-electrospray emitter. b. Mount the emitter on the nESI source of the mass spectrometer. c. Apply gentle source conditions (e.g., low capillary voltage, moderate source temperature, low collision energies) to preserve the non-covalent complex during ionization and transfer into the vacuum. d. Acquire mass spectra over a high m/z range (e.g., 2,000 - 20,000 m/z).

  • Data Analysis: a. Observe the charge state distribution in the raw spectrum. Native complexes typically show a narrow distribution at high m/z. b. Use deconvolution software to transform the m/z spectrum into a zero-charge mass spectrum. c. Identify the mass peaks corresponding to the apo-protein and the protein bound to one or more ligands (pigment/lipid). d. Calculate the mass difference between peaks to confirm the identity and determine the stoichiometry of the bound ligands.

Data Presentation: Native MS Stoichiometry Results
Observed Mass (Da)AssignmentInferred Stoichiometry
50,150Apo-Protein X1 Protein
50,735Protein X + Ligand1 Protein + 1 Pigment D
51,320Protein X + 2 Ligands1 Protein + 2 Pigment D
52,105Protein X + 2 Ligands + Lipid1 Protein + 2 Pigment D + 1 POPS

References

Application Notes and Protocols for Optogenetic Silencing of Neurons Using eOPN3

Author: BenchChem Technical Support Team. Date: December 2025

A Proposed Alternative to Rhodirubin A

Initial literature searches did not yield any information on a compound or optogenetic tool named "this compound" for neuronal silencing. We hypothesize that this may be a misnomer or a novel, yet unpublished, tool. In its place, this document provides a comprehensive guide to the application of a state-of-the-art, rhodopsin-based optogenetic tool for neuronal silencing: eOPN3 .

eOPN3 is a targeting-enhanced mosquito homolog of the vertebrate encephalopsin, engineered for potent, light-inducible suppression of synaptic transmission.[1][2] It offers a robust and precise method for functional interrogation of neuronal circuits, making it an excellent representative tool for researchers, scientists, and drug development professionals interested in optogenetic silencing.

Introduction to eOPN3

eOPN3 is a G protein-coupled receptor (GPCR) based optogenetic tool that, upon activation by green light, recruits the endogenous Gi/o signaling pathway.[3] This cascade activation leads to a reduction in presynaptic neurotransmitter release, effectively silencing the neuron's communication with its downstream partners.[1] Unlike ion-pumping or channel-based silencers, eOPN3's mechanism through a second messenger system results in a longer-lasting suppression of synaptic output that can recover spontaneously within minutes.[3] This makes it particularly suitable for studying the necessity of specific neuronal projections in complex behaviors.

Key Features of eOPN3:

  • Mechanism: Activates the Gi/o signaling pathway to inhibit presynaptic vesicle release.

  • Activator: Green light (maximal activation ~512-525 nm).

  • Effect: Suppression of synaptic transmission.

  • Kinetics: Induces a lasting suppression of synaptic output with spontaneous recovery within minutes.

  • Expression: Can be targeted to specific neuronal populations using viral vectors (e.g., AAVs) with cell-type-specific promoters.

Mechanism of Action

Upon illumination with green light, eOPN3 undergoes a conformational change, allowing it to act as a guanine (B1146940) nucleotide exchange factor (GEF) for inhibitory G proteins of the Gi/o family. This initiates a signaling cascade with two primary downstream effects that synergistically suppress neurotransmitter release:

  • Inhibition of Voltage-Gated Calcium Channels (VGCCs): The Gβγ subunits dissociated from the activated Gi/o protein can directly bind to and inhibit presynaptic VGCCs. This reduces calcium influx upon arrival of an action potential, a critical step for vesicle fusion and neurotransmitter release.

  • Reduction of Cyclic AMP (cAMP) Levels: The Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to decreased intracellular concentrations of cAMP. Lower cAMP levels can indirectly reduce the probability of vesicle release.

This dual mechanism results in a potent and reliable silencing of synaptic transmission at targeted nerve terminals.

eOPN3_Signaling_Pathway cluster_presynaptic Presynaptic Terminal Light Green Light (~525 nm) eOPN3 eOPN3 Light->eOPN3 Activates Gio Gi/o Protein eOPN3->Gio Activates G_alpha Gαi/o Gio->G_alpha G_beta_gamma Gβγ Gio->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits VGCC Voltage-Gated Ca²⁺ Channel G_beta_gamma->VGCC Inhibits cAMP cAMP AC->cAMP Produces Vesicle_release Neurotransmitter Release cAMP->Vesicle_release Modulates Ca_influx Ca²⁺ Influx VGCC->Ca_influx Mediates Ca_influx->Vesicle_release Triggers Experimental_Workflow AAV_Production AAV Vector Production (e.g., AAV-CaMKIIa-eOPN3) Stereotaxic_Surgery Stereotaxic Surgery: AAV Injection & Cannula Implantation AAV_Production->Stereotaxic_Surgery Expression Expression Period (3-4 Weeks) Stereotaxic_Surgery->Expression Behavioral_Task Behavioral Task with Electrophysiology Recording Expression->Behavioral_Task Light_Stimulation Light Delivery (~525 nm) Behavioral_Task->Light_Stimulation During Task Data_Analysis Data Analysis Behavioral_Task->Data_Analysis Light_Stimulation->Data_Analysis

References

Application Notes and Protocols for Rhodirubin A as a Putative Fluorescent Biomarker in Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Rhodirubin A is an anthracycline glycoside that has been primarily investigated for its antibacterial and antitumor properties. Like other anthracyclines, its chemical structure imparts intrinsic fluorescent properties, suggesting its potential as a fluorescent biomarker for cell imaging applications. The tetracyclic quinone chromophore of the anthracycline backbone is responsible for its ability to absorb and emit light in the visible spectrum. This characteristic allows for the visualization of its uptake, subcellular localization, and interaction with cellular components, which can be instrumental in understanding its mechanism of action and in drug development. These notes provide a generalized guide for the utilization of this compound in fluorescence microscopy and flow cytometry.

Data Presentation

Due to the absence of specific photophysical data for this compound, the following table summarizes the known properties of a closely related and extensively studied anthracycline, Doxorubicin, to serve as an estimated reference. Researchers should experimentally determine the specific parameters for this compound.

PropertyDoxorubicin (Reference)This compound (To be determined)
Excitation Maximum (λex) ~470 nm[1]-
Emission Maximum (λem) ~560-590 nm[1]-
Quantum Yield (Φ) 0.0439 in PBS-
Molar Extinction Coefficient (ε) Not specified-
Photostability Moderate (subject to photobleaching)-

Experimental Protocols

The following are generalized protocols for utilizing an anthracycline-based compound like this compound for cell imaging. Optimization of concentrations, incubation times, and instrument settings will be critical for successful application.

Protocol 1: Live-Cell Imaging of this compound Uptake and Localization

This protocol describes the use of fluorescence microscopy to visualize the entry and distribution of this compound in living cells.

Materials:

  • Cell culture medium appropriate for the cell line

  • Mammalian cell line of interest (e.g., HeLa, MCF-7)

  • This compound stock solution (concentration to be determined, dissolved in a suitable solvent like DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Fluorescence microscope with appropriate filter sets (e.g., for DAPI and TRITC/Rhodamine)

  • Glass-bottom imaging dishes or chamber slides

Procedure:

  • Cell Seeding: Seed cells onto glass-bottom imaging dishes or chamber slides at a density that will result in 50-70% confluency on the day of the experiment.

  • This compound Preparation: Prepare a working solution of this compound in pre-warmed cell culture medium. The final concentration will need to be optimized, but a starting range of 1-10 µM can be tested.

  • Cell Treatment: Remove the existing culture medium from the cells and replace it with the this compound-containing medium.

  • Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2. Incubation times can be varied (e.g., 30 minutes, 1 hour, 4 hours) to observe the kinetics of uptake.

  • Washing: After incubation, gently wash the cells three times with pre-warmed PBS to remove extracellular this compound.

  • Imaging: Add fresh, pre-warmed culture medium or PBS to the cells. Immediately visualize the cells using a fluorescence microscope. Use an excitation wavelength around 470-490 nm and collect emission between 550-600 nm (adjust based on experimentally determined spectra for this compound).

  • Image Analysis: Acquire images and analyze the subcellular localization of the this compound fluorescence. Co-staining with organelle-specific markers (e.g., Hoechst for nucleus, MitoTracker for mitochondria) can be performed to determine the precise location.

Protocol 2: Quantification of Cellular this compound Uptake by Flow Cytometry

This protocol allows for the quantitative analysis of this compound uptake in a cell population.

Materials:

  • Cell culture medium

  • Mammalian cell line of interest

  • This compound stock solution

  • PBS, pH 7.4

  • Trypsin-EDTA solution

  • Flow cytometer with a 488 nm laser

  • Flow cytometry tubes

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., 0.5, 1, 5, 10 µM) for a fixed time (e.g., 1 hour) as described in Protocol 1. Include an untreated control group.

  • Cell Harvesting: Following incubation, wash the cells with PBS. Detach the cells using Trypsin-EDTA.

  • Cell Pelleting: Neutralize the trypsin with complete medium and transfer the cell suspension to a conical tube. Centrifuge at 300 x g for 5 minutes to pellet the cells.

  • Washing: Resuspend the cell pellet in ice-cold PBS and centrifuge again. Repeat this wash step twice to ensure removal of extracellular this compound.

  • Cell Resuspension: Resuspend the final cell pellet in a suitable volume of PBS (e.g., 500 µL) for flow cytometry analysis.

  • Flow Cytometry Analysis: Analyze the cell suspension using a flow cytometer. Excite the cells with a 488 nm laser and collect the emission in a channel appropriate for red fluorescence (e.g., PE or PE-Texas Red channel).

  • Data Analysis: Gate the cell population based on forward and side scatter to exclude debris. Quantify the mean fluorescence intensity of the cell population for each treatment condition.

Mandatory Visualizations

experimental_workflow Experimental Workflow for this compound Cell Imaging cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cell_seeding Seed Cells prepare_rhodirubin Prepare this compound Solution treat_cells Treat Cells with this compound prepare_rhodirubin->treat_cells incubate Incubate treat_cells->incubate wash_cells Wash Cells incubate->wash_cells live_imaging Live-Cell Imaging wash_cells->live_imaging flow_cytometry Flow Cytometry wash_cells->flow_cytometry

Caption: Workflow for this compound cell imaging experiments.

signaling_pathway Generalized Anthracycline Cellular Uptake and Action rhodirubin_a This compound (Extracellular) cell_membrane Cell Membrane rhodirubin_a->cell_membrane Passive Diffusion/ Active Transport uptake Cellular Uptake cell_membrane->uptake cytoplasm Cytoplasm uptake->cytoplasm nucleus Nucleus cytoplasm->nucleus ros_generation ROS Generation cytoplasm->ros_generation dna_intercalation DNA Intercalation nucleus->dna_intercalation topoisomerase_inhibition Topoisomerase II Inhibition nucleus->topoisomerase_inhibition cellular_effects Cellular Effects (e.g., Apoptosis) dna_intercalation->cellular_effects topoisomerase_inhibition->cellular_effects ros_generation->cellular_effects

Caption: Putative cellular uptake and action of this compound.

References

Protocol for the Reconstitution of Rhodopsin in Lipid Bilayers

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: The initial request specified "Rhodirubin A." However, an extensive search for this molecule yielded no specific results related to its reconstitution in lipid bilayers. It is highly probable that this was a typographical error and the intended molecule was "Rhodopsin," a well-characterized membrane protein for which numerous reconstitution protocols exist. This document, therefore, provides a detailed protocol for the reconstitution of Rhodopsin. The fundamental principles and techniques described herein are broadly applicable to the reconstitution of many integral membrane proteins and can serve as a robust starting point for related molecules.

Application Notes

The reconstitution of membrane proteins into artificial lipid bilayers, such as liposomes, is a fundamental technique in membrane biology and drug development. This process allows for the study of protein structure, function, and interaction with the lipid environment in a controlled, simplified system, free from the complexities of the native cell membrane. This protocol details a detergent-mediated method for reconstituting Rhodopsin, a G protein-coupled receptor (GPCR) crucial for vision, into lipid vesicles to form proteoliposomes. The resulting proteoliposomes can be used for a variety of downstream applications, including structural studies, ligand binding assays, and functional assays to investigate signaling cascades.

Experimental Protocol: Detergent-Mediated Reconstitution

This protocol is based on the widely used method of detergent dialysis, which involves the removal of detergent from a mixed micellar solution of protein, lipid, and detergent, leading to the spontaneous formation of proteoliposomes.

Materials
  • Purified Rhodopsin in a detergent solution (e.g., n-dodecyl-β-D-maltoside (DDM) or n-octyl-β-D-glucoside (OG))

  • Lipids (e.g., a mixture of 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC) and 1-palmitoyl-2-oleoyl-glycero-3-phosphoglycerol (POPG), or soybean asolectin)

  • Organic solvent (e.g., chloroform)

  • Reconstitution Buffer: 20 mM MOPS, 200 mM KCl, 2 mM TCEP, pH 7.0

  • Detergent (e.g., DDM or OG)

  • Bio-Beads SM-2 or dialysis tubing (e.g., 10-14 kDa MWCO)

  • Rotary evaporator

  • Extruder and polycarbonate membranes (e.g., 100 nm pore size)

  • Sonicator (optional)

Procedure
  • Lipid Film Preparation:

    • In a round-bottom flask, dissolve the desired amount of lipids in chloroform.

    • Attach the flask to a rotary evaporator and rotate under a gentle stream of nitrogen to form a thin, even lipid film on the inner surface.

    • Place the flask under high vacuum for at least 4-5 hours to ensure complete removal of the organic solvent.

  • Liposome Formation:

    • Hydrate the lipid film with the reconstitution buffer to a final lipid concentration of 5.0 mg/ml. This can be done overnight at 4°C with gentle agitation.

    • For unilamellar vesicles of a defined size, subject the lipid suspension to several freeze-thaw cycles.

    • Extrude the suspension 21 times through a polycarbonate membrane with the desired pore size (e.g., 100 nm) using a mini-extruder.

  • Detergent Saturation of Liposomes:

    • Add detergent to the preformed liposomes. The amount of detergent should be sufficient to saturate the liposomes without complete solubilization. This is a critical step to facilitate protein incorporation.

  • Reconstitution:

    • Mix the purified, detergent-solubilized Rhodopsin with the detergent-saturated liposomes at a desired lipid-to-protein ratio (LPR). A common starting point for functional assays is a molar LPR of 250:1.

    • Incubate the mixture for 1 hour at 4°C with gentle mixing to allow for the equilibration of protein and lipid-detergent micelles.

  • Detergent Removal:

    • Method A: Bio-Beads Adsorption:

      • Add washed Bio-Beads SM-2 to the protein-lipid-detergent mixture at a ratio of 10:1 (w/w) of wet Bio-Beads to detergent.

      • Incubate on a rotator for 2 hours at 4°C.

      • Carefully remove the supernatant containing the proteoliposomes.

    • Method B: Dialysis:

      • Transfer the mixture to a dialysis cassette.

      • Dialyze against a 1000-fold excess of reconstitution buffer at 4°C for 24 hours, with at least four buffer changes.

  • Proteoliposome Recovery and Characterization:

    • The resulting proteoliposomes can be collected by ultracentrifugation (e.g., 100,000 x g for 1-3 hours).

    • Resuspend the proteoliposome pellet in the desired buffer for downstream applications.

    • Characterize the proteoliposomes for protein incorporation efficiency (e.g., via SDS-PAGE and densitometry), size and homogeneity (e.g., via Dynamic Light Scattering - DLS), and functionality (e.g., ligand binding or activation assays).

Quantitative Data Summary

| Parameter | Recommended Value/Range | Reference | | :---

Assaying the Ion-Pumping Activity of Rhodirubin A: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to assaying the ion-pumping activity of Rhodirubin A, a putative light-driven ion pump. The following protocols and data presentation formats are designed to facilitate the characterization of its function, including ion selectivity, transport kinetics, and overall efficiency. The methodologies described are based on established techniques for studying microbial rhodopsins, which serve as a proxy for the novel this compound.

Introduction to Light-Driven Ion Pumping

Light-driven ion pumps, like microbial rhodopsins, are membrane proteins that convert light energy into an electrochemical gradient by transporting ions across the cell membrane.[1] This process is initiated by the absorption of a photon by a retinal chromophore, which triggers a series of conformational changes in the protein, resulting in the vectorial transport of an ion.[2][3] The type of ion transported (e.g., H+, Na+, Cl-) and the direction of transport are key characteristics of a given ion pump.[1][4] Assaying the ion-pumping activity of a novel protein like this compound is crucial for understanding its physiological role and for its potential application in fields such as optogenetics.[1][5]

Two primary methodologies are widely employed to characterize the ion-pumping activity of these proteins: light-induced pH measurements and patch-clamp electrophysiology.[5][6] Light-induced pH measurements offer a straightforward method for detecting proton transport or ion transport coupled to proton movement, and are well-suited for initial functional screening.[6][7] Patch-clamp electrophysiology provides a direct measure of the light-induced currents, allowing for a detailed biophysical characterization of the pump's properties, including ion selectivity and transport kinetics.[8][9] For in vitro studies, the protein of interest must first be reconstituted into a lipid bilayer system, such as proteoliposomes.[2][10]

Quantitative Data Summary

The following tables summarize representative quantitative data obtained from studies of various light-driven ion pumps. These tables can serve as a reference for the expected range of values when characterizing this compound.

Table 1: Ion Selectivity and Reversal Potentials of Light-Gated Channels

Channel VariantIon ConditionReversal Potential (mV)Relative Permeability (P_X / P_Na)
Channelrhodopsin-21 M NaCl01.00
(Wild-Type)1 M KCl+51.22
1 M CaCl2-480.14
CatCh+1 M NaCl01.00
1 M KCl+41.18
1 M CaCl2-250.35
C1V11 M NaCl01.00
1 M KCl+61.26
1 M CaCl2-300.29

Data adapted from studies on channelrhodopsin variants and are intended to be representative.[11][12]

Table 2: Photocurrent Kinetics of a Light-Driven Na+/H+ Pump

Intracellular IonLight ConditionPeak Current (I_p) (pA/pF)Steady-State Current (I_ss) (pA/pF)Off-Kinetics (τ_off) (ms)
0 mM Na+Continuous Green LED-10.5 ± 2.1-1.5 ± 0.528 ± 3
110 mM Na+Continuous Green LED-25.3 ± 4.5-8.2 ± 1.911 ± 2
0 mM Na+5 ns Laser Flash--35 ± 4
110 mM Na+5 ns Laser Flash--15 ± 2

This table presents hypothetical data based on typical values observed for light-driven sodium pumps to illustrate expected results.

Signaling Pathway and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the generalized photocycle of a light-driven ion pump and the experimental workflows for the protocols described below.

photocycle R This compound (dark state) R_star R* (excited state) R->R_star hν (Light absorption) K K intermediate R_star->K L L intermediate K->L M M intermediate (Schiff base deprotonation) L->M Ion release (extracellular) N N intermediate (Schiff base reprotonation) M->N Ion uptake (intracellular) O O intermediate N->O O->R

Generalized photocycle of a light-driven ion pump.

experimental_workflow cluster_reconstitution Protein Reconstitution cluster_ph_assay Light-Induced pH Assay cluster_patch_clamp Patch-Clamp Electrophysiology purification Purification of this compound reconstitution Reconstitution into Proteoliposomes purification->reconstitution liposomes Preparation of Liposomes liposomes->reconstitution suspension Prepare Proteoliposome Suspension reconstitution->suspension ph_measurement Measure baseline pH in dark suspension->ph_measurement illumination Illuminate with specific wavelength ph_measurement->illumination record_ph Record pH change illumination->record_ph transfection Transfect HEK293 cells with this compound gene cell_culture Culture transfected cells transfection->cell_culture patching Establish whole-cell patch clamp cell_culture->patching light_stimulation Apply light stimulus patching->light_stimulation record_current Record photocurrent light_stimulation->record_current

Experimental workflow for assaying ion-pumping activity.

Experimental Protocols

Protocol 1: Reconstitution of this compound into Proteoliposomes

This protocol describes the reconstitution of purified this compound into lipid vesicles (proteoliposomes), a necessary step for in vitro functional assays.[10][13]

Materials:

  • Purified this compound solubilized in detergent (e.g., n-dodecyl-β-D-maltopyranoside, DDM)

  • Soybean phospholipids (B1166683) (asolectin) or a defined lipid mixture (e.g., E. coli polar lipids)

  • Detergent removal system (e.g., dialysis tubing, Bio-Beads)

  • Buffer A: 20 mM HEPES, 100 mM NaCl, pH 7.0

  • Sonication device

  • Ultracentrifuge

Procedure:

  • Liposome Preparation:

    • Dissolve phospholipids in chloroform (B151607) in a round-bottom flask.

    • Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film.

    • Further dry the lipid film under vacuum for at least 1 hour.

    • Hydrate the lipid film with Buffer A to a final concentration of 20 mg/mL.

    • Sonicate the lipid suspension until it becomes translucent, indicating the formation of small unilamellar vesicles.

  • Reconstitution:

    • Mix the purified this compound with the prepared liposomes at a desired protein-to-lipid ratio (e.g., 1:50 w/w).

    • Add detergent to the mixture to a concentration that just begins to solubilize the liposomes.

    • Incubate the mixture with gentle agitation for 1 hour at room temperature.

    • Remove the detergent slowly by dialysis against a large volume of Buffer A or by incubation with Bio-Beads. The detergent removal process should proceed for at least 48 hours with several buffer changes.

    • The removal of detergent leads to the spontaneous insertion of this compound into the lipid bilayer, forming proteoliposomes.

  • Proteoliposome Purification and Storage:

    • Harvest the proteoliposomes by ultracentrifugation (e.g., 150,000 x g for 1 hour).

    • Resuspend the proteoliposome pellet in the desired experimental buffer.

    • Store the proteoliposomes at 4°C for short-term use or flash-freeze in liquid nitrogen for long-term storage.

Protocol 2: Light-Induced pH Measurements

This protocol details a method for assessing the proton-pumping activity of this compound by measuring light-induced pH changes in a suspension of E. coli cells expressing the protein or in a solution of reconstituted proteoliposomes.[6][7]

Materials:

  • E. coli cells expressing this compound or reconstituted proteoliposomes containing this compound.

  • Unbuffered salt solution (e.g., 100 mM NaCl or KCl).

  • pH meter with a microelectrode.

  • Light source with a specific wavelength for activating this compound (e.g., a filtered tungsten-halogen lamp or an LED).

  • Stirred cuvette or reaction vessel.

  • Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) solution (a protonophore).

Procedure:

  • Sample Preparation:

    • If using E. coli, harvest the cells expressing this compound by centrifugation, wash them three times, and resuspend them in the unbuffered salt solution to a specific optical density (e.g., OD660 = 2).[6]

    • If using proteoliposomes, dilute them into the unbuffered salt solution.

  • pH Measurement:

    • Place the cell suspension or proteoliposome solution in the stirred cuvette.

    • Immerse the pH electrode into the suspension and allow the pH reading to stabilize in the dark.

    • Record the baseline pH.

  • Light Activation and Data Recording:

    • Illuminate the sample with the light source.

    • Continuously record the pH change over time. An outward proton pump will cause a decrease in the external pH, while an inward pump will cause an increase.

    • Turn off the light and continue to record the pH as it returns to the baseline.

  • Control Experiment:

    • Add CCCP (to a final concentration of ~10 µM) to the suspension. CCCP dissipates the proton gradient across the membrane.

    • Repeat the light-induced pH measurement. The pH change should be significantly diminished or abolished in the presence of the protonophore, confirming that the observed pH change is due to proton pumping across a sealed membrane.

Protocol 3: Whole-Cell Patch-Clamp Electrophysiology

This protocol provides a method for the detailed electrophysiological characterization of this compound expressed in a mammalian cell line, such as HEK293 cells.[9][14]

Materials:

  • HEK293 cells.

  • Expression vector containing the this compound gene.

  • Transfection reagent.

  • Patch-clamp setup including a microscope, micromanipulator, amplifier, and data acquisition system.

  • Light source for stimulation (e.g., LED or laser) coupled to the microscope.

  • Borosilicate glass capillaries for pulling patch pipettes.

  • Intracellular solution (e.g., in mM: 110 NaCl, 2 MgCl2, 10 EGTA, 10 HEPES, pH 7.4).

  • Extracellular (bath) solution (e.g., in mM: 140 NaCl, 2 MgCl2, 2 CaCl2, 10 HEPES, pH 7.4).

Procedure:

  • Cell Preparation:

    • Culture HEK293 cells on glass coverslips.

    • Transfect the cells with the this compound expression vector using a suitable transfection reagent. It is often beneficial to co-transfect with a fluorescent reporter gene (e.g., mCherry) to identify successfully transfected cells.

    • Allow 24-48 hours for protein expression.

  • Patch-Clamp Recording:

    • Transfer a coverslip with transfected cells to the recording chamber on the microscope stage and perfuse with the extracellular solution.

    • Identify a transfected cell (e.g., by fluorescence).

    • Pull a patch pipette with a resistance of 1.5-3 MΩ when filled with the intracellular solution.

    • Approach the cell with the patch pipette and form a high-resistance seal (GΩ seal) with the cell membrane.

    • Rupture the membrane patch to achieve the whole-cell configuration.

  • Data Acquisition:

    • Clamp the membrane potential at a desired holding potential (e.g., -60 mV).

    • Apply light pulses of a specific wavelength and duration to activate this compound.

    • Record the resulting photocurrents. The amplitude, kinetics of activation and deactivation, and any desensitization can be analyzed.

    • To determine ion selectivity, record photocurrents at various holding potentials (to generate a current-voltage relationship) and with different ionic compositions in the intracellular and extracellular solutions. The reversal potential (the membrane potential at which the photocurrent is zero) provides information about the relative permeability of the pump to different ions.[9]

References

Rhodirubin A: Application Notes and Protocols for Biotechnological Applications

Author: BenchChem Technical Support Team. Date: December 2025

Initial research has not yielded specific information on a compound named "Rhodirubin A." The scientific literature and databases reviewed did not contain data pertaining to a natural colorant with this specific designation. It is possible that "this compound" may be a novel or less-documented compound, or the name may be subject to alternative nomenclature.

The following application notes and protocols are therefore based on general methodologies and common practices for characterizing and utilizing novel, natural pigments in biotechnological research and development. These are intended to serve as a foundational guide for researchers, scientists, and drug development professionals who may be working with a newly discovered red or ruby-colored pigment, potentially from a microbial or marine source, which they have designated as this compound.

Application Notes

Natural pigments are of increasing interest in biotechnology due to their potential as safer and more sustainable alternatives to synthetic dyes and their often-associated bioactive properties, including antioxidant, anti-inflammatory, and cytotoxic activities.[1][2][3][4] Should this compound be identified and characterized, its potential applications could span across various fields.

1.1. As a Natural Colorant:

The primary application would be as a natural colorant in food, cosmetics, and pharmaceuticals.[3][4] The stability of this compound to light, heat, and pH would be a critical determinant of its suitability for these applications.

1.2. As a Bioactive Compound:

Many natural pigments exhibit significant biological activities that can be harnessed for therapeutic purposes.[2][4] Potential bioactive applications for a novel pigment like this compound could include:

  • Antioxidant: The ability to scavenge free radicals is a common property of natural pigments and is crucial in preventing oxidative stress-related diseases.[5][6][7][8]

  • Anti-inflammatory: Chronic inflammation is implicated in numerous diseases. Compounds that can modulate inflammatory pathways are of great interest for drug development.[9][10][11][12]

  • Anticancer/Cytotoxic: Selective cytotoxicity against cancer cell lines is a key area of investigation for novel natural products.[13][14]

Experimental Protocols

The following protocols are generalized and should be optimized based on the specific physicochemical properties of this compound once they are determined.

2.1. Extraction and Purification of this compound

This protocol outlines a general procedure for the extraction and purification of a microbial or algal pigment.

Objective: To isolate and purify this compound from its source.

Materials:

  • Source material (e.g., microbial biomass, algal cells)

  • Extraction Solvents (e.g., ethanol (B145695), methanol, acetone, phosphate (B84403) buffer)

  • Centrifuge and tubes

  • Rotary evaporator

  • Chromatography system (e.g., column chromatography with silica (B1680970) gel or anion exchange resin like DEAE Sepharose)[15]

  • Spectrophotometer

Protocol:

  • Extraction:

    • Harvest the biomass by centrifugation.

    • Resuspend the biomass in a suitable solvent. The choice of solvent will depend on the polarity of this compound.

    • Disrupt the cells using methods like sonication or bead beating to release the intracellular pigment.

    • Centrifuge the mixture to pellet cell debris.

    • Collect the supernatant containing the crude pigment extract.

  • Purification:

    • Concentrate the crude extract using a rotary evaporator.

    • Perform preliminary purification using techniques like ammonium (B1175870) sulfate (B86663) precipitation if the pigment is a protein.[14]

    • Further purify the concentrated extract using column chromatography.[15] Elute with a gradient of solvents to separate this compound from other compounds.

    • Monitor the fractions using a spectrophotometer at the maximum absorbance wavelength of this compound.

    • Pool the fractions containing pure this compound.

    • Assess purity using techniques like High-Performance Liquid Chromatography (HPLC) and SDS-PAGE (if it is a proteinaceous pigment).[15]

Workflow for Extraction and Purification:

Extraction_Purification cluster_extraction Extraction cluster_purification Purification Biomass Biomass Collection Solvent Solvent Extraction & Cell Disruption Biomass->Solvent Centrifuge1 Centrifugation Solvent->Centrifuge1 Crude_Extract Crude Pigment Extract Centrifuge1->Crude_Extract Concentration Concentration (Rotary Evaporation) Crude_Extract->Concentration Chromatography Column Chromatography Concentration->Chromatography Fraction_Collection Fraction Collection & Spectrophotometric Analysis Chromatography->Fraction_Collection Pure_Pigment Pure this compound Fraction_Collection->Pure_Pigment

Caption: Workflow for the extraction and purification of this compound.

2.2. Antioxidant Activity Assays

These assays are fundamental in determining the antioxidant potential of this compound.

2.2.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay [16]

Objective: To measure the ability of this compound to scavenge the stable free radical DPPH.

Protocol:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO).

  • Prepare a working solution of DPPH in methanol.

  • In a 96-well plate, add different concentrations of this compound.

  • Add the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Ascorbic acid or Trolox can be used as a positive control.

  • Calculate the percentage of radical scavenging activity.

2.2.2. Ferric Reducing Antioxidant Power (FRAP) Assay [14]

Objective: To measure the ability of this compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Protocol:

  • Prepare the FRAP reagent by mixing acetate (B1210297) buffer, TPTZ (2,4,6-tripyridyl-s-triazine) solution, and FeCl₃·6H₂O solution.

  • Add different concentrations of this compound to a 96-well plate.

  • Add the FRAP reagent to each well.

  • Incubate at 37°C for 30 minutes.

  • Measure the absorbance at 593 nm.

  • A standard curve can be prepared using FeSO₄·7H₂O.

Data Presentation: Antioxidant Activity of this compound

AssayThis compound Concentration (µg/mL)% Inhibition / Reducing PowerIC50 (µg/mL)
DPPH [Concentration 1][% Inhibition][Calculated Value]
[Concentration 2][% Inhibition]
[Concentration 3][% Inhibition]
FRAP [Concentration 1][Absorbance]
[Concentration 2][Absorbance]
[Concentration 3][Absorbance]

2.3. Anti-inflammatory Activity Assay

This protocol uses a cell-based assay to screen for anti-inflammatory properties.

Objective: To determine if this compound can inhibit the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.[11]

Protocol:

  • Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.

  • Pre-treat the cells with different concentrations of this compound for 1-2 hours.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Measure the level of nitric oxide (NO) in the supernatant using the Griess reagent.

  • Measure the levels of pro-inflammatory cytokines like TNF-α and IL-6 using ELISA kits.[9]

Signaling Pathway for LPS-induced Inflammation:

Inflammation_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines RhodirubinA This compound RhodirubinA->NFkB Inhibition

Caption: Potential inhibitory effect of this compound on the NF-κB signaling pathway.

Data Presentation: Anti-inflammatory Effects of this compound

TreatmentNO Production (% of Control)TNF-α Release (pg/mL)IL-6 Release (pg/mL)
Control100[Value][Value]
LPS (1 µg/mL)[Value][Value][Value]
LPS + this compound [Conc. 1][Value][Value][Value]
LPS + this compound [Conc. 2][Value][Value][Value]

2.4. Cytotoxicity Assay

This assay is crucial for evaluating the potential of this compound as an anticancer agent and for determining its safety profile.

Objective: To assess the cytotoxic effect of this compound on cancer cell lines and normal cell lines.

Protocol (MTT Assay): [17]

  • Seed cells (e.g., a cancer cell line like A549 or a normal cell line) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

  • Add MTT solution [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] to each well and incubate for 4 hours.[17]

  • Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.[17]

  • Measure the absorbance at 570 nm.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Alternative Cytotoxicity Assays:

  • Resazurin Assay: Measures metabolic activity and is a fluorescent-based assay.[18][19]

  • Dye Exclusion Assay (e.g., Trypan Blue or Propidium Iodide): Distinguishes between live and dead cells based on membrane integrity.[13][20]

Data Presentation: Cytotoxicity of this compound

Cell LineThis compound Concentration (µM)Cell Viability (%)IC50 (µM)
Cancer Cell Line [Concentration 1][% Viability][Calculated Value]
[Concentration 2][% Viability]
[Concentration 3][% Viability]
Normal Cell Line [Concentration 1][% Viability][Calculated Value]
[Concentration 2][% Viability]
[Concentration 3][% Viability]

Workflow for In Vitro Bioactivity Screening:

Bioactivity_Screening cluster_antioxidant Antioxidant Assays cluster_antiinflammatory Anti-inflammatory Assay cluster_cytotoxicity Cytotoxicity Assay Pure_Pigment Pure this compound DPPH DPPH Assay Pure_Pigment->DPPH FRAP FRAP Assay Pure_Pigment->FRAP Macrophage_Assay LPS-stimulated Macrophage Assay Pure_Pigment->Macrophage_Assay MTT_Assay MTT Assay on Cancer & Normal Cells Pure_Pigment->MTT_Assay

Caption: General workflow for screening the bioactivities of this compound.

Disclaimer: These protocols are intended as a general guide. It is essential to consult relevant literature and optimize the procedures for the specific compound and experimental setup. All experiments should be conducted with appropriate controls and safety precautions.

References

Troubleshooting & Optimization

Overcoming aggregation issues in Rhodirubin A purification.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Rhodirubin A Purification

This guide provides comprehensive troubleshooting strategies and frequently asked questions to address aggregation issues encountered during the purification of this compound.

Troubleshooting Guide: Overcoming Aggregation

This section addresses specific problems you might encounter during this compound purification.

Q1: My this compound protein precipitates immediately after elution from the affinity column. What should I do?

A1: Immediate precipitation post-elution is often caused by a combination of high protein concentration and a suboptimal buffer environment. The elution buffer itself, which may have a low pH or high salt concentration, can be destabilizing.

Immediate Actions:

  • Dilute Immediately: Collect eluted fractions into a pre-aliquoted neutralization or stabilization buffer to immediately lower the protein concentration and adjust the pH.

  • Additive Screening: Test a range of stabilizing additives in the collection buffer. Common choices include L-arginine, glycerol (B35011), and non-ionic detergents.[1][]

Troubleshooting Workflow:

Below is a systematic workflow to diagnose and solve post-elution precipitation.

G A Precipitation Observed Post-Elution B Immediate Dilution (1:1 or 1:2) A->B Step 1 C Check Protein Concentration B->C D Is Concentration > 10 mg/mL? C->D E Add Stabilizers to Elution Buffer D->E Yes F Screen Buffer Conditions (pH, Salt) D->F No G Perform Buffer Exchange (Dialysis / SEC) E->G I Maintain Lower Concentration E->I F->G H Problem Resolved G->H I->G

Caption: Workflow for addressing post-elution precipitation.

Q2: I observe aggregation during the concentration step of my purified this compound. How can I prevent this?

A2: Aggregation during concentration is a classic problem that arises when protein molecules are forced into close proximity, promoting intermolecular interactions that lead to aggregation.

Solutions:

  • Optimize Buffer Composition: Before concentrating, ensure the protein is in a buffer that maximizes its stability. This can be determined through a buffer screening assay.[3][4] Key variables to test are pH, ionic strength, and the presence of stabilizing additives.

  • Use Stabilizing Additives: Adding cryoprotectants like glycerol (5-20%) or sugars like sucrose (B13894) can increase protein stability.[1] Amino acids such as L-arginine and L-glutamate (50-500 mM) are also effective at shielding hydrophobic patches and reducing aggregation.[1][]

  • Control Temperature: Perform all purification and concentration steps at 4°C to reduce hydrophobic interactions that can lead to aggregation.[5]

  • Add a Reducing Agent: If this compound has cysteine residues, aggregation could be due to the formation of incorrect disulfide bonds. Include a reducing agent like DTT or TCEP (1-5 mM) in your buffers.[1]

Data Summary: Effect of Additives on this compound Aggregation

AdditiveConcentration RangeObservation% Monomer Recovery (Hypothetical)
None (Control) -Severe precipitation during concentration< 20%
L-Arginine 250 - 500 mMSignificantly reduced precipitation85%
Glycerol 10% - 20% (v/v)Improved solubility, but solution is viscous75%
Tween-20 0.01% - 0.05% (v/v)Prevented surface-induced aggregation90%
TCEP 1 - 2 mMEffective if disulfide bonds are the cause> 95% (if applicable)

Q3: My this compound appears soluble, but Size Exclusion Chromatography (SEC) shows the presence of high molecular weight species. What are these and how do I get rid of them?

A3: You are observing soluble aggregates, which are non-native oligomers that remain in solution and are often precursors to larger, insoluble precipitates.[5] It is crucial to remove these during purification.

Strategies:

  • Optimize Chromatography Conditions: The conditions used for prior purification steps (e.g., affinity or ion exchange) may be promoting aggregation. Consider adding stabilizing agents to all buffers used throughout the purification process, not just at the end.

  • High-Resolution SEC: Use a high-resolution size exclusion column to separate the monomeric this compound from the soluble aggregates. Pool only the fractions corresponding to the monomer.

  • Buffer Screening: Before purification, use a small amount of protein to screen a matrix of buffer conditions (different pH, salt concentrations, and additives) to identify the optimal conditions for solubility and stability.[3][4]

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of protein aggregation?

A1: Protein aggregation is primarily driven by the exposure of hydrophobic regions that are normally buried within the protein's native structure. When these regions are exposed, they can interact with hydrophobic patches on other protein molecules, leading to aggregation. Common triggers include:

  • High Protein Concentration: Increases the likelihood of intermolecular collisions.[1]

  • Suboptimal pH: When the buffer pH is close to the protein's isoelectric point (pI), the net charge on the protein is zero, minimizing electrostatic repulsion and promoting aggregation.[1]

  • Temperature: High temperatures can cause partial unfolding, while freeze-thaw cycles can also lead to aggregation.[1][5]

  • Oxidation: Oxidation of cysteine residues can lead to the formation of non-native disulfide bonds.[1]

  • Mechanical Stress: Shaking, stirring, or pumping can cause denaturation at air-liquid interfaces.

Logical Diagram: Causes and Solutions for Aggregation

G cluster_causes Common Causes of Aggregation cluster_solutions Potential Solutions A High Concentration S1 Work at Lower Concentration A->S1 B Incorrect pH / Salt S2 Optimize Buffer (pH Screen) B->S2 C Hydrophobic Interactions S3 Add Arginine / Detergents C->S3 D Disulfide Bridge Formation S4 Add Reducing Agents (DTT, TCEP) D->S4

Caption: Mapping common aggregation causes to their solutions.

Q2: Which additives are best for preventing this compound aggregation?

A2: The best additive is protein-specific and must be determined empirically. However, additives can be grouped into several classes based on their mechanism of action.[6]

  • Osmolytes (e.g., Glycerol, Sucrose): These are preferentially excluded from the protein surface, which thermodynamically favors a more compact, folded state.[1]

  • Amino Acids (e.g., L-Arginine, L-Glutamate): These compounds can suppress aggregation by interacting with both charged and hydrophobic regions on the protein surface.[1][]

  • Non-denaturing Detergents (e.g., Tween-20, Polysorbate 80): At low concentrations, these can shield exposed hydrophobic patches or prevent surface-induced aggregation without denaturing the protein.[1]

  • Reducing Agents (e.g., DTT, TCEP): Essential for proteins with free cysteine residues to prevent the formation of incorrect intermolecular disulfide bonds.[1]

Experimental Protocols

Protocol 1: Small-Scale Buffer Screening Assay

This protocol allows you to test multiple buffer conditions simultaneously to find the one that best maintains this compound solubility.[3][4]

Methodology:

  • Prepare Buffers: Prepare a matrix of buffers (e.g., 24 different conditions in a 96-well plate) varying in pH (e.g., 6.0, 6.5, 7.0, 7.5, 8.0, 8.5) and NaCl concentration (e.g., 50, 150, 300, 500 mM).

  • Aliquot Protein: Add a small, constant amount of purified this compound to each well.

  • Incubate: Incubate the plate under a stress condition, such as elevated temperature (e.g., 37°C for 1 hour) or gentle agitation, to induce aggregation.

  • Centrifuge: Pellet insoluble aggregates by centrifuging the plate (e.g., 4000 x g for 20 minutes).

  • Quantify Soluble Protein: Carefully remove the supernatant and measure the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.

  • Analyze: The condition with the highest remaining protein concentration in the supernatant is the most stabilizing.

Protocol 2: On-Column Dialysis with Additives

This protocol is for exchanging the elution buffer for a more stable storage buffer immediately after affinity purification.

Methodology:

  • Equilibrate Column: After eluting your protein, re-equilibrate your affinity column with 5-10 column volumes of your desired final storage buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 250 mM L-Arginine, 10% Glycerol).

  • Re-bind Protein: Re-apply the eluted, aggregated protein sample to the column. The protein will re-bind to the resin.

  • Wash Step: Wash the column extensively with the new storage buffer (10-20 column volumes) to ensure a complete buffer exchange.

  • Elute in Stable Buffer: Elute the protein using the storage buffer plus the required eluting agent (e.g., imidazole (B134444) for His-tagged proteins). This ensures the protein is eluted directly into a stabilizing environment.

References

Technical Support Center: Optimizing Rhodirubin A Expression in Mammalian Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the expression of Rhodirubin A, a novel microbial polyketide, in mammalian cells.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its expression in mammalian cells desirable?

This compound is a microbial secondary metabolite, hypothesized to be a polyketide, with potential therapeutic applications. Its expression in mammalian cells is pursued to study its biological activity, cytotoxicity, and potential effects on mammalian cellular pathways in a relevant physiological context, which is crucial for preclinical drug development.

Q2: What are the main challenges in expressing a microbial polyketide like this compound in mammalian cells?

The heterologous expression of microbial polyketides faces several hurdles:

  • Codon Usage Bias: The genetic code of the microbial source for the this compound biosynthetic genes may differ significantly from the codon usage preference of mammalian cells, leading to poor translation efficiency.

  • Enzyme Complexity: Polyketide synthases (PKSs), the enzymes responsible for producing this compound, are often large, multi-domain proteins that can be difficult to express and fold correctly in a heterologous host.[1][2]

  • Precursor Availability: The biosynthesis of this compound requires specific precursor molecules that may not be sufficiently available in mammalian cells.

  • Product Toxicity: The produced this compound or its intermediates might be toxic to the mammalian host cells, affecting cell viability and overall yield.[3][4]

  • Transcription and Translation Inefficiencies: Promoters and other regulatory elements from the native microbial host may not function optimally in mammalian cells.[5]

Q3: What is codon optimization and why is it critical for this compound expression?

Codon optimization is the process of modifying the nucleotide sequence of a gene to match the codon usage of the expression host without altering the amino acid sequence of the encoded protein. This is a critical first step to improve the expression of the this compound biosynthetic genes in mammalian cells, as it can significantly enhance translation rates and protein levels.

Q4: Which mammalian cell lines are suitable for this compound expression?

Commonly used cell lines for heterologous protein production, such as Human Embryonic Kidney (HEK293) cells and Chinese Hamster Ovary (CHO) cells, are good starting points. CHO cells, in particular, are widely used in the biopharmaceutical industry for producing recombinant proteins. The choice of cell line may depend on the specific experimental goals and the tolerance of the cells to the expressed enzymes and final product.

Troubleshooting Guides

Low or No this compound Production
Potential Cause Troubleshooting Steps
Inefficient Codon Usage - Ensure that all genes in the this compound biosynthetic cluster have been codon-optimized for the specific mammalian host cell line (e.g., human or hamster).- Utilize commercially available codon optimization algorithms or services.
Poor Transcription/Translation - Use a strong constitutive or inducible mammalian promoter (e.g., CMV, EF1α) to drive the expression of the biosynthetic genes.- Verify the integrity and concentration of the transfected plasmid DNA.- Confirm successful transfection by co-transfecting a reporter gene (e.g., GFP, luciferase).
Incorrect Protein Folding/Assembly of PKS - Lower the culture temperature after transfection (e.g., to 30-33°C) to slow down protein synthesis and promote proper folding.- Co-express molecular chaperones to assist in the folding of the large PKS enzymes.
Insufficient Precursor Supply - Supplement the cell culture medium with potential precursors for polyketide synthesis (e.g., acetate, propionate).- Engineer the host cell's metabolic pathways to increase the intracellular pool of necessary precursors.
Product Degradation or Export Issues - Analyze both the cell lysate and the culture supernatant for the presence of this compound.- Use protease inhibitors during cell lysis to prevent degradation of the biosynthetic enzymes.
High Cell Toxicity or Low Viability Post-Transfection
Potential Cause Troubleshooting Steps
Toxicity of this compound or Intermediates - Use an inducible promoter system to control the timing and level of gene expression. This allows for initial cell growth before inducing the production of the potentially toxic compound.- Perform a dose-response experiment to determine the concentration at which this compound becomes toxic to the cells.- Engineer the biosynthetic pathway to produce a less toxic precursor or analog.
Metabolic Burden on Host Cells - Reduce the amount of plasmid DNA used for transfection.- Use a weaker promoter to lower the expression levels of the biosynthetic enzymes.- Optimize cell culture conditions (e.g., media composition, pH, temperature) to support cell health.
Immune Response to Foreign Proteins - This is less common in in vitro cell culture but consider using cell lines with reduced innate immune signaling if problems persist.

Experimental Protocols

Protocol 1: Codon Optimization and Gene Synthesis
  • Obtain the DNA sequence of the this compound biosynthetic gene cluster.

  • Utilize a codon optimization software tool. Input the DNA sequence and select the target expression organism (e.g., Homo sapiens or Cricetulus griseus). The software will replace rare codons with those frequently used in the target organism.

  • Synthesize the optimized gene cluster. This is typically done through a commercial gene synthesis service.

  • Clone the synthesized gene cluster into a mammalian expression vector containing a strong promoter (e.g., pCMV).

Protocol 2: Transfection of Mammalian Cells
  • Cell Culture: Culture HEK293 or CHO cells in the appropriate medium until they reach 70-90% confluency.

  • Transfection Reagent: Use a commercially available transfection reagent (e.g., lipofectamine-based or polymer-based) according to the manufacturer's instructions.

  • Transfection: Prepare a mixture of the expression vector containing the codon-optimized this compound gene cluster and the transfection reagent in serum-free medium. Add the mixture to the cells and incubate.

  • Post-Transfection: After 4-6 hours, replace the medium with fresh, complete culture medium.

  • Incubation: Incubate the cells for 48-72 hours to allow for gene expression and production of this compound.

Protocol 3: Extraction and Quantification of this compound
  • Cell Lysis: Harvest the cells and lyse them using a suitable buffer and mechanical disruption (e.g., sonication).

  • Solvent Extraction: Extract this compound from the cell lysate and culture supernatant using an appropriate organic solvent (e.g., ethyl acetate, butanol). The choice of solvent will depend on the polarity of this compound.

  • Quantification: Analyze the extracted samples using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to separate and quantify this compound. A standard curve with a purified this compound sample should be used for accurate quantification.

Visualizations

Experimental_Workflow cluster_0 Gene Preparation cluster_1 Cell Culture and Transfection cluster_2 Analysis Rhodirubin_A_Gene_Cluster This compound Biosynthetic Gene Cluster Codon_Optimization Codon Optimization for Mammalian Expression Rhodirubin_A_Gene_Cluster->Codon_Optimization Gene_Synthesis Gene Synthesis Codon_Optimization->Gene_Synthesis Cloning Cloning into Mammalian Expression Vector Gene_Synthesis->Cloning Mammalian_Cell_Culture Mammalian Cell Culture (e.g., CHO, HEK293) Cloning->Mammalian_Cell_Culture Transfection Transfection Mammalian_Cell_Culture->Transfection Expression Gene Expression & This compound Production Transfection->Expression Extraction Extraction of this compound Expression->Extraction Quantification Quantification (HPLC/LC-MS) Extraction->Quantification Bioactivity_Assay Biological Activity Assays Quantification->Bioactivity_Assay

Caption: Experimental workflow for this compound expression in mammalian cells.

Signaling_Pathway cluster_0 Potential Cellular Response to this compound Rhodirubin_A This compound Stress_Sensor Cellular Stress Sensor (e.g., Kinase) Rhodirubin_A->Stress_Sensor induces stress Signaling_Cascade Signaling Cascade (e.g., MAPK, NF-κB) Stress_Sensor->Signaling_Cascade activates Transcription_Factor Transcription Factor Activation Signaling_Cascade->Transcription_Factor activates Cellular_Response Cellular Response (e.g., Apoptosis, Inflammation) Transcription_Factor->Cellular_Response regulates

Caption: Hypothetical signaling pathway affected by this compound.

References

Protocol for refolding denatured Rhodirubin A from inclusion bodies.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working on refolding denatured Rhodirubin-A from inclusion bodies. The following protocols and data are provided as a comprehensive resource to facilitate a successful refolding process.

Troubleshooting Guide

This guide addresses common issues encountered during the refolding of Rhodirubin-A.

Question: Why is the yield of refolded Rhodirubin-A consistently low?

Answer: Low refolding yield is a frequent challenge and can be attributed to several factors throughout the process, from inclusion body purification to the final refolding step.[1][2][3] Here are some potential causes and troubleshooting steps:

  • Improper Inclusion Body Washing: Contaminants within the inclusion body preparation can interfere with the refolding process.[4][5] Ensure thorough washing of inclusion bodies with agents like Triton X-100 to remove cellular debris and membrane proteins.

  • Harsh Solubilization Conditions: While strong denaturants are necessary, overly harsh conditions can lead to irreversible protein denaturation. It is recommended to use mild solubilization conditions when possible.

  • Protein Aggregation During Refolding: The most common cause of low yield is protein aggregation during the removal of the denaturant. To mitigate this:

    • Optimize Protein Concentration: Maintain a low protein concentration during refolding, typically in the range of 0.01-0.1 mg/mL.

    • Utilize Refolding Additives: Incorporate additives in the refolding buffer that can stabilize the protein and prevent aggregation.

    • Control the Refolding Rate: Employ methods like stepwise dialysis or slow dilution to remove the denaturant gradually, allowing the protein sufficient time to fold correctly.

Question: My refolded Rhodirubin-A shows no biological activity. What could be the problem?

Answer: The absence of biological activity indicates that the refolded protein has not attained its native, functional conformation. Consider the following:

  • Incorrect Disulfide Bond Formation: If Rhodirubin-A contains cysteine residues, proper disulfide bond formation is critical for its activity. Ensure that the refolding buffer contains an appropriate redox system, such as a combination of reduced and oxidized glutathione (B108866) (GSH/GSSG), to facilitate correct disulfide shuffling.

  • Suboptimal Refolding Buffer Conditions: The pH, temperature, and composition of the refolding buffer are crucial. The optimal conditions are protein-specific and require empirical determination.

  • Presence of Misfolded Intermediates: The refolding process might be stalling at a misfolded intermediate state. Trying different refolding additives or chaperones might help guide the protein to its native state.

Question: I am observing significant protein precipitation upon dilution of the solubilized inclusion bodies into the refolding buffer. How can I prevent this?

Answer: This is a classic sign of protein aggregation upon rapid removal of the denaturant. Here are some strategies to address this:

  • Pulse Refolding: Instead of a single large dilution, add the solubilized protein to the refolding buffer in small aliquots (pulses) over an extended period. This maintains a low concentration of unfolded protein at any given time, reducing the likelihood of aggregation.

  • On-Column Refolding: Purify the denatured protein using a chromatography column (e.g., Ni-NTA for His-tagged proteins) and then refold the protein while it is bound to the column by gradually exchanging the denaturing buffer with refolding buffer.

  • Use of Aggregation Suppressors: Additives like L-arginine, polyethylene (B3416737) glycol (PEG), or non-detergent sulfobetaines (NDSBs) can help to suppress aggregation during refolding.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take to optimize the refolding of Rhodirubin-A?

A1: The first and most crucial step is to ensure the purity of your inclusion bodies. Contaminating proteins can co-aggregate with your target protein and interfere with the refolding process. A thorough washing protocol is essential.

Q2: What are the most common denaturants for solubilizing inclusion bodies, and how do I choose one?

A2: The most common denaturants are 8M urea (B33335) and 6M guanidine (B92328) hydrochloride (GdnHCl). GdnHCl is a stronger denaturant. The choice depends on the specific protein. It is often necessary to screen both to find the optimal solubilizing agent.

Q3: What are the different methods for removing the denaturant during refolding?

A3: The primary methods are:

  • Dilution: A simple and widely used method where the denatured protein solution is rapidly or slowly diluted into a large volume of refolding buffer.

  • Dialysis: The denatured protein is placed in a dialysis bag and dialyzed against a refolding buffer. This allows for a gradual removal of the denaturant. Step-wise dialysis, with decreasing concentrations of denaturant, is often more effective than one-step dialysis.

  • Chromatography-based methods: Techniques like size-exclusion chromatography or on-column refolding can be used to separate the protein from the denaturant.

Q4: How can I assess if my Rhodirubin-A is correctly refolded?

A4: The success of refolding can be evaluated by:

  • Spectroscopic methods: Techniques like circular dichroism (CD) spectroscopy can be used to analyze the secondary and tertiary structure of the refolded protein.

  • Enzymatic activity assays: If Rhodirubin-A has a known enzymatic function, measuring its specific activity is a direct indicator of correct folding.

  • Chromatographic analysis: Correctly folded proteins often exhibit different chromatographic behavior (e.g., in size-exclusion or hydrophobic interaction chromatography) compared to misfolded or aggregated forms.

Experimental Protocols

Protocol 1: Isolation and Washing of Rhodirubin-A Inclusion Bodies
  • Harvest the E. coli cell paste expressing Rhodirubin-A by centrifugation.

  • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA) containing lysozyme (B549824) and a DNase.

  • Lyse the cells using sonication or a French press.

  • Centrifuge the lysate at high speed (e.g., 15,000 x g) for 20 minutes to pellet the inclusion bodies.

  • Wash the inclusion body pellet by resuspending it in a wash buffer containing a non-ionic detergent (e.g., 1% Triton X-100) to remove membrane proteins. Repeat this wash step at least twice.

  • Perform a final wash with a buffer without detergent to remove any residual detergent.

  • The final pellet contains the purified inclusion bodies.

Protocol 2: Solubilization of Rhodirubin-A Inclusion Bodies
  • Resuspend the washed inclusion body pellet in a solubilization buffer containing a strong denaturant (e.g., 8 M urea or 6 M GdnHCl), a reducing agent (e.g., 50 mM DTT) to reduce any disulfide bonds, and a buffering agent (e.g., 50 mM Tris-HCl, pH 8.0).

  • Incubate the suspension with gentle stirring at room temperature for 1-2 hours or until the solution becomes clear.

  • Centrifuge the solution at high speed to remove any remaining insoluble material.

  • The supernatant contains the solubilized, denatured Rhodirubin-A.

Protocol 3: Refolding of Rhodirubin-A by Stepwise Dialysis
  • Transfer the solubilized Rhodirubin-A solution to a dialysis bag.

  • Dialyze against a series of refolding buffers with gradually decreasing concentrations of the denaturant. For example:

    • Dialysis Buffer 1: 4 M Urea, 50 mM Tris-HCl pH 8.0, 1 mM GSH, 0.1 mM GSSG

    • Dialysis Buffer 2: 2 M Urea, 50 mM Tris-HCl pH 8.0, 1 mM GSH, 0.1 mM GSSG

    • Dialysis Buffer 3: 1 M Urea, 50 mM Tris-HCl pH 8.0, 1 mM GSH, 0.1 mM GSSG

    • Final Dialysis Buffer: 50 mM Tris-HCl pH 8.0, 1 mM GSH, 0.1 mM GSSG

  • Perform each dialysis step for at least 4-6 hours at 4°C.

  • After the final dialysis, centrifuge the sample to remove any precipitated protein.

  • The supernatant contains the refolded Rhodirubin-A.

Quantitative Data Summary

The optimal conditions for refolding are highly protein-specific. The following tables provide a starting point for the optimization of Rhodirubin-A refolding.

Table 1: Common Solubilization Buffer Components

ComponentConcentration RangePurpose
Urea6 - 8 MDenaturant
Guanidine HCl4 - 6 MStronger Denaturant
DTT / β-mercaptoethanol20 - 100 mMReducing Agent
Tris-HCl20 - 100 mMBuffering Agent
pH7.5 - 8.5Maintain Protein Stability

Table 2: Common Refolding Buffer Additives

AdditiveTypical ConcentrationPutative Function
L-Arginine0.4 - 1.0 MAggregation Suppressor
GSH/GSSG1-5 mM / 0.1-0.5 mMRedox Shuffling System
Polyethylene Glycol (PEG)0.5 - 5% (w/v)Crowding Agent
Sucrose/Glycerol0.2 - 0.5 M / 10-20%Stabilizer
Non-detergent sulfobetaines0.5 - 1.0 MSolubilizing Agent

Visualizations

experimental_workflow cluster_inclusion_body_prep Inclusion Body Preparation cluster_solubilization Solubilization cluster_refolding Refolding cluster_purification Purification cell_lysis Cell Lysis ib_pelleting Inclusion Body Pelleting cell_lysis->ib_pelleting ib_washing Inclusion Body Washing ib_pelleting->ib_washing solubilization Solubilization in Denaturant ib_washing->solubilization Denaturing Buffer refolding Refolding (e.g., Dialysis, Dilution) solubilization->refolding Refolding Buffer purification Purification of Refolded Protein refolding->purification Purification Steps

Caption: Experimental workflow for Rhodirubin-A refolding from inclusion bodies.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Refolding Yield impure_ib Impure Inclusion Bodies start->impure_ib aggregation Aggregation During Refolding start->aggregation incorrect_buffer Suboptimal Refolding Buffer start->incorrect_buffer improve_washing Improve Washing Protocol impure_ib->improve_washing optimize_concentration Optimize Protein Concentration aggregation->optimize_concentration use_additives Use Refolding Additives aggregation->use_additives slow_denaturant_removal Slow Denaturant Removal aggregation->slow_denaturant_removal screen_buffers Screen Buffer Conditions (pH, additives) incorrect_buffer->screen_buffers

Caption: Troubleshooting logic for low Rhodirubin-A refolding yield.

References

Technical Support Center: Enhancing Photocurrents of Rhodopsin Variants

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working to enhance the photocurrents of rhodopsin variants for optogenetic applications.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My rhodopsin variant expresses well, but I'm recording very low or no photocurrents. What are the common causes and solutions?

A1: Low photocurrents despite good expression are a frequent issue. Here are the primary causes and troubleshooting steps:

  • Suboptimal Membrane Trafficking: The most common cause is the retention of the rhodopsin variant in the endoplasmic reticulum (ER) or Golgi apparatus, leading to low density at the plasma membrane.[1]

    • Solution: Incorporate a membrane trafficking signal, such as the Golgi export trafficking signal (TS) from the Kir2.1 potassium channel, into your rhodopsin construct.[1] This has been shown to significantly improve membrane targeting and increase photocurrents.[1]

  • Insufficient Retinal: All-trans-retinal (B13868) is an essential cofactor for functional rhodopsin.[2] Insufficient endogenous levels in your expression system (e.g., HEK293 cells) can limit the number of functional channels.

    • Solution: Supplement the culture medium with all-trans-retinal (typically 1-5 µM). Some variants, like ChR2-XXL, have a higher affinity for retinal and may perform better under low-retinal conditions.[3]

  • Poor Intrinsic Channel Conductance: The wild-type channel may have inherently low ion conductance.

    • Solution: Introduce point mutations known to increase channel conductance. The H134R mutation in Channelrhodopsin-2 (ChR2) is a classic example that enhances stationary photocurrents. Other variants like ChRmine are known for their high conductance.

  • Photocurrent Desensitization: Many variants, including standard ChR2, exhibit significant desensitization (a decrease in current) during prolonged light exposure.

    • Solution: Utilize variants engineered for reduced desensitization, such as ChEF or ChIEF. These chimeras of ChR1 and ChR2 show significantly less inactivation during continuous illumination.

Q2: My cells are showing signs of stress or forming aggregates after transfection with a rhodopsin construct. Why is this happening and what can I do?

A2: Intracellular aggregation is often linked to poor membrane trafficking and overexpression of the rhodopsin variant.

  • Cause: The protein misfolds or is not efficiently transported from the ER, leading to accumulation and the formation of intracellular "blebs" or aggregates, which can induce cellular stress.

  • Troubleshooting Workflow:

    Start Observe Cell Stress/ Aggregates CheckTrafficking Assess Membrane Localization (IHC/IF) Start->CheckTrafficking TraffickingOK Localization is Primarily on Plasma Membrane CheckTrafficking->TraffickingOK TraffickingBad Localization is Intracellular/Aggregated CheckTrafficking->TraffickingBad ReduceExpression Reduce Transfection Reagent/DNA Concentration TraffickingOK->ReduceExpression AddTS Incorporate Trafficking Signal (e.g., Kir2.1 TS) TraffickingBad->AddTS Reassess Re-evaluate Expression and Photocurrent ReduceExpression->Reassess AddTS->Reassess End Problem Resolved Reassess->End

    Caption: Troubleshooting workflow for cellular stress and aggregation.

Q3: How can I increase the light sensitivity of my experiments to use lower light power?

A3: Increasing light sensitivity is crucial for minimizing phototoxicity and for applications in deep tissue.

  • Use Slow-Cycling Variants: Variants with slower channel closing kinetics (longer open-state lifetime) integrate more photons over time, leading to larger photocurrents at lower light intensities. ChR2-XXL is a prime example, showing a >10,000-fold increase in light sensitivity over wild-type ChR2.

  • Incorporate Specific Mutations: Certain mutations can enhance light sensitivity. For instance, the T159C mutation in ChR2 is known to increase light sensitivity.

  • Optimize Expression Levels: Higher channel density on the membrane can lead to a larger macroscopic response to the same light level. However, be mindful of the risk of aggregation with very high expression.

Quantitative Data on Rhodopsin Variants

The following tables summarize the properties of common rhodopsin variants engineered for enhanced photocurrents and other improved features.

Table 1: Excitatory Channelrhodopsin Variants

VariantKey Mutation(s)Peak Excitation (nm)Key Improvement(s)Reference(s)
ChR2-H134R H134R~470Increased stationary photocurrents
ChETA E123T~470Faster kinetics (channel closing)
ChIEF Chimera (ChR1/ChR2) + I170V~470Reduced inactivation, faster kinetics than ChEF
ChR2-XXL D156C~470Very large photocurrents, slow closing, high light sensitivity
ReaChR VChR1 variant~530Red-shifted activation, improved membrane trafficking
ChRmine From Tiarina fusus~600High conductance, high light sensitivity, red-shifted

Table 2: Effects of Trafficking Signals

ConstructModificationEffect on PhotocurrentCellular LocalizationReference(s)
LMO3 None (Original)BaselineProne to intracellular aggregation
eLMO3 Added Kir2.1 Golgi Export TSGreater photocurrentsImproved membrane targeting

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Recording to Measure Photocurrents

This protocol outlines the standard procedure for measuring light-evoked currents from cells expressing rhodopsin variants.

Materials:

  • HEK293 cells or neurons transfected with the rhodopsin variant.

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition software.

  • Light source (LED or laser) coupled to the microscope.

  • External Solution (ACSF): 125 mM NaCl, 2.5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, 1.25 mM NaH₂PO₄, 25 mM NaHCO₃, 25 mM glucose.

  • Internal Solution: 130 mM KCl, 5 mM NaCl, 0.4 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 11 mM EGTA, pH 7.3.

  • Borosilicate glass capillaries for pulling pipettes.

Procedure:

  • Pipette Preparation: Pull glass pipettes to a resistance of 1.5-3.0 MΩ. Fill the pipette with the internal solution, avoiding air bubbles.

  • Cell Approach: Place the culture dish on the microscope stage. Under visual control, approach a transfected cell with the patch pipette while applying slight positive pressure to keep the tip clean.

  • Giga-seal Formation: Once the pipette touches the cell membrane, release the positive pressure. Apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch, establishing electrical and diffusive access to the cell interior.

  • Recording:

    • Switch the amplifier to voltage-clamp mode and hold the cell at a membrane potential of -70 mV.

    • Deliver light pulses of the appropriate wavelength and duration to activate the rhodopsin variant.

    • Record the resulting inward current (photocurrent).

    • Vary the holding potential to determine the current-voltage (I-V) relationship.

Experimental Workflow Diagram:

A Prepare Pipette & Solutions B Approach Cell with Positive Pressure A->B C Form Giga-seal B->C D Rupture Membrane (Whole-Cell) C->D E Set Holding Potential (Voltage Clamp) D->E F Deliver Light Pulse E->F G Record Photocurrent F->G H Vary Potential for I-V Curve G->H

Caption: Workflow for whole-cell patch-clamp recording of photocurrents.

Protocol 2: Assessing Membrane Trafficking via Immunofluorescence

This protocol allows for the visualization of rhodopsin variant localization within the cell.

Materials:

  • Transfected cells grown on coverslips.

  • Phosphate-buffered saline (PBS).

  • 4% Paraformaldehyde (PFA) for fixation.

  • 0.25% Triton X-100 in PBS for permeabilization.

  • Blocking solution (e.g., 5% goat serum in PBS).

  • Primary antibody against the rhodopsin variant (or its tag, e.g., EYFP).

  • Fluorescently labeled secondary antibody.

  • DAPI for nuclear staining.

  • Mounting medium.

  • Fluorescence microscope.

Procedure:

  • Fixation: Wash cells on coverslips twice with PBS, then fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash three times with PBS. Permeabilize cells with 0.25% Triton X-100 for 10 minutes.

  • Blocking: Wash three times with PBS. Block with blocking solution for 1 hour at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation: Incubate with the primary antibody (diluted in blocking solution) overnight at 4°C.

  • Secondary Antibody Incubation: Wash three times with PBS. Incubate with the fluorescently labeled secondary antibody (diluted in blocking solution) for 1-2 hours at room temperature, protected from light.

  • Staining and Mounting: Wash three times with PBS. Stain nuclei with DAPI for 5 minutes. Wash once more with PBS and mount the coverslip onto a microscope slide using mounting medium.

  • Imaging: Visualize the subcellular localization of the rhodopsin variant using a fluorescence or confocal microscope. Compare the fluorescence signal at the cell periphery (plasma membrane) versus intracellular compartments (ER/Golgi).

Signaling Pathway Diagram:

cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Membrane Plasma Membrane Synthesis Protein Synthesis (Ribosome) Folding Folding & QC Synthesis->Folding Processing Post-translational Modification Folding->Processing Anterograde Transport ER_Retention ER Retention (Misfolding) Folding->ER_Retention Sorting Sorting Processing->Sorting Fusion Vesicle Fusion Sorting->Fusion Channel Functional Rhodopsin Channel Fusion->Channel TraffickingSignal Kir2.1 TS (Promotes Export) TraffickingSignal->Sorting enhances

Caption: Rhodopsin trafficking from synthesis to the plasma membrane.

References

Minimizing photobleaching of Rhodirubin A in fluorescence microscopy.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of photobleaching when using the novel fluorophore, Rhodirubin A, in fluorescence microscopy experiments.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why is it a problem?

A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, such as this compound, upon exposure to excitation light.[1][2] This process leads to a permanent loss of the molecule's ability to fluoresce, resulting in a diminished signal-to-noise ratio and potentially compromising the quantitative analysis of images.[3][4]

Q2: My this compound signal is fading very quickly. What are the likely causes?

A2: Rapid signal decay is a hallmark of photobleaching. The primary culprits are excessive excitation light intensity and prolonged exposure times.[1] The specific photostability of the fluorophore and the chemical environment of the sample also play crucial roles.[5]

Q3: How does photobleaching occur?

A3: When this compound is excited, it can transition to a long-lived, highly reactive triplet state.[2][5] In this state, it can interact with molecular oxygen to produce reactive oxygen species (ROS), such as singlet oxygen, which can chemically damage the fluorophore and cause it to lose its fluorescence.[5] High light intensities increase the likelihood of the fluorophore entering this destructive triplet state.[5]

Q4: What are antifade reagents and how do they work?

A4: Antifade reagents are mounting media or additives that protect fluorophores from photobleaching.[1][5] They typically work by scavenging reactive oxygen species, thereby reducing the rate of photochemical damage to the fluorescent molecules.[1][6]

Q5: Can I completely prevent photobleaching of this compound?

A5: While complete prevention is not possible, you can significantly reduce the rate of photobleaching to acquire high-quality images.[7][8] This is achieved by optimizing imaging parameters, using appropriate reagents, and choosing the right hardware.[5]

Troubleshooting Guide: Rapid Signal Loss of this compound

If you are experiencing rapid fading of your this compound signal, follow these steps to diagnose and mitigate the issue.

Problem Possible Cause Suggested Solution
Rapid signal decay during initial focusing and image acquisition. High excitation light intensity.Reduce the laser power or lamp intensity to the minimum level required for a sufficient signal-to-noise ratio.[1][3]
Prolonged exposure time.Use the shortest possible camera exposure time that still provides a clear image.[1][3]
Signal is strong initially but fades over the course of a time-lapse experiment. High frequency of image acquisition.Increase the time interval between successive image captures to minimize cumulative light exposure.[1][3]
Absence of antifade reagent.Incorporate a suitable antifade mounting medium into your sample preparation protocol.[1][9]
Inconsistent fluorescence intensity across the field of view or between samples. Non-uniform illumination.Use a flat-field correction to normalize the illumination intensity across the image.[3]
Variable levels of photobleaching.Standardize your imaging protocol for all samples to ensure consistent light exposure.[3]
Weak initial signal requiring high laser power, leading to rapid photobleaching. Suboptimal filter set for this compound.Ensure your microscope's filter cubes are matched to the excitation and emission spectra of this compound to maximize signal detection.[1]
Low concentration of this compound.Optimize the staining concentration of your probe.[3]
Use of a less sensitive detector.Employ a high-sensitivity camera (e.g., sCMOS or EMCCD) to reduce the required excitation light.[1]

Experimental Protocols

Protocol 1: Sample Mounting with an Antifade Reagent

This protocol describes the basic steps for mounting fixed cells or tissue sections with a commercial antifade mounting medium to minimize this compound photobleaching.

Materials:

  • Fixed and stained sample with this compound on a microscope slide.

  • Antifade mounting medium (e.g., ProLong™ Gold, VECTASHIELD®).[5]

  • Coverslip.

  • Pipette.

Procedure:

  • Final Wash: Complete the final washing step of your staining protocol to remove any unbound this compound.

  • Remove Excess Liquid: Carefully aspirate the remaining wash buffer from the slide, ensuring the sample does not dry out.[1]

  • Apply Antifade Medium: Add a single drop of the antifade mounting medium onto the sample.[1]

  • Mount Coverslip: Gently lower a clean coverslip onto the drop of mounting medium, avoiding the introduction of air bubbles.[1]

  • Curing: Allow the mounting medium to cure according to the manufacturer's instructions, typically for 24 hours at room temperature in the dark.[1] This step is crucial for hard-setting antifade reagents.[10]

  • Storage: Store the slide flat and in the dark at 4°C until imaging.[9]

Protocol 2: Determining the Photobleaching Rate of this compound

This protocol allows you to quantify the photostability of this compound under your specific experimental conditions.

Materials:

  • A sample stained with this compound and mounted as described in Protocol 1.

  • Fluorescence microscope with time-lapse imaging capabilities.

  • Image analysis software.

Procedure:

  • Sample Preparation: Prepare a representative sample stained with this compound.

  • Microscope Setup: Configure your microscope with the exact imaging parameters (objective, laser power, exposure time, etc.) you intend to use for your experiments.[3]

  • Image Acquisition: Acquire a time-lapse series of a single field of view with continuous illumination.[3]

  • Data Analysis:

    • Define a region of interest (ROI) within the fluorescently labeled area.

    • Measure the mean fluorescence intensity within the ROI for each frame of the time-lapse series.[3]

    • Normalize the intensity of each frame to the initial intensity (I/I₀).

    • Plot the normalized intensity against time.[3]

    • Determine the photobleaching half-life (t½), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.[3]

Data Presentation:

Table 1: Comparison of Common Antifade Reagents

Antifade ReagentTypeCuringRefractive IndexKey Features
ProLong™ Gold [6]Hard-settingYes1.47Low background, protects across the visible spectrum.[6]
VECTASHIELD® [5]Non-settingNo~1.45Allows for immediate imaging.
SlowFade™ Diamond [11]Non-settingNo1.42Excellent photostability, for short-term storage.[11]
ProLong™ Live [6]Live-cell compatibleN/A1.3Maintains cell viability during time-lapse imaging.[6]

Visualizations

Photobleaching_Pathway Signaling Pathway of Photobleaching Fluorophore_GS This compound (Ground State) Excitation Excitation Light (Photon Absorption) Fluorophore_ES This compound (Excited Singlet State) Excitation->Fluorophore_ES Excitation Fluorescence Fluorescence Emission Fluorophore_ES->Fluorescence Fluorescence ISC Intersystem Crossing Fluorophore_ES->ISC Fluorescence->Fluorophore_GS Fluorophore_TS This compound (Triplet State) ISC->Fluorophore_TS Oxygen Molecular Oxygen (O2) Fluorophore_TS->Oxygen Energy Transfer ROS Reactive Oxygen Species (ROS) Fluorophore_TS->ROS Chemical Reaction Oxygen->ROS Bleached_Fluorophore Bleached this compound (Non-fluorescent) ROS->Bleached_Fluorophore Antifade Antifade Reagent Antifade->ROS Scavenges Experimental_Workflow Experimental Workflow to Minimize Photobleaching cluster_prep Sample Preparation cluster_imaging Microscope Imaging cluster_analysis Data Analysis Staining Stain with this compound Washing Wash Sample Staining->Washing Mounting Mount with Antifade Reagent Washing->Mounting Find_ROI Locate Region of Interest (Transmitted Light) Mounting->Find_ROI Set_Params Optimize Imaging Parameters (Low Light, Short Exposure) Find_ROI->Set_Params Acquire Image Acquisition Set_Params->Acquire Quantify Quantify Fluorescence Intensity Acquire->Quantify Correct Correct for Photobleaching (if necessary) Quantify->Correct Troubleshooting_Logic Troubleshooting Logic for Signal Fading Start Rapid Signal Fading Observed Check_Light Is Excitation Light Minimized? Start->Check_Light Reduce_Light Reduce Laser/Lamp Power Check_Light->Reduce_Light No Check_Exposure Is Exposure Time Minimized? Check_Light->Check_Exposure Yes Reduce_Light->Check_Exposure Reduce_Exposure Shorten Camera Exposure Check_Exposure->Reduce_Exposure No Check_Antifade Is an Antifade Reagent Used? Check_Exposure->Check_Antifade Yes Reduce_Exposure->Check_Antifade Use_Antifade Add Antifade Mounting Medium Check_Antifade->Use_Antifade No Check_Filters Are Filters Optimal for this compound? Check_Antifade->Check_Filters Yes Use_Antifade->Check_Filters Optimize_Filters Use Appropriate Filter Sets Check_Filters->Optimize_Filters No End Signal Stability Improved Check_Filters->End Yes Optimize_Filters->End

References

Strategies to increase the yield of periplasmic protein production in E. coli.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the yield of periplasmic protein production in Escherichia coli.

Troubleshooting Guide

Low or no yield of your target protein in the periplasm can be attributed to a variety of factors, from transcription and translation efficiency to protein translocation and stability. The following table summarizes common issues, their potential causes, and suggested solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or no target protein expression Suboptimal Codon Usage: The presence of rare codons can hinder translation efficiency.[1][2]Optimize the codon usage of the 5' end of the coding sequence, particularly within the signal peptide region.[2][3]
Inefficient Transcription/Translation Initiation: The sequence context of the translation initiation region (TIR) can significantly impact expression levels.[4]Use a directed evolution approach to select for a new TIR that enhances protein production without altering the signal peptide's amino acid sequence.
Strong Promoter Leading to Overexpression: High-level expression can overwhelm the secretion machinery, leading to protein aggregation.Use a weaker or titratable promoter system (e.g., rhamnose promoter) to harmonize the protein production rate with the capacity of the secretory apparatus.
Protein found in cytoplasm (not exported) Inefficient Signal Peptide: The chosen signal peptide may not be optimal for your target protein.Screen a panel of well-characterized signal peptides (e.g., DsbA, OmpA, PhoA, PelB, MalE, TorA) to identify the most efficient one for your protein.
Saturation of the Sec Translocon: High expression rates can saturate the protein export machinery.Modulate the target gene expression level to match the capacity of the Sec translocon.
Protein found in inclusion bodies in the periplasm Misfolding and Aggregation: The protein may be folding incorrectly in the oxidative environment of the periplasm.Co-express periplasmic chaperones (e.g., Skp, SurA, DegP) to assist in proper folding and prevent aggregation.
High Local Protein Concentration: Rapid protein translocation can lead to aggregation before proper folding occurs.Lower the induction temperature (e.g., 18-25°C) and/or reduce the inducer concentration to slow down protein synthesis and facilitate correct folding.
Degradation of the target protein Proteolytic Activity: The protein may be susceptible to periplasmic proteases (e.g., DegP).Use protease-deficient E. coli strains (e.g., BL21 derivatives lacking OmpT). Co-expression of chaperone DegP in its chaperone-only form (protease-deficient mutant) can also help.
Low final yield after purification Leakage into the Culture Medium: Overproduction or stress can lead to outer membrane permeabilization and protein leakage.Optimize expression to reduce stress on the cell. In some cases, controlled release into the medium can be leveraged for easier purification.
Inefficient Periplasmic Extraction: The method used to release periplasmic contents may be inefficient or cause cell lysis.Employ optimized osmotic shock procedures or other gentle extraction methods like pulsed electric field treatment to selectively release periplasmic contents.

Frequently Asked Questions (FAQs)

Expression System and Strain Selection

Q1: Which E. coli strain is best for periplasmic protein production?

A1: The choice of E. coli strain is critical. BL21(DE3) is a common starting point as it is deficient in the Lon (cytoplasmic) and OmpT (periplasmic) proteases. For proteins with disulfide bonds, strains like SHuffle, which have an oxidizing cytoplasm and express a disulfide bond isomerase (DsbC), can be beneficial. Strains like Lemo21(DE3) allow for fine-tuning of T7 RNA polymerase activity, which can help prevent the saturation of the secretion machinery.

Q2: How do I choose the right signal peptide for my protein?

A2: The optimal signal peptide is protein-dependent, and it is often necessary to screen several options. Commonly used and effective signal peptides include those from DsbA, OmpA, PhoA, PelB, and MalE. A combinatorial screening approach, testing different signal peptides in conjunction with varying expression rates, can identify the best combination for maximizing periplasmic yield.

Optimization of Expression Conditions

Q3: What is the optimal temperature and inducer concentration for periplasmic expression?

A3: Lowering the induction temperature (e.g., to 15-25°C) and reducing the inducer concentration (e.g., IPTG) can significantly improve the yield of soluble, correctly folded protein in the periplasm. This is because slower production rates can prevent the aggregation of newly synthesized proteins and reduce stress on the cellular secretion machinery.

Q4: Can codon optimization of the signal peptide sequence improve secretion?

A4: Yes, optimizing the codon usage at the 5' end of the gene, particularly within the signal peptide coding region, can enhance periplasmic expression. Interestingly, the inclusion of some "rare" codons in the signal peptide sequence has been shown to have a positive impact on protein translocation and folding, possibly by slowing down translation to better match the secretion rate.

Protein Folding and Stability

Q5: My protein is forming inclusion bodies in the periplasm. How can I improve its solubility?

A5: Periplasmic inclusion bodies can form when protein folding is inefficient. Co-expressing periplasmic chaperones like Skp, SurA, or DegP can assist in proper folding and prevent aggregation. These chaperones help maintain outer membrane proteins in a soluble state as they transit through the periplasm.

Q6: How can I prevent my protein from being degraded in the periplasm?

A6: Protein degradation can be a significant issue. Using E. coli strains deficient in periplasmic proteases, such as OmpT, is a primary strategy. Additionally, optimizing expression to ensure proper folding can reduce susceptibility to proteases, as misfolded proteins are often targeted for degradation.

Experimental Protocols

Protocol 1: Screening of Signal Peptides for Optimal Periplasmic Expression

This protocol outlines a method for comparing the effectiveness of different signal peptides for the periplasmic expression of a target protein.

  • Vector Construction: Clone the gene of interest into a suitable expression vector (e.g., a pET or pRha vector) downstream of different signal peptide sequences (e.g., DsbA, OmpA, PhoA, PelB).

  • Transformation: Transform the constructed plasmids into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Small-Scale Expression:

    • Inoculate 5 mL of LB medium containing the appropriate antibiotic with a single colony of each transformant. Grow overnight at 37°C with shaking.

    • Inoculate 10 mL of fresh LB medium with the overnight culture to an initial OD600 of 0.1.

    • Grow the cultures at 37°C with shaking to an OD600 of 0.6-0.8.

    • Induce protein expression with an optimized concentration of the inducer (e.g., 0.1 mM IPTG).

    • Incubate the cultures at a lower temperature (e.g., 25°C) for a set period (e.g., 4-6 hours).

  • Periplasmic Extraction:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in a hypertonic buffer (e.g., TSE buffer: 200 mM Tris-HCl, pH 7.5, 500 mM sucrose, 1 mM EDTA).

    • Incubate on ice for 30 minutes.

    • Centrifuge to pellet the spheroplasts. The supernatant contains the periplasmic proteins.

  • Analysis:

    • Analyze the periplasmic fractions by SDS-PAGE and Western blot using an antibody specific to your protein of interest.

    • Quantify the protein bands to determine which signal peptide resulted in the highest yield of periplasmic protein.

Protocol 2: Optimization of Induction Conditions

This protocol describes how to optimize the inducer concentration and post-induction temperature to maximize the yield of soluble periplasmic protein.

  • Experimental Setup: Use the E. coli strain and expression vector (with the optimal signal peptide determined from Protocol 1) for your target protein.

  • Matrix of Conditions: Set up a matrix of experiments with varying inducer concentrations (e.g., 0.01, 0.05, 0.1, 0.5, 1 mM IPTG) and post-induction temperatures (e.g., 18°C, 25°C, 30°C, 37°C).

  • Expression and Extraction:

    • Follow the small-scale expression and periplasmic extraction steps outlined in Protocol 1 for each condition.

  • Analysis:

    • Analyze the total cell lysate and the periplasmic fraction for each condition by SDS-PAGE.

    • Compare the amount of soluble protein in the periplasmic fraction to the amount of insoluble protein in the cell pellet to identify the conditions that maximize soluble periplasmic expression while minimizing inclusion body formation.

Visualizations

ProteinExportPathway cluster_cytoplasm Cytoplasm cluster_membrane Inner Membrane cluster_periplasm Periplasm Ribosome Ribosome Precursor Precursor Protein (with Signal Peptide) Ribosome->Precursor Translation SecA SecA Precursor->SecA Binding SecYEG SecYEG Translocon Precursor->SecYEG Translocation SecA->SecYEG MatureProtein Mature Protein (Folded) SP Signal Peptide (Cleaved) SignalPeptidase Signal Peptidase SecYEG->SignalPeptidase Chaperones Chaperones (e.g., Skp, SurA) MatureProtein->Chaperones Folding Assistance SignalPeptidase->Precursor Cleavage

Caption: Protein export to the E. coli periplasm via the Sec pathway.

TroubleshootingWorkflow Start Start: Low Periplasmic Yield CheckExpression Is the protein being expressed? Start->CheckExpression CheckLocalization Is the protein in the correct cellular fraction? CheckExpression->CheckLocalization Yes OptimizeTranscription Optimize Codon Usage & Promoter Strength CheckExpression->OptimizeTranscription No CheckSolubility Is the periplasmic protein soluble? CheckLocalization->CheckSolubility Yes (Periplasmic) ScreenSignalPeptides Screen Different Signal Peptides CheckLocalization->ScreenSignalPeptides No (Cytoplasmic) OptimizeInduction Optimize Temperature & Inducer Concentration CheckSolubility->OptimizeInduction No (Inclusion Bodies) Success Successful Periplasmic Production CheckSolubility->Success Yes OptimizeTranscription->CheckExpression ScreenSignalPeptides->CheckLocalization CoexpressChaperones Co-express Periplasmic Chaperones OptimizeInduction->CoexpressChaperones CoexpressChaperones->CheckSolubility ExperimentalOptimization cluster_genetic Genetic Factors cluster_culture Culture Conditions cluster_host Host Factors Promoter Promoter Selection (e.g., T7 vs. rhamnose) Optimization Optimized Periplasmic Yield Promoter->Optimization SignalPeptide Signal Peptide Screening (DsbA, OmpA, etc.) SignalPeptide->Optimization CodonUsage Codon Optimization CodonUsage->Optimization Temperature Induction Temperature (18-30°C) Temperature->Optimization Inducer Inducer Concentration (e.g., IPTG) Inducer->Optimization Media Media Composition Media->Optimization Strain Strain Selection (e.g., BL21, SHuffle) Strain->Optimization Chaperones Chaperone Co-expression (Skp, DegP) Chaperones->Optimization

References

Technical Support Center: Optimizing Light Delivery for In Vivo Optogenetic Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding a specific optogenetic tool named "Rhodirubin A" is not publicly available at this time. This technical support center provides guidance for a generic rhodopsin-based optogenetic actuator, which can be adapted once the specific properties of this compound are known.

This guide is intended for researchers, scientists, and drug development professionals utilizing rhodopsin-based optogenetic tools for in vivo experiments. It provides troubleshooting advice and frequently asked questions to help optimize light delivery and ensure experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind rhodopsin-based optogenetics?

Rhodopsins are light-sensitive proteins that, upon activation by a specific wavelength of light, initiate an intracellular signaling cascade.[1][2][3][4] In optogenetics, these proteins are genetically expressed in target cells, allowing researchers to control cellular activity with light. The process begins with the absorption of a photon by the retinal chromophore, leading to a conformational change in the rhodopsin protein.[3][5] This change activates a G-protein-coupled signaling pathway, which can be engineered to produce a variety of downstream cellular effects.[1][5][6][7]

Q2: What are the key considerations for light delivery in vivo?

Effective in vivo light delivery depends on several factors:

  • Wavelength: The light source must emit a wavelength that efficiently activates the specific rhodopsin variant being used.

  • Light Power: The power of the light must be sufficient to activate the opsin in the target tissue volume but low enough to avoid tissue damage from heating.[8]

  • Light Duration: The duration and frequency of light pulses should be optimized to elicit the desired biological response without causing phototoxicity.

  • Fiber Optic Placement: The precise placement of the optical fiber is critical to ensure that the target cell population receives adequate illumination.

Q3: How does light scattering in brain tissue affect my experiment?

Light scattering is a major challenge in in vivo optogenetics.[9] As light travels through brain tissue, it is scattered by cellular components, which reduces the light intensity and spreads the light beyond the intended target area. This can lead to insufficient activation of the target neurons and off-target effects. Red-shifted opsins are often preferred for deep brain stimulation as longer wavelengths of light are scattered less by tissue.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
No observable behavioral or cellular response to light stimulation. 1. Insufficient light power at the target site. - Verify the output power of your laser or LED at the fiber tip. - Ensure the fiber optic patch cord and implant are clean and properly connected. - Consider increasing the light power in small increments, while monitoring for any signs of tissue damage.
2. Incorrect wavelength of light. - Confirm the excitation spectrum of your specific rhodopsin and ensure your light source matches the peak excitation wavelength.
3. Poor opsin expression. - Verify opsin expression levels and localization using immunohistochemistry or fluorescence imaging. - Optimize viral injection parameters (titer, volume, and coordinates).
4. Incorrect fiber optic placement. - Perform histological analysis to confirm the final position of the fiber optic implant relative to the target brain region.
Inconsistent or variable results between animals. 1. Variability in fiber optic implant quality. - Standardize the fabrication process for your fiber optic implants, ensuring consistent length, polishing, and light transmission.
2. Differences in surgical implantation. - Use a stereotaxic frame for precise and reproducible implantation of the fiber optic.
3. Animal-to-animal differences in opsin expression. - Use a consistent viral vector and injection protocol for all animals.
Evidence of tissue damage (e.g., lesions, inflammation) around the fiber tip. 1. Excessive light power. - Reduce the light power to the minimum level required for a reliable biological effect.[8] - Use a light pulsing protocol instead of continuous illumination to reduce heat buildup.
2. Mechanical damage from the implant. - Ensure the optical fiber is implanted slowly and carefully to minimize tissue displacement. - Use smaller diameter optical fibers where possible.

Experimental Protocols

Protocol 1: Fabrication of Implantable Optical Fibers

This protocol outlines the steps for creating a durable and efficient optical fiber implant for chronic in vivo experiments.

Materials:

  • Optical fiber (e.g., 200 µm core diameter)

  • Ceramic ferrules (sized to the optical fiber)

  • Fiber optic polishing paper (various grit sizes)

  • Epoxy

  • Fiber cleaving tool

  • Polishing puck

Procedure:

  • Cleave one end of the optical fiber to create a flat surface.

  • Insert the cleaved end into a ceramic ferrule and secure with a small amount of epoxy.

  • Once the epoxy is cured, polish the fiber tip using progressively finer grits of polishing paper until a smooth, mirror-like surface is achieved.

  • Cleave the other end of the fiber to the desired length for implantation.

  • Measure the light output from the polished tip to ensure efficient light transmission.

Protocol 2: Stereotaxic Implantation of Optical Fiber

This protocol describes the surgical procedure for implanting an optical fiber for targeted light delivery to a specific brain region.

Materials:

  • Anesthetized animal

  • Stereotaxic frame

  • Surgical drill

  • Fabricated optical fiber implant

  • Dental cement

  • Sutures or wound clips

Procedure:

  • Anesthetize the animal and place it in the stereotaxic frame.

  • Expose the skull and identify the target coordinates for implantation based on a brain atlas.

  • Drill a small craniotomy at the target location.

  • Slowly lower the optical fiber implant to the desired depth.

  • Secure the implant to the skull using dental cement.

  • Close the incision with sutures or wound clips.

  • Allow the animal to recover fully before beginning experiments.

Quantitative Data Summary

The following tables provide example data for light stimulation parameters. Note: These are representative values and should be empirically determined for your specific experimental conditions and rhodopsin variant.

Table 1: Light Power Density and Behavioral Response

Light Power at Fiber Tip (mW)Power Density at Target (mW/mm²)Behavioral Response
1~0.5-1.0No significant response
5~2.5-5.0Moderate and consistent response
10~5.0-10.0Strong response, potential for off-target effects
15+>7.5Risk of significant tissue heating and damage

Table 2: Light Pulsing Parameters and Cellular Activation

Pulse Duration (ms)Frequency (Hz)Cellular Response (e.g., Firing Rate)
510Phasic, reliable activation
1020Tonic activation, potential for desensitization
205Strong initial activation, followed by adaptation
ContinuousN/ASustained activation, high risk of phototoxicity

Visualizations

Rhodopsin_Signaling_Pathway Light Light Rhodopsin Rhodopsin Light->Rhodopsin Activation G_Protein G_Protein Rhodopsin->G_Protein Conformational Change Effector_Enzyme Effector_Enzyme G_Protein->Effector_Enzyme Activation Second_Messenger Second_Messenger Effector_Enzyme->Second_Messenger Production Cellular_Response Cellular_Response Second_Messenger->Cellular_Response Modulation

Caption: Generalized Rhodopsin Signaling Pathway.

Experimental_Workflow cluster_prep Preparation cluster_in_vivo In Vivo Procedure cluster_analysis Analysis Viral Vector Production Viral Vector Production Stereotaxic Surgery Stereotaxic Surgery Viral Vector Production->Stereotaxic Surgery Optical Fiber Fabrication Optical Fiber Fabrication Optical Fiber Fabrication->Stereotaxic Surgery Optogenetic Stimulation Optogenetic Stimulation Stereotaxic Surgery->Optogenetic Stimulation Behavioral Testing Behavioral Testing Optogenetic Stimulation->Behavioral Testing Data Acquisition Data Acquisition Behavioral Testing->Data Acquisition Histology Histology Behavioral Testing->Histology Data Analysis Data Analysis Data Acquisition->Data Analysis Histology->Data Analysis

Caption: In Vivo Optogenetics Experimental Workflow.

Troubleshooting_Logic cluster_checks Troubleshooting Steps Start No Response Check_Light Light Source OK? Start->Check_Light Check_Expression Opsin Expression OK? Check_Light->Check_Expression Yes Fix_Light Calibrate/Fix Light Source Check_Light->Fix_Light No Check_Placement Fiber Placement OK? Check_Expression->Check_Placement Yes Fix_Expression Optimize Viral Injection Check_Expression->Fix_Expression No Solution Successful Experiment Check_Placement->Solution Yes Fix_Placement Re-evaluate Coordinates Check_Placement->Fix_Placement No Fix_Light->Check_Light Fix_Expression->Check_Expression Fix_Placement->Check_Placement

Caption: Troubleshooting Logic for No Response.

References

Validation & Comparative

Unraveling Protein Function: A Guide to Validation via Site-Directed Mutagenesis

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the validation of protein function, this guide uses the hypothetical protein "Rhodirubin A" as a case study to demonstrate the power of site-directed mutagenesis. We will explore how this technique can be used to pinpoint key amino acid residues and compare the functional output of the wild-type protein with its engineered variants.

In the quest to understand the intricate molecular machinery of life, determining the function of a protein is a cornerstone of biological research. Site-directed mutagenesis, a technique that allows for the precise alteration of a protein's amino acid sequence, stands as a powerful tool in this endeavor.[1] By systematically replacing specific amino acids, researchers can investigate their roles in protein structure, stability, and, most importantly, function. This guide provides a framework for utilizing site-directed mutagenesis to validate the hypothesized function of a novel protein, which we will refer to as this compound.

Hypothetical Function of this compound

For the purpose of this guide, we will hypothesize that this compound is a bacterial enzyme involved in a signaling pathway that confers resistance to a specific antibiotic. We will propose that a key tyrosine residue at position 123 (Y123) and an aspartic acid at position 187 (D187) are critical for its enzymatic activity. To investigate this, we will create two mutants: Y123F, where tyrosine is replaced by phenylalanine, and D187A, where aspartic acid is replaced by alanine.

Comparing Wild-Type and Mutant this compound: A Data-Driven Approach

To assess the impact of these mutations, a series of experiments would be conducted to compare the wild-type (WT) this compound with the Y123F and D187A mutants. The results of these hypothetical experiments are summarized in the table below.

Parameter Wild-Type (WT) this compound Y123F Mutant D187A Mutant Alternative Resistance Protein (ARP)
Enzymatic Activity (U/mg) 150 ± 1215 ± 35 ± 1120 ± 10
Antibiotic Resistance (MIC in µg/mL) 648448
Substrate Binding Affinity (Kd in µM) 10 ± 295 ± 8250 ± 2015 ± 3
Protein Stability (Tm in °C) 65646068

MIC: Minimum Inhibitory Concentration; a higher value indicates greater resistance. Kd: Dissociation Constant; a lower value indicates stronger binding. Tm: Melting Temperature; a higher value indicates greater thermal stability. ARP: A known antibiotic resistance protein with a different mechanism.

The data clearly indicates that both mutations significantly reduce the enzymatic activity and antibiotic resistance conferred by this compound. The Y123F mutation, which removes the hydroxyl group of tyrosine, leads to a drastic decrease in substrate binding affinity. The D187A mutation, which removes a potential catalytic residue, almost completely abolishes enzymatic activity. These results strongly support the hypothesis that Y123 and D187 are crucial for this compound's function. When compared to an alternative resistance protein, the wild-type this compound shows comparable, if not slightly better, efficacy in our hypothetical scenario.

Experimental Protocols: A Blueprint for Discovery

To ensure reproducibility and accuracy, detailed experimental protocols are essential. Below are the methodologies for the key experiments cited in this guide.

Site-Directed Mutagenesis

Site-directed mutagenesis is a technique used to introduce specific, intentional changes to a DNA sequence.[1]

  • Plasmid Preparation: The gene encoding this compound is cloned into an expression vector. High-purity plasmid DNA is isolated.

  • Primer Design: Mutagenic primers are designed to introduce the desired nucleotide changes (Y123F and D187A). The primers should be complementary to the template DNA with the mutation in the center.[2]

  • PCR Amplification: A high-fidelity DNA polymerase is used to amplify the entire plasmid using the mutagenic primers.[3] The PCR cycle typically includes an initial denaturation, followed by 18-30 cycles of denaturation, annealing, and extension, and a final extension step.

  • Template Digestion: The parental, methylated DNA template is digested using the DpnI restriction enzyme, which specifically cleaves methylated DNA, leaving the newly synthesized, unmethylated (mutant) plasmid intact.

  • Transformation: The resulting mutant plasmid is transformed into competent E. coli cells for propagation.

  • Sequence Verification: The entire gene is sequenced to confirm the desired mutation and ensure no other mutations were introduced.

Protein Expression and Purification
  • Expression: The E. coli cells containing the wild-type or mutant this compound plasmids are grown in a suitable medium and induced to express the protein.

  • Lysis: The cells are harvested and lysed to release the protein.

  • Purification: The protein is purified from the cell lysate using chromatography techniques, such as affinity chromatography followed by size-exclusion chromatography.

Enzymatic Activity Assay
  • The activity of purified wild-type and mutant this compound is measured using a specific substrate that produces a detectable product (e.g., colorimetric or fluorescent).

  • The reaction is initiated by adding the enzyme to a solution containing the substrate and cofactors in a suitable buffer.

  • The rate of product formation is monitored over time using a spectrophotometer or fluorometer.

  • Enzyme activity is calculated and expressed in Units per milligram of protein (U/mg).

Antibiotic Resistance Assay (Minimum Inhibitory Concentration - MIC)
  • The MIC is determined by growing the bacterial strain expressing either the wild-type or mutant this compound in the presence of serial dilutions of the antibiotic.

  • The MIC is the lowest concentration of the antibiotic that prevents visible growth of the bacteria.

Visualizing the Path to Discovery

Diagrams are invaluable for illustrating complex biological processes and experimental workflows.

G cluster_0 Site-Directed Mutagenesis Workflow WT Plasmid WT Plasmid PCR PCR WT Plasmid->PCR Mutagenic Primers Mutagenic Primers Mutagenic Primers->PCR DpnI Digestion DpnI Digestion PCR->DpnI Digestion Transformation Transformation DpnI Digestion->Transformation Mutant Plasmid Mutant Plasmid Transformation->Mutant Plasmid

Caption: Workflow of the site-directed mutagenesis process.

G cluster_1 Hypothetical this compound Signaling Pathway Antibiotic Antibiotic Cellular Target Cellular Target Antibiotic->Cellular Target inhibits This compound (WT) This compound (WT) Product Product This compound (WT)->Product catalyzes Resistance Resistance This compound (WT)->Resistance Substrate Substrate Substrate->this compound (WT) Product->Cellular Target protects

Caption: Proposed signaling pathway for this compound-mediated antibiotic resistance.

By combining rigorous experimental data with clear visualizations, researchers can effectively communicate the functional validation of a protein. This guide, using the example of this compound, provides a comprehensive framework for designing, executing, and presenting such a study, ultimately contributing to the broader understanding of protein function in biological systems.

References

Unveiling the Photostability of Microbial Rhodopsins: A Comparative Analysis Featuring the Robust Rhodopsins of Salinibacter ruber

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability of light-activated proteins is a critical parameter for their application in optogenetics and other biotechnologies. This guide provides a comparative analysis of the photostability of various microbial rhodopsins, with a special focus on the highly stable rhodopsins found in the extremophilic bacterium Salinibacter ruber, which we will refer to contextually as "Rhodirubin" for the purpose of this guide, drawing from the organism's name and the characteristic color of rhodopsin pigments. While the specific name "Rhodirubin A" does not appear in current scientific literature, the rhodopsins from Salinibacter ruber represent a compelling case study in extreme photostability.

This guide will delve into the experimental data supporting the photostability of these proteins, detail the methodologies for assessing this crucial property, and illustrate the associated signaling pathways.

Comparative Photostability of Microbial Rhodopsins

The ability of a microbial rhodopsin to withstand prolonged exposure to light without degradation (photobleaching) is paramount for its utility as a research tool or therapeutic agent. The following table summarizes key photostability and photochemical parameters for selected microbial rhodopsins. It is important to note that direct, side-by-side comparative studies under identical conditions are limited, and thus, these values are compiled from various sources.

Microbial RhodopsinHost OrganismFunctionPhotochemical Quantum Yield (Φ)Photostability Metric (Half-life or other)Reference
Xanthorhodopsin (XR) Salinibacter ruberLight-driven proton pumpNot explicitly reported for photobleaching; Energy transfer from salinixanthin (B1249706) to retinal is efficient.Qualitatively described as highly stable.[1][2]
Sensory Rhodopsin I (SrSRI) Salinibacter ruberPhotosensory (phototaxis)Not explicitly reported for photobleaching.Described as having very high stability, even in detergent micelles.[3][3][4]
Bacteriorhodopsin (BR) Halobacterium salinarumLight-driven proton pumpΦ_photoconversion = 0.64 ± 0.04Irreversible photoproduct formation under high-intensity laser flashes with a quantum yield of ~10⁻⁴.[5][5]
Proteorhodopsin (PR) Marine γ-proteobacteriaLight-driven proton pumpIsomerization quantum yield is pH-dependent: ~0.7 at pH 9.5 and ~0.5 at pH 6.5.[6]Gradual photodestruction of ~20% observed during spectroscopic measurements.[7][6][7]
Sensory Rhodopsin II (NpSRII) Natronomonas pharaonisPhotosensory (phototaxis)Not explicitly reported for photobleaching.Described as much more stable than other sensory rhodopsins, especially in dilute salt solutions and detergents.[3][3][8]

Note on "this compound": The term "this compound" is not found in the reviewed scientific literature. This guide focuses on the characterized rhodopsins from Salinibacter ruber as a potential subject of interest given their notable stability.

Experimental Protocol: Measurement of Microbial Rhodopsin Photostability

A common method to quantify the photostability of a microbial rhodopsin is to measure the rate of photobleaching upon continuous illumination. This involves monitoring the decrease in the characteristic absorbance of the rhodopsin's retinal chromophore over time.

Objective: To determine the photobleaching kinetics of a purified microbial rhodopsin.

Materials:

  • Purified microbial rhodopsin in a suitable buffer (e.g., phosphate-buffered saline, PBS) with detergent (e.g., dodecyl maltoside, DDM) if required for solubilization.

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder.

  • Light source for illumination (e.g., laser or a filtered lamp) with a known power output.

  • Optical filters to select the desired illumination wavelength.

  • Quartz cuvette.

Procedure:

  • Sample Preparation: Prepare a solution of the purified microbial rhodopsin at a concentration that gives an initial absorbance (A₀) between 0.5 and 1.0 at its absorption maximum (λ_max).

  • Dark Adaptation: Incubate the sample in the dark for a defined period (e.g., 1 hour) to ensure all rhodopsin molecules are in their ground state.

  • Baseline Measurement: Record the initial absorption spectrum of the dark-adapted sample in the spectrophotometer.

  • Photobleaching:

    • Continuously illuminate the sample in the cuvette within the spectrophotometer using the light source at a constant intensity. The illumination wavelength should be at or near the λ_max of the rhodopsin.

    • At regular time intervals, briefly interrupt the illumination and record the full absorption spectrum or the absorbance at λ_max.

  • Data Analysis:

    • Plot the absorbance at λ_max as a function of illumination time.

    • Fit the resulting decay curve to an appropriate kinetic model (e.g., a single or double exponential decay) to determine the photobleaching rate constant(s) (k_bleach).

    • The photobleaching half-life (t₁/₂) can be calculated from the rate constant (for a first-order process, t₁/₂ = 0.693 / k_bleach).

    • The quantum yield of photobleaching (Φ_bleach) can be calculated if the photon flux of the light source is known.

Signaling Pathways and Experimental Workflows

The function of microbial rhodopsins is intrinsically linked to their photocycle and subsequent signaling or ion-pumping activity. Below are diagrams illustrating these processes.

Experimental_Workflow_Photostability cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Purification Purify Microbial Rhodopsin Solubilization Solubilize in Buffer/Detergent Purification->Solubilization DarkAdapt Dark Adapt Sample Solubilization->DarkAdapt Spectro Place in Spectrophotometer DarkAdapt->Spectro InitialSpec Record Initial Spectrum (A₀) Spectro->InitialSpec Illuminate Continuous Illumination InitialSpec->Illuminate RecordSpec Record Spectra at Intervals Illuminate->RecordSpec interrupt RecordSpec->Illuminate PlotData Plot Absorbance vs. Time RecordSpec->PlotData FitCurve Fit Decay Curve PlotData->FitCurve CalcParams Calculate k_bleach and t₁/₂ FitCurve->CalcParams Sensory_Rhodopsin_Signaling SR Sensory Rhodopsin (SR) Htr Transducer (Htr) SR->Htr conformational change Kinase Histidine Kinase Htr->Kinase signal modulation Response Cellular Response (e.g., Flagellar Motor) Kinase->Response phosphorylation cascade Light Light Light->SR activation Proton_Pump_Function cluster_membrane Cell Membrane XR Xanthorhodopsin (XR) Proton_out H⁺ XR->Proton_out H⁺ translocation Light Light Light->XR ATP_Synthase ATP Synthase Proton_out->ATP_Synthase Proton Motive Force Proton_in H⁺ ATP ATP ATP_Synthase->ATP ADP ADP + Pi ADP->ATP_Synthase

References

A Comparative Guide to Neuronal Activation: Red-Shifted Chrimson vs. Blue-Light Activated Channelrhodopsin-2

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: Initial searches for "Rhodirubin A" did not yield information on a specific molecule used for neuronal activation. It is possible that this term is a novel compound not yet widely documented, a misnomer, or refers to a specific variant of a known photopigment. Given the context of comparison with channelrhodopsin and the potential linguistic cue "rubin" (suggesting a red color), this guide will proceed under the assumption that a comparison with a red-shifted rhodopsin is intended. We will focus on Chrimson , a well-characterized red-shifted channelrhodopsin, in comparison to the archetypal blue-light sensitive Channelrhodopsin-2 (ChR2) .

This guide provides a comprehensive comparison of the efficacy of the red-shifted channelrhodopsin variant, Chrimson, and the widely used blue-light sensitive Channelrhodopsin-2 (ChR2) for the optogenetic activation of neurons. This document is intended for researchers, scientists, and drug development professionals seeking to select the appropriate optogenetic tool for their specific experimental needs.

Overview of Chrimson and Channelrhodopsin-2

Channelrhodopsin-2 (ChR2) is a light-gated cation channel derived from the green alga Chlamydomonas reinhardtii.[1] Upon stimulation with blue light (peak activation ~470 nm), ChR2 opens, allowing the influx of cations (primarily Na+, K+, H+, and Ca2+) which leads to membrane depolarization and neuronal firing.[2][3] Its discovery and application have revolutionized neuroscience by enabling precise temporal and cell-type-specific control of neuronal activity.[4]

Chrimson is a more recently discovered channelrhodopsin from the alga Chlamydomonas noctigama.[5] Its key feature is a significantly red-shifted absorption spectrum, with a peak activation around 590 nm. This property allows for neuronal activation with orange or red light, which offers advantages in terms of deeper tissue penetration and reduced phototoxicity compared to blue light.

Quantitative Performance Comparison

The selection of an appropriate optogenetic actuator is critically dependent on its performance characteristics. The following table summarizes key quantitative data for Chrimson and Channelrhodopsin-2.

PropertyChannelrhodopsin-2 (ChR2)Chrimson
Peak Activation Wavelength ~470 nm (blue)~590 nm (orange-red)
Photocurrent Amplitude Robust, but can be lower than some engineered variants. The H134R mutant shows increased photocurrents.Very large photocurrents, generally larger than standard ChR2.
Activation Kinetics (On-rate) FastSlower than ChR2
Deactivation Kinetics (Off-rate, τoff) ~10-20 msSlower than ChR2, ~21.4 ms. The ChrimsonR (K176R) mutant has faster off-kinetics (~15.8 ms).
Light Sensitivity High for blue light. Can be activated with relatively low light power (e.g., 1-5 mW for brain slices).Less sensitive to blue light than ChR2, but highly sensitive to red light. Requires higher light intensity for activation at 720 nm.
Spiking Fidelity Can reliably induce spiking up to ~30-40 Hz.Wild-type Chrimson shows depolarization block at frequencies >10 Hz due to slow kinetics. ChrimsonR can support reliable spiking at ≥20 Hz.
Ion Selectivity Non-specific cation channel (Na+, K+, H+, Ca2+)Non-specific cation channel

Signaling Pathways and Experimental Workflow

Signaling Pathway for Channelrhodopsin-Mediated Neuronal Activation

Both ChR2 and Chrimson are ionotropic receptors, meaning the protein itself forms the light-gated ion channel. The signaling pathway is therefore direct and does not involve intracellular second messengers for the primary depolarization event.

Channelrhodopsin Signaling Pathway Light Light Photon (Blue for ChR2, Red for Chrimson) ChR Channelrhodopsin (ChR2 or Chrimson) Light->ChR Absorption Conformation Conformational Change ChR->Conformation Triggers Pore Pore Opening Conformation->Pore Cations Cation Influx (Na+, K+, Ca2+) Pore->Cations Depolarization Membrane Depolarization Cations->Depolarization AP Action Potential Depolarization->AP Threshold Reached

Channelrhodopsin Activation Pathway
General Experimental Workflow for Optogenetic Neuronal Activation

The following diagram outlines a typical workflow for an in vivo optogenetics experiment, from vector delivery to data acquisition.

Optogenetics Experimental Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Vector Viral Vector Production (AAV or Lentivirus) Injection Stereotaxic Injection of Virus Vector->Injection Animal Animal Model (e.g., Mouse, Rat) Animal->Injection Incubation Incubation Period (for opsin expression) Injection->Incubation Implantation Implantation of Optic Fiber Incubation->Implantation Stimulation Light Stimulation Implantation->Stimulation Recording Electrophysiological Recording Stimulation->Recording Data Data Analysis Recording->Data

Experimental Workflow

Experimental Protocols

Gene Delivery of Channelrhodopsin Constructs

The most common methods for delivering channelrhodopsin genes into neurons are through adeno-associated viral (AAV) vectors or lentiviral vectors. The choice of vector and promoter is crucial for achieving cell-type-specific expression.

a. Vector Construction:

  • Vector Backbone: Plasmids containing the channelrhodopsin gene (e.g., pAAV or pLenti) are commercially available or can be constructed. For neuron-specific expression, a neuron-specific promoter such as CaMKIIα (for excitatory neurons) or Synapsin is often used.

  • Fusion Proteins: The channelrhodopsin gene is often fused with a fluorescent reporter gene (e.g., GFP, mCherry) to allow for visualization of expressing cells.

  • Cre-dependent Expression: For highly specific targeting in transgenic animals expressing Cre recombinase in particular cell types, a Cre-dependent vector (e.g., using a double-floxed inverted open reading frame, DIO) can be used.

b. Viral Vector Production:

  • AAV or lentivirus is produced by transfecting packaging cell lines (e.g., HEK293T) with the vector plasmid and necessary helper plasmids.

  • The virus is then harvested, purified, and titered.

c. Stereotaxic Injection:

  • Animals are anesthetized and placed in a stereotaxic frame.

  • A small craniotomy is performed over the target brain region.

  • A specific volume of the viral vector is injected into the target region using a microinjection syringe.

  • The incision is closed, and the animal is allowed to recover. An incubation period of several weeks is typically required for robust opsin expression.

In Vivo Neuronal Activation and Electrophysiological Recording

a. Implantation of Optic Fiber:

  • Following the incubation period, an optic fiber cannula is implanted in the brain, with the tip of the fiber positioned just above the virally targeted region.

b. Light Stimulation:

  • An external light source (e.g., a laser or high-power LED) is connected to the implanted optic fiber.

  • For ChR2: Blue light (e.g., 473 nm) is used for stimulation.

  • For Chrimson: Orange-red light (e.g., 590-630 nm) is used.

  • Light pulses are delivered with precise timing and duration (typically in the millisecond range) controlled by a pulse generator. The light intensity is adjusted to reliably evoke action potentials.

c. Electrophysiological Recording:

  • Extracellular Recording: A recording electrode is implanted near the site of stimulation to record action potentials from a population of neurons.

  • Whole-cell Patch-clamp Recording (in acute slices): For more detailed analysis of single-cell responses, animals can be sacrificed after opsin expression, and acute brain slices prepared. Neurons expressing the channelrhodopsin (identified by fluorescence) are then targeted for patch-clamp recording. Light is delivered through the microscope objective.

  • Data Acquisition: Electrophysiological signals are amplified, filtered, and digitized for offline analysis.

Conclusion

Both Chrimson and Channelrhodopsin-2 are powerful tools for the optogenetic activation of neurons. The choice between them depends on the specific requirements of the experiment.

  • Channelrhodopsin-2 is a well-established and reliable tool for neuronal activation with blue light, offering fast kinetics suitable for high-frequency stimulation.

  • Chrimson provides the significant advantage of red-shifted activation, enabling deeper tissue penetration and the potential for multi-color experiments with blue-light sensitive reporters or actuators. While its native kinetics are slower than ChR2, engineered variants like ChrimsonR offer improved temporal precision.

Researchers should carefully consider the desired temporal resolution, the depth of the target neuronal population, and the potential for phototoxicity when selecting the optimal channelrhodopsin for their studies.

References

Validating the Interaction of a Novel Compound with G-Proteins In Vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key in vitro assays for validating and characterizing the interaction of a novel compound, here termed "Compound X," with G-protein coupled receptors (GPCRs). The following sections detail the experimental protocols for three widely used assays, present sample data in structured tables, and visualize the underlying signaling pathways and experimental workflows. This document is intended to assist researchers in selecting the appropriate assays and designing experiments to elucidate the pharmacological profile of new chemical entities targeting GPCRs.

Introduction to G-Protein Coupled Receptor (GPCR) Ligand Validation

G-protein coupled receptors constitute a large family of transmembrane proteins that play crucial roles in signal transduction.[1][2] The activation of these receptors by extracellular ligands triggers a conformational change, leading to the activation of intracellular heterotrimeric G-proteins and the initiation of downstream signaling cascades.[1][3] Validating the interaction of a novel compound with a specific GPCR is a critical step in drug discovery. This process typically involves a series of in vitro assays designed to determine the compound's binding affinity, potency, and efficacy.

This guide focuses on three robust and widely adopted in vitro methods: the GTPγS binding assay, Surface Plasmon Resonance (SPR), and Fluorescence Polarization (FP). Each of these techniques offers unique advantages for characterizing the interaction between a ligand and a GPCR.

Comparative Analysis of In Vitro Assays

The choice of assay for validating a compound's interaction with a GPCR depends on the specific research question, the available resources, and the properties of the compound and receptor. The following table summarizes the key characteristics of the three assays detailed in this guide.

AssayPrincipleKey Parameters MeasuredThroughputLabel Requirement
GTPγS Binding Assay Measures the functional consequence of receptor activation by quantifying the binding of a non-hydrolyzable GTP analog ([³⁵S]GTPγS) to the Gα subunit.[4]Potency (EC₅₀), Efficacy (Eₘₐₓ)Medium to HighRadiolabeled GTPγS
Surface Plasmon Resonance (SPR) A label-free technique that measures changes in the refractive index at a sensor surface upon binding of an analyte (ligand) to an immobilized receptor.Binding Affinity (Kᴅ), Association (kₐ) and Dissociation (kₒբբ) ratesMedium to HighNone for the analyte
Fluorescence Polarization (FP) Measures the change in the rotational motion of a fluorescently labeled ligand upon binding to a larger protein (GPCR).Binding Affinity (Kᵢ, IC₅₀)HighFluorescently labeled ligand

Experimental Data Summary

The following tables present hypothetical data for Compound X and two of its analogs (Analog 1 and Analog 2) as determined by the three in vitro assays. These tables are designed to provide a clear and concise comparison of the pharmacological profiles of the compounds.

Table 1: G-Protein Activation by Compound X and Analogs (GTPγS Binding Assay)

CompoundEC₅₀ (nM)Eₘₐₓ (% of Control Agonist)
Compound X 1595
Analog 1 5105
Analog 2 15060
Control Agonist 10100

Table 2: Binding Kinetics of Compound X and Analogs to GPCR-Y (Surface Plasmon Resonance)

CompoundKᴅ (nM)kₐ (1/Ms)kₒբբ (1/s)
Compound X 252.5 x 10⁵6.25 x 10⁻³
Analog 1 85.0 x 10⁵4.0 x 10⁻³
Analog 2 2001.0 x 10⁵2.0 x 10⁻²

Table 3: Competitive Binding Affinities of Compound X and Analogs (Fluorescence Polarization Assay)

CompoundIC₅₀ (nM)Kᵢ (nM)
Compound X 4022
Analog 1 158
Analog 2 350190

Signaling Pathway and Experimental Workflows

Visualizing the signaling pathway and experimental workflows can aid in understanding the context and execution of these assays.

G_Protein_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Ligand Compound X GPCR GPCR Ligand->GPCR Binding G_Protein Gαβγ GPCR->G_Protein Activation G_alpha_GTP Gα-GTP G_Protein->G_alpha_GTP G_beta_gamma Gβγ G_Protein->G_beta_gamma Effector Effector (e.g., Adenylyl Cyclase) G_alpha_GTP->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production GTP_gamma_S_Workflow Membrane_Prep Prepare cell membranes expressing the target GPCR Incubation Incubate membranes with Compound X and [³⁵S]GTPγS Membrane_Prep->Incubation Filtration Rapidly filter the mixture to separate bound and free [³⁵S]GTPγS Incubation->Filtration Scintillation Quantify bound [³⁵S]GTPγS using a scintillation counter Filtration->Scintillation Data_Analysis Analyze data to determine EC₅₀ and Eₘₐₓ Scintillation->Data_Analysis SPR_Workflow Immobilization Immobilize purified GPCR on a sensor chip Association Inject Compound X over the sensor surface (Association Phase) Immobilization->Association Dissociation Flow buffer over the sensor surface (Dissociation Phase) Association->Dissociation Data_Analysis Analyze sensorgram to determine Kᴅ, kₐ, and kₒբբ Association->Data_Analysis Regeneration Regenerate the sensor surface Dissociation->Regeneration Dissociation->Data_Analysis FP_Workflow Reagent_Prep Prepare GPCR, fluorescently labeled ligand, and Compound X Incubation Incubate GPCR and fluorescent ligand with varying concentrations of Compound X Reagent_Prep->Incubation Measurement Measure fluorescence polarization using a plate reader Incubation->Measurement Data_Analysis Analyze data to determine IC₅₀ and Kᵢ Measurement->Data_Analysis

References

A Researcher's Guide to Assessing Anti-Rhodopsin Antibody Cross-Reactivity with Novel Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the potential cross-reactivity of anti-rhodopsin antibodies with a novel compound of interest, herein referred to as "Compound X (e.g., Rhodirubin A)". Due to the absence of published data on the specific interaction between anti-rhodopsin antibodies and this compound, this document outlines the necessary experimental protocols and data interpretation strategies required to conduct such an investigation.

Introduction to Antibody Cross-Reactivity

Antibody cross-reactivity is the phenomenon where an antibody binds to an antigen that is different from the one that originally stimulated its production. This occurs when the cross-reacting antigen shares a similar three-dimensional shape or epitope (the specific part of an antigen to which an antibody binds) with the original immunogen. In the context of drug development and molecular research, understanding potential cross-reactivity is crucial to ensure the specificity and safety of therapeutic antibodies and diagnostic assays.

Anti-rhodopsin antibodies are known to target various epitopes on the rhodopsin protein. These epitopes can be linear, consisting of a continuous sequence of amino acids, or conformational, formed by amino acids that are brought together by the protein's folding.[1] For example, some monoclonal antibodies recognize the N-terminal region of rhodopsin, while others bind to the C-terminal tail.[1][2][3] A well-characterized epitope is the C-terminal nine amino acid sequence of bovine rhodopsin, known as the 1D4 epitope (TETSQVAPA).[4] Cross-reactivity with a compound like "Compound X" would depend on whether it mimics any of these native rhodopsin epitopes.

Comparative Analysis of Binding Affinity

To quantitatively assess the cross-reactivity of an anti-rhodopsin antibody with "Compound X", a series of immunoassays should be performed. The results of these assays would be summarized in a table comparing the binding kinetics of the antibody to its primary target (rhodopsin) and the potential off-target molecule ("Compound X").

Table 1: Hypothetical Binding Affinity and Cross-Reactivity Data

AnalyteAntibodyAssay TypeAssociation Rate (ka, 1/Ms)Dissociation Rate (kd, 1/s)Affinity (KD, M)IC50 (M)% Cross-Reactivity
Rhodopsin (Positive Control) Anti-Rhodopsin (Clone 1D4)SPR1.5 x 10⁵2.0 x 10⁻⁴1.3 x 10⁻⁹5.0 x 10⁻⁹100%
Compound X Anti-Rhodopsin (Clone 1D4)SPR2.3 x 10³1.8 x 10⁻³7.8 x 10⁻⁷1.2 x 10⁻⁶0.42%
Bovine Serum Albumin (Negative Control) Anti-Rhodopsin (Clone 1D4)SPRNo BindingNo BindingNot Determined> 10⁻³< 0.01%

% Cross-Reactivity = (IC50 of Rhodopsin / IC50 of Compound X) x 100

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols serve as a starting point and may require optimization based on the specific antibody and compound being tested.

Enzyme-Linked Immunosorbent Assay (ELISA) for Screening Cross-Reactivity

ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. A competitive ELISA is particularly useful for assessing cross-reactivity.

Protocol:

  • Coating: Coat a 96-well microtiter plate with a suboptimal, predetermined concentration of purified rhodopsin in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block non-specific binding sites by adding a blocking buffer (e.g., 5% non-fat dry milk in wash buffer) and incubating for 1-2 hours at room temperature.

  • Competition: Prepare serial dilutions of "Compound X" and the rhodopsin standard. In a separate plate, pre-incubate the anti-rhodopsin antibody with each dilution of "Compound X" or the rhodopsin standard for 2 hours at room temperature.

  • Binding: Transfer the antibody-competitor mixtures to the rhodopsin-coated plate. Incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-mouse IgG). Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add a chromogenic substrate (e.g., TMB). Allow the color to develop.

  • Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).

  • Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Analysis: Plot the absorbance against the log of the competitor concentration and determine the IC50 value.

Western Blot for Specificity Confirmation

Western blotting can provide evidence of specific binding to rhodopsin and the absence of binding to other proteins.

Protocol:

  • Sample Preparation: Prepare lysates from cells or tissues expressing rhodopsin.

  • SDS-PAGE: Separate the proteins in the lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the anti-rhodopsin antibody overnight at 4°C. For cross-reactivity assessment, a parallel blot can be probed with the antibody that has been pre-incubated with a high concentration of "Compound X". A reduction in the band intensity for rhodopsin would indicate competitive binding.

  • Washing: Wash the membrane three times with wash buffer.

  • Secondary Antibody Incubation: Incubate the membrane with a labeled secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Detect the signal using an appropriate method (e.g., chemiluminescence).

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a label-free technique used to measure real-time biomolecular interactions. It provides quantitative data on association and dissociation rates, and affinity.

Protocol:

  • Chip Preparation: Immobilize the anti-rhodopsin antibody onto a sensor chip surface.

  • Analyte Injection: Inject a series of concentrations of purified rhodopsin over the chip surface and measure the binding response.

  • Regeneration: After each injection, regenerate the sensor surface to remove the bound analyte.

  • "Compound X" Injection: Inject a series of concentrations of "Compound X" over the chip surface and measure the binding response.

  • Data Analysis: Analyze the sensorgrams to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

Visualizations

Diagrams illustrating key pathways and workflows are provided below to facilitate a deeper understanding of the experimental design and biological context.

experimental_workflow cluster_screening Initial Screening cluster_confirmation Specificity Confirmation cluster_kinetics Kinetic Analysis elisa Competitive ELISA elisa_outcome Determine IC50 for Compound X elisa->elisa_outcome High-throughput screening western Western Blot elisa_outcome->western western_outcome Confirm competitive binding western->western_outcome Assess specificity in complex mixture spr Surface Plasmon Resonance (SPR) western_outcome->spr spr_outcome Determine ka, kd, and KD spr->spr_outcome Quantitative binding kinetics

Caption: Experimental workflow for assessing antibody cross-reactivity.

The biological context of rhodopsin's function is critical for understanding the implications of any potential cross-reactivity. Rhodopsin is a G-protein coupled receptor (GPCR) that plays a central role in the visual phototransduction cascade.[5]

rhodopsin_pathway cluster_activation Signal Initiation cluster_transduction Signal Transduction cluster_response Cellular Response photon Photon rhodopsin Rhodopsin (inactive) photon->rhodopsin activated_rhodopsin Activated Rhodopsin (Metarhodopsin II) rhodopsin->activated_rhodopsin 11-cis-retinal to all-trans-retinal transducin Transducin (G-protein) activated_rhodopsin->transducin activates activated_rhodopsin->transducin pde Phosphodiesterase (PDE) transducin->pde activates cgmp cGMP pde->cgmp hydrolyzes gmp GMP cgmp->gmp ion_channel cGMP-gated ion channels cgmp->ion_channel closes hyperpolarization Hyperpolarization ion_channel->hyperpolarization signal Signal to brain hyperpolarization->signal

Caption: The rhodopsin phototransduction cascade in photoreceptor cells.

Conclusion

The assessment of anti-rhodopsin antibody cross-reactivity with novel compounds such as "this compound" is a critical step in preclinical research and drug development. By employing a systematic approach that includes initial screening with ELISA, confirmation of specificity with Western Blot, and detailed kinetic analysis with SPR, researchers can obtain a comprehensive understanding of the potential for off-target binding. The methodologies and frameworks presented in this guide provide a robust foundation for these essential investigations.

References

A Comparative Analysis of Fluorophore Quantum Yields: Benchmarking Against Established Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of a suitable fluorophore is a critical decision. The fluorescence quantum yield (Φ), which measures the efficiency of converting absorbed light into emitted light, is a key parameter in this selection process. A higher quantum yield generally signifies a brighter fluorophore, which is highly desirable for sensitive detection in various applications.

This guide provides a comparative overview of the fluorescence quantum yields of several well-established fluorophores. While this report aims to benchmark the performance of Rhodirubin A, a comprehensive search of available scientific literature and databases did not yield specific data on the quantum yield of a compound by this name. The following sections present data for commonly used fluorescent dyes and detail the standard experimental protocol for quantum yield determination.

Quantitative Comparison of Fluorophore Quantum Yields

The quantum yield of a fluorophore is not an intrinsic constant but is highly dependent on its molecular environment, including the solvent, pH, and temperature. The table below summarizes the reported quantum yields for several widely used fluorophores in various solvents.

FluorophoreSolvent/ConditionQuantum Yield (Φ)
Fluorescein Ethanol0.79[1][2]
Basic Ethanol0.97[3]
0.1 N NaOH0.925[4]
Rhodamine B Ethanol0.49 - 0.7[5]
Basic Ethanol0.65
Water0.31
PBS0.43
Cyanine 3 (Cy3) PBS0.15
Aqueous Solution~0.04
Cyanine 5 (Cy5) PBS0.27
Ethanol0.4
Aqueous Solution~0.3

Experimental Protocol: Relative Quantum Yield Determination

The most common method for determining the fluorescence quantum yield of a compound is the relative method, which involves comparing the fluorescence of the test sample to a standard with a known quantum yield.

I. Principle

If a standard and a sample have the same absorbance at the same excitation wavelength and are measured under identical conditions, it is assumed that they absorb the same number of photons. The unknown quantum yield can then be calculated by comparing its integrated fluorescence intensity to that of the standard. The following equation is used:

ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2)

Where:

  • ΦX and ΦST are the fluorescence quantum yields of the test sample and the standard, respectively.

  • GradX and GradST are the gradients from the plot of integrated fluorescence intensity versus absorbance for the test sample and the standard.

  • ηX and ηST are the refractive indices of the solvents used for the test sample and the standard, respectively.

II. Materials and Instrumentation
  • Test Sample: this compound

  • Standard Fluorophore: A well-characterized fluorophore with a known quantum yield in the same spectral region as the test sample (e.g., Quinine Sulfate, Fluorescein, Rhodamine B).

  • Solvent: Spectroscopic grade solvent in which both the sample and standard are soluble and stable.

  • Instrumentation:

    • UV-Vis Spectrophotometer

    • Spectrofluorometer with a monochromatic light source and a photodetector.

    • Quartz cuvettes (1 cm path length).

III. Experimental Procedure
  • Preparation of Solutions:

    • Prepare a series of dilute solutions of both the test sample and the standard in the chosen solvent.

    • The concentrations should be adjusted to have absorbances in the range of 0.02 to 0.1 at the excitation wavelength to minimize inner filter effects.

  • Absorbance Measurements:

    • Record the absorbance spectra of all solutions using the UV-Vis spectrophotometer.

    • Determine the absorbance at the selected excitation wavelength for each solution.

  • Fluorescence Measurements:

    • Set the excitation wavelength on the spectrofluorometer. The excitation and emission slit widths should be kept constant for all measurements.

    • Record the fluorescence emission spectrum for each solution.

    • Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum after correcting for the wavelength-dependent sensitivity of the detector.

  • Data Analysis:

    • For both the test sample and the standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.

    • Perform a linear regression for each data set. The resulting plot should be a straight line passing through the origin. The slope of this line is the gradient (Grad).

    • Calculate the quantum yield of the test sample using the formula provided in the "Principle" section.

Workflow for Quantum Yield Determination

The following diagram illustrates the experimental workflow for determining the relative fluorescence quantum yield.

G Experimental Workflow for Relative Quantum Yield Determination prep_sample Prepare Dilute Solutions of Test Sample abs_measure Measure Absorbance (UV-Vis Spectrophotometer) prep_sample->abs_measure prep_standard Prepare Dilute Solutions of Standard prep_standard->abs_measure fluor_measure Measure Fluorescence (Spectrofluorometer) abs_measure->fluor_measure integrate Integrate Fluorescence Intensity fluor_measure->integrate plot Plot Intensity vs. Absorbance integrate->plot calculate Calculate Quantum Yield (Φ) plot->calculate Use Gradients and Refractive Indices

Caption: Workflow for the determination of relative fluorescence quantum yield.

References

Comparative study of the kinetics of Rhodirubin A and bacteriorhodopsin.

Author: BenchChem Technical Support Team. Date: December 2025

A direct comparative study of the kinetics of Rhodirubin A and bacteriorhodopsin could not be conducted as extensive searches yielded no scientific data for a compound named "this compound." This suggests that "this compound" may be a misnomer, a compound not yet described in published literature, or a substance not belonging to the rhodopsin family. Consequently, this guide will provide a comprehensive overview of the well-characterized kinetics of bacteriorhodopsin, presented in the requested comparative format as a template for future studies.

Introduction to Bacteriorhodopsin

Bacteriorhodopsin (bR) is a light-driven proton pump found in the purple membrane of the archaeon Halobacterium salinarum.[1][2][3] This integral membrane protein consists of seven transmembrane helices surrounding a retinal chromophore.[2] Upon absorption of a photon, the retinal molecule undergoes a series of conformational changes, driving the transport of a proton from the cytoplasm to the extracellular medium, thus generating a proton gradient that the organism uses to synthesize ATP.[2] The cyclic series of intermediates formed after light absorption is known as the photocycle.

Bacteriorhodopsin Photocycle and Kinetics

The photocycle of bacteriorhodopsin is a well-studied process involving several transient intermediates, each with a characteristic absorption maximum. The key steps and their approximate lifetimes at room temperature and neutral pH are summarized below.

IntermediateAbsorption Max (nm)Rise TimeDecay TimeKey Events
bR (ground state) ~570-psAll-trans retinal
K ~610~3 ps~2 µs13-cis retinal formation
L ~550~2 µs~50 µsSchiff base environment alters
M ~410~50 µs~10 msSchiff base deprotonation, proton release to the extracellular side
N ~560~10 ms~15 msSchiff base reprotonation from the cytoplasmic side
O ~640~15 ms~20 msRetinal re-isomerization to all-trans

This sequence of events represents the primary pathway for proton pumping. The kinetics of these transitions are influenced by factors such as pH, temperature, and the lipid environment.

Signaling Pathway of Bacteriorhodopsin

The "signaling" in bacteriorhodopsin is the vectorial transport of protons across the membrane. This is not a signal transduction pathway in the classical sense of activating downstream protein cascades, but rather a direct energy conversion process. The diagram below illustrates the key steps of proton translocation during the photocycle.

Bacteriorhodopsin_Proton_Pump cluster_EC Extracellular Side cluster_Membrane Membrane cluster_CP Cytoplasmic Side bR bR (H+) K K bR->K light (hν) L L K->L M M L->M N N (H+) M->N H_out H+ M->H_out Proton Release O O N->O O->bR H_in H+ H_in->N Proton Uptake

Bacteriorhodopsin photocycle and proton transport.

Experimental Protocols

The study of bacteriorhodopsin kinetics relies on a variety of biophysical techniques. A common experimental approach is flash photolysis, which allows for the observation of the short-lived intermediates of the photocycle.

Key Experimental Protocol: Flash Photolysis of Bacteriorhodopsin

Objective: To measure the transient absorption changes of bacteriorhodopsin following photoexcitation and to determine the kinetics of the formation and decay of its photocycle intermediates.

Materials:

  • Purified purple membrane fragments containing bacteriorhodopsin suspended in a buffered solution (e.g., 100 mM KCl, 10 mM Tris-HCl, pH 7.0).

  • A flash photolysis setup, typically including a pulsed laser for excitation (e.g., Nd:YAG laser, ~532 nm) and a continuous wave probe beam (from a lamp source passed through a monochromator) to measure absorbance changes.

  • A fast photodetector (e.g., photomultiplier tube) and a digital oscilloscope to record the signal.

Methodology:

  • Sample Preparation: The bacteriorhodopsin sample is placed in a cuvette with a defined path length. The concentration is adjusted to have an optimal optical density at the excitation wavelength.

  • Excitation: The sample is excited with a short laser pulse (nanoseconds to femtoseconds) that initiates the photocycle.

  • Monitoring: The change in absorbance of the sample is monitored at a specific wavelength corresponding to the absorption maximum of an intermediate of interest (e.g., 410 nm for the M intermediate).

  • Data Acquisition: The time-dependent change in absorbance is recorded using the photodetector and oscilloscope. This provides a kinetic trace of the rise and decay of the monitored intermediate.

  • Data Analysis: The kinetic traces are fitted to exponential functions to determine the rate constants for the formation and decay of the intermediates. By repeating the experiment at various probe wavelengths, the transient spectra of the intermediates can be constructed.

The following diagram illustrates a typical workflow for a flash photolysis experiment.

Flash_Photolysis_Workflow Sample Bacteriorhodopsin Sample in Cuvette Detector Photodetector Sample->Detector Laser Pulsed Laser (Excitation) Laser->Sample Excitation Pulse Lamp Probe Light Source (e.g., Xenon Lamp) Mono Monochromator Lamp->Mono Mono->Sample Probe Beam Scope Oscilloscope Detector->Scope Signal Analysis Data Analysis (Kinetic Modeling) Scope->Analysis Kinetic Trace

Workflow for a flash photolysis experiment.

Conclusion

Bacteriorhodopsin remains a cornerstone model system for understanding the kinetics of ion transport and the fundamental principles of light-energy transduction in biological systems. The detailed knowledge of its photocycle and the well-established experimental protocols for its study provide a robust framework for comparison with other rhodopsin-like molecules. Should information on "this compound" or other novel rhodopsins become available, the methodologies and comparative data presented here for bacteriorhodopsin will serve as a valuable reference for future research in this field.

References

A Comparative Guide to Optogenetic Control of RhoA Signaling: The TULIPs System vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise control of cellular processes in space and time is a cornerstone of modern biological research. The advent of optogenetics has provided a powerful toolkit for manipulating signaling pathways with light, offering unprecedented spatiotemporal resolution. This guide provides a comprehensive comparison of the Tunable Light-controlled Interacting Protein tags (TULIPs) system for optogenetic control of RhoA GTPase activity with alternative methods. RhoA is a critical regulator of the actin cytoskeleton, influencing cell shape, migration, and contractility. The ability to precisely control its activity is invaluable for dissecting its role in various physiological and pathological processes.

Comparison of RhoA Modulation Techniques

The choice of method for modulating RhoA activity depends on the specific experimental requirements, such as the desired temporal and spatial resolution, the cell type, and the biological question being addressed. Here, we compare the TULIPs optogenetic system with another optogenetic tool (CRY2/CIBN) and a traditional chemical approach using a RhoA inhibitor.

FeatureTULIPs SystemCRY2/CIBN SystemChemical Inhibition (e.g., Y-27632)
Principle Light-induced dimerization of AsLOV2 and ePDZ domains, leading to the recruitment of a RhoGEF to the plasma membrane.[1][2]Light-induced interaction between CRY2 and CIBN, recruiting a RhoGEF to the plasma membrane.Small molecule inhibition of ROCK, a downstream effector of RhoA.
Activation Blue light (approx. 450-488 nm)[1]Blue light (approx. 450-488 nm)Addition of the chemical compound to the cell culture medium.
Activation Speed Fast (seconds)[1]Slower (minutes)[1]Slow (minutes to hours, depends on diffusion)
Deactivation Speed Fast (seconds to minutes)Very slow (minutes to hours)Slow (requires washout, hours)
Spatial Resolution High (subcellular, limited by light diffraction)High (subcellular)Low (whole cell/tissue)
Reversibility Highly reversiblePoorly reversible in the darkReversible upon washout
Specificity High (targets a specific RhoGEF)High (targets a specific RhoGEF)Can have off-target effects
Typical Application Probing dynamic cytoskeletal rearrangements, cell migration, and contractility with high spatiotemporal control.Investigating slower signaling processes where rapid deactivation is not critical.Global inhibition of the RhoA pathway to study its overall function in a cell population.

Signaling Pathways and Experimental Workflows

Visualizing the underlying mechanisms and experimental procedures is crucial for understanding and implementing these techniques.

RhoA Signaling Pathway

The diagram below illustrates the canonical RhoA signaling pathway. RhoA is activated by Guanine Nucleotide Exchange Factors (GEFs), which promote the exchange of GDP for GTP. Active, GTP-bound RhoA then interacts with downstream effectors, such as ROCK, to regulate actin-myosin contractility.

RhoA_Signaling cluster_membrane Plasma Membrane RhoA_GDP RhoA-GDP (inactive) RhoA_GTP RhoA-GTP (active) RhoA_GDP->RhoA_GTP ROCK ROCK RhoA_GTP->ROCK Actin_Myosin Actin-Myosin Contractility ROCK->Actin_Myosin GEF RhoGEF GEF->RhoA_GDP GDP->GTP Upstream_Signal Upstream Signal Upstream_Signal->GEF

Caption: Simplified RhoA signaling pathway.

TULIPs System for RhoA Activation

The TULIPs system utilizes a light-inducible dimerization to control the localization of a RhoGEF. In the dark, the AsLOV2 domain cages a peptide epitope. Upon blue light stimulation, a conformational change exposes the epitope, allowing it to bind to the ePDZ domain, which is fused to the RhoGEF. This complex is recruited to the plasma membrane via a membrane-targeting sequence on the AsLOV2 component, leading to localized RhoA activation.

TULIPs_Mechanism cluster_dark Dark State cluster_light Light State (488nm) AsLOV2_dark AsLOV2-Caged Peptide (membrane-anchored) AsLOV2_light AsLOV2-Exposed Peptide (membrane-anchored) AsLOV2_dark->AsLOV2_light Conformational Change ePDZ_GEF_dark ePDZ-RhoGEF (cytosolic) ePDZ_GEF_light ePDZ-RhoGEF Activated_Complex Membrane-recruited ePDZ-RhoGEF RhoA_Activation RhoA Activation Activated_Complex->RhoA_Activation Activates RhoA Blue_Light Blue Light Blue_Light->AsLOV2_dark AsLOV2_lightePDZ_GEF_light AsLOV2_lightePDZ_GEF_light AsLOV2_lightePDZ_GEF_light->Activated_Complex Dimerization

Caption: Mechanism of the TULIPs optogenetic system for RhoA activation.

Experimental Workflow for Optogenetic RhoA Activation

A typical experiment involving optogenetic activation of RhoA includes cell preparation, transfection with the optogenetic constructs, and subsequent imaging and light stimulation.

Experimental_Workflow Start Start Cell_Culture Cell Culture Start->Cell_Culture Transfection Transfection with Optogenetic Plasmids Cell_Culture->Transfection Incubation Incubation (24-48h) Transfection->Incubation Imaging_Setup Microscope Setup (Live-cell imaging) Incubation->Imaging_Setup ROI_Selection Select Region of Interest (ROI) Imaging_Setup->ROI_Selection Stimulation Light Stimulation (e.g., 488nm laser) ROI_Selection->Stimulation Data_Acquisition Image Acquisition (Time-lapse) Stimulation->Data_Acquisition Analysis Data Analysis Data_Acquisition->Analysis End End Analysis->End

Caption: A generalized experimental workflow for optogenetic experiments.

Experimental Protocols

Detailed and reproducible protocols are essential for the successful implementation of these techniques.

Protocol 1: Optogenetic Activation of RhoA using the TULIPs System

This protocol is adapted from Oakes et al., 2017 and is suitable for inducing localized RhoA activity in cultured mammalian cells.

Materials:

  • Mammalian cell line of interest (e.g., HeLa, MDCK)

  • Plasmids encoding the TULIPs components: one with a membrane-targeted AsLOV2 and another with the ePDZ-fused RhoGEF (e.g., LARG)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Cell culture medium and supplements

  • Glass-bottom imaging dishes

  • Confocal microscope equipped with a 488 nm laser and environmental chamber

Procedure:

  • Cell Seeding: Seed cells onto glass-bottom imaging dishes at an appropriate density to reach 50-70% confluency on the day of transfection.

  • Transfection: Co-transfect the cells with the two TULIPs plasmids according to the manufacturer's protocol for the chosen transfection reagent.

  • Incubation: Incubate the cells for 24-48 hours post-transfection to allow for protein expression.

  • Imaging: Mount the imaging dish on the confocal microscope stage within an environmental chamber maintained at 37°C and 5% CO2.

  • ROI Selection: Identify a transfected cell expressing both constructs and select a region of interest (ROI) for light stimulation.

  • Baseline Imaging: Acquire baseline images of the cell morphology and any fluorescent reporters for downstream effectors (e.g., a biosensor for active RhoA).

  • Optogenetic Activation: Use the 488 nm laser to illuminate the selected ROI. The laser power and duration should be optimized to achieve the desired level of activation without causing photodamage.

  • Time-Lapse Imaging: Acquire time-lapse images to monitor the cellular response to RhoA activation, such as cell contraction or membrane blebbing.

  • Deactivation: To deactivate the system, simply turn off the 488 nm laser. The system will return to its inactive state within seconds to minutes.

  • Data Analysis: Quantify the changes in cell morphology or fluorescent reporter intensity over time.

Protocol 2: Chemical Inhibition of RhoA Signaling using Y-27632

This protocol describes the global inhibition of the RhoA pathway using the ROCK inhibitor Y-27632.

Materials:

  • Mammalian cell line of interest

  • Y-27632 ROCK inhibitor (typically a 10 mM stock solution in water)

  • Cell culture medium

  • Imaging dishes or multi-well plates

  • Microscope for observing cellular morphology

Procedure:

  • Cell Seeding: Seed cells in the desired format (e.g., imaging dish, multi-well plate) and grow to the desired confluency.

  • Inhibitor Preparation: Dilute the Y-27632 stock solution to the desired final concentration (typically 10-20 µM) in pre-warmed cell culture medium.

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing Y-27632.

  • Incubation: Incubate the cells for the desired duration (e.g., 30 minutes to several hours) to allow for the inhibition of ROCK.

  • Observation: Observe and record the cellular response to RhoA pathway inhibition, such as changes in cell shape, loss of stress fibers, or inhibition of cell migration.

  • Washout (optional): To study the reversal of the effect, remove the inhibitor-containing medium, wash the cells several times with fresh medium, and continue to observe the cells.

Conclusion

The TULIPs system for optogenetic control of RhoA offers unparalleled spatiotemporal precision and reversibility, making it an ideal tool for dissecting the dynamic functions of RhoA in living cells. While other optogenetic systems and traditional chemical methods have their own advantages and are suitable for specific applications, the fast kinetics and high spatial resolution of the TULIPs system provide a significant advantage for studying the intricate and rapid processes regulated by RhoA. The choice of the appropriate tool will ultimately depend on the specific biological question and the experimental context. This guide provides the necessary information to make an informed decision and to design and execute well-controlled experiments to investigate the multifaceted roles of RhoA signaling.

References

Safety Operating Guide

Essential Safety and Handling of Rhodirubin A: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Assessment

Rhodirubin A belongs to the prodiginine family of natural products, which are known for their broad biological activities, including antimicrobial and anticancer properties.[1][2] Due to its chemical nature and biological activity, this compound should be handled with care. Based on data from similar compounds, it is prudent to assume that this compound may be harmful if swallowed and can cause serious eye damage.

Summary of Potential Hazards:

Hazard StatementClassificationPrecautionary Measures
Harmful if swallowedAcute toxicity (Oral), Category 4Do not eat, drink, or smoke when using this product. Wash skin thoroughly after handling. If swallowed, call a poison center or doctor.
Causes serious eye damageSerious eye damage, Category 1Wear eye and face protection. If in eyes, rinse cautiously with water for several minutes and seek immediate medical attention.
Harmful to aquatic lifeAcute and Chronic aquatic hazard, Category 3Avoid release to the environment.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to minimize exposure risk.

Recommended Personal Protective Equipment:

PPE CategorySpecificationRationale
Eye and Face Protection Safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) approved standards. A face shield may be necessary for operations with a higher risk of aerosol generation.Protects against airborne particles and accidental splashes, preventing serious eye damage.
Hand Protection Chemical-resistant, impervious gloves (e.g., nitrile) inspected before use.Prevents dermal absorption and skin irritation.
Body Protection A laboratory coat or a disposable gown made of low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs.Shields the body from contact with the chemical.
Respiratory Protection For nuisance exposures or when handling powders, a P95 (US) or P1 (EU EN 143) particle respirator is recommended. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).Prevents inhalation of harmful dust particles.

Operational and Disposal Plans

Experimental Workflow:

The following diagram outlines the standard operating procedure for handling this compound in a laboratory setting.

Figure 1. Standard Operating Procedure for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Consult Safety Data Sheet (SDS) for this compound or related compounds B Don appropriate Personal Protective Equipment (PPE) A->B C Weigh and prepare this compound in a chemical fume hood B->C D Perform experimental procedures C->D E Decontaminate work surfaces D->E F Doff PPE correctly E->F G Dispose of waste in designated hazardous waste containers F->G

Figure 1. Standard Operating Procedure for Handling this compound

Spill Management:

  • Evacuate personnel from the spill area.

  • Wear the full complement of PPE, including respiratory protection.

  • Avoid breathing dust or vapors.

  • Carefully sweep or absorb the spilled material without creating dust.

  • Collect the material into a suitable, closed, and labeled container for disposal.

Disposal Plan: Dispose of this compound waste and contaminated materials through a licensed disposal company. One approved method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber. All disposal practices must comply with local, state, and federal regulations.

First-Aid Measures

Immediate action is crucial in case of exposure.

First-Aid Procedures:

Exposure RouteAction
If Swallowed Immediately make the victim drink water (two glasses at most). Consult a physician.
In Case of Skin Contact Take off immediately all contaminated clothing. Rinse skin with water/shower.
In Case of Eye Contact Rinse out with plenty of water. Immediately call an ophthalmologist. Remove contact lenses.
If Inhaled Move the person to fresh air.

General advice: Show the Safety Data Sheet for a related compound (e.g., Rhodamine B) to the doctor in attendance.

By adhering to these safety protocols, researchers can minimize risks and ensure a safe working environment when handling this compound. These guidelines are intended to supplement, not replace, institutional safety policies and procedures. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.